molecular formula C6H12O5 B7795936 1,4-Anhydro-D-glucitol CAS No. 28218-56-6

1,4-Anhydro-D-glucitol

Cat. No.: B7795936
CAS No.: 28218-56-6
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Anhydro-D-glucitol is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYAEWCLZODPBN-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893390, DTXSID50893383
Record name 1,4-Anhydroglucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Anhydro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6
Record name 1,4-Sorbitan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27299-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbitan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Sorbitan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Glucose, ether with 1,4-anhydro-d-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbitan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14474
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sorbitan
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Anhydroglucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Anhydro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-anhydro-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sorbitan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Glucose, ether with 1,4-anhydro-d-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-SORBITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,4-Anhydro-D-glucitol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 1,4-Anhydro-D-glucitol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, also known as 1,4-sorbitan, is a rigid, polyhydroxylated cyclic ether derived from the intramolecular dehydration of D-sorbitol. Its unique stereochemistry and constrained conformation make it a valuable chiral building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core chemical and structural properties, reactivity, synthesis, and spectroscopic characterization, offering field-proven insights for its application in research and development.

Introduction: From Commodity Sugar Alcohol to High-Value Scaffold

D-glucitol (sorbitol) is a widely available sugar alcohol produced by the reduction of glucose. While sorbitol itself has applications as a humectant and sweetener, its acid-catalyzed intramolecular dehydration yields value-added derivatives with significantly different properties. The first dehydration product, this compound, is a key intermediate in this chemical pathway.[1] It serves as the precursor to the more extensively studied 1,4:3,6-dianhydro-D-glucitol (isosorbide).

However, this compound is more than just a synthetic intermediate. Its structure, featuring a tetrahydrofuran ring fused with a dihydroxyethyl side chain, presents a compact and rigid scaffold. This inherent rigidity is highly sought after in drug design to reduce the entropic penalty upon binding to a biological target. Furthermore, its multiple hydroxyl groups provide anchor points for diverse chemical modifications, making it a versatile starting material for synthesizing complex molecules and novel polymers.[1] Its derivatives, particularly sorbitan esters, are widely used as non-ionic surfactants and emulsifiers in the pharmaceutical, cosmetic, and food industries.[2]

Chemical Structure and Stereochemistry

The defining feature of this compound is the intramolecular ether linkage between the C1 and C4 positions of the parent D-glucitol chain, forming a stable five-membered tetrahydrofuran ring.

Key Structural Identifiers:

  • IUPAC Name: (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

  • CAS Number: 27299-12-3

  • Molecular Formula: C₆H₁₂O₅

  • Molecular Weight: 164.16 g/mol

The formation of the anhydro bridge locks the molecule into a specific conformation, significantly reducing its flexibility compared to the linear parent sorbitol. This results in a well-defined spatial arrangement of the remaining four hydroxyl groups. The stereochemistry, inherited from D-glucose, is crucial to its utility as a chiral building block.

G C1 CH₂ O_ring O C1->O_ring C2 CH C2->C1 C5 CH C2->C5 OH2 OH C2->OH2 C3 CH C3->C2 OH3 OH C3->OH3 C4 CH C4->C3 O_ring->C4 C6 CH₂OH C5->C6 OH5 OH C5->OH5 lbl_ring Tetrahydrofuran Ring lbl_sidechain Dihydroxyethyl Side Chain

Caption: Chemical structure of this compound.

Physicochemical Properties: A Data-Driven Overview

The physical properties of this compound are a direct consequence of its highly polar, polyhydroxylated structure and its crystalline solid nature. The numerous hydroxyl groups allow for extensive intermolecular hydrogen bonding, leading to a relatively high melting point and excellent water solubility.

PropertyValueSource(s)
Appearance White crystalline solid[3]
Melting Point 112-113 °C[1]
Boiling Point 442.5 °C (at 760 mmHg)[1]
Density 1.573 g/cm³[1]
Solubility Soluble in water, ethanol, ether[2]
Storage Temperature 2-8 °C (Refrigerator)[1]

Chemical Reactivity and Synthesis

Synthesis Pathway

This compound is synthesized via the acid-catalyzed intramolecular dehydration of D-glucitol. This reaction is a classic example of nucleophilic substitution, where a hydroxyl group attacks a protonated hydroxyl group, leading to the elimination of water and subsequent ring closure.

Expert Insight: The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic resins) and reaction conditions (temperature, pressure) is critical for maximizing the yield of the desired 1,4-anhydro product while minimizing the formation of other isomers (like 1,5- or 3,6-anhydro) and the subsequent dehydration to isosorbide.[4][5] Operating under vacuum helps to remove the water formed, driving the equilibrium towards the product.[4]

Synthesis sorbitol D-Glucitol (Sorbitol) intermediate Protonated Intermediate sorbitol->intermediate + H⁺ (Acid Catalyst) product This compound intermediate->product - H₂O (Intramolecular Nucleophilic Attack)

Caption: Acid-catalyzed synthesis of this compound.

Reactivity of Hydroxyl Groups

The molecule possesses four hydroxyl groups: one primary (at C6) and three secondary (at C2, C5, and C3). The relative reactivity of these groups is governed by steric hindrance and electronic effects.

  • Primary Hydroxyl (C6-OH): Generally, the primary hydroxyl group is the most sterically accessible and therefore the most reactive towards bulky reagents in reactions like esterification and etherification.

  • Secondary Hydroxyls (C2-OH, C3-OH, C5-OH): The reactivity of the secondary hydroxyls is more nuanced. The C5-OH on the side chain is typically more accessible than the C2-OH and C3-OH groups on the rigid furan ring. The relative orientation of the hydroxyls on the ring also influences their reactivity and ability to participate in intramolecular hydrogen bonding.

This differential reactivity is a powerful tool for synthetic chemists, enabling regioselective modifications to produce specific derivatives.

Spectroscopic Characterization: A Guide for Structural Verification

Confirming the structure of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize typical NMR chemical shifts. Note that exact values can vary slightly depending on the solvent, concentration, and temperature.

¹H NMR Data (in d6-DMSO)

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH, CH₂3.27 - 4.01m (complex)-
OH4.36t5.7
OH4.49d2.6
OH4.80d4.2
OH4.99d3.0
Data from Preparation of Amphiphilic Sorbitan Monoethers... (2020)

¹³C NMR Data (in D₂O)

CarbonChemical Shift (δ, ppm)
C-169.8
C-282.8
C-377.2
C-481.3
C-571.8
C-664.0
Data from Acid catalyzed dehydration of alditols... (1981)[2]
Experimental Protocol: ¹H NMR Characterization

This protocol outlines a self-validating system for acquiring and confirming the identity of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar molecules and its residual proton signal does not overlap with the sample signals. Importantly, it allows for the observation of exchangeable hydroxyl protons. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup & Acquisition: a. Insert the sample into the NMR spectrometer (300 MHz or higher recommended for better resolution). b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical solvent peak. d. Acquire a standard 1D proton spectrum. Typical parameters:

  • Spectral Width: ~12 ppm
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: ~2-3 seconds
  • Relaxation Delay: 2 seconds
  • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm. d. Integrate the peaks. The total integration of the four distinct OH peaks should be approximately equal to the total integration of the eight C-H protons (in a 4:8 or 1:2 ratio). e. Compare the observed chemical shifts, multiplicities, and coupling constants to the reference data provided in the table above. The presence of four distinct signals in the 4.3-5.0 ppm region corresponding to the hydroxyl protons is a key diagnostic feature in DMSO.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable molecule in several scientific domains:

  • Medicinal Chemistry: It serves as a rigid chiral scaffold for the synthesis of new chemical entities. Its defined stereochemistry can be used to control the spatial orientation of pharmacophoric groups, aiding in the design of potent and selective ligands.[1]

  • Intermediate Synthesis: It is a crucial intermediate in the production of prostaglandins and their analogues, a class of biologically active lipids with therapeutic applications.

  • Polymer Chemistry: As a polyol, it can be used to synthesize bio-based polyesters and polyurethanes, offering a renewable alternative to petroleum-derived monomers.

  • Surfactant Technology: Esterification of the hydroxyl groups with fatty acids produces sorbitan esters (e.g., Span® series), which are widely used as non-ionic surfactants and emulsifying agents in formulations.[2]

Conclusion

This compound represents a successful translation of a simple sugar alcohol into a stereochemically complex and synthetically versatile platform molecule. Its rigid furanoid core, coupled with the predictable reactivity of its hydroxyl groups, provides a robust foundation for applications ranging from the synthesis of life-saving pharmaceuticals to the development of sustainable materials. This guide has provided the core structural, physical, and spectroscopic data necessary for researchers to confidently identify, handle, and utilize this high-value chemical in their work.

References

An In-Depth Technical Guide to 1,4-Anhydro-D-glucitol: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-D-glucitol, a versatile and highly functionalized chiral molecule, holds a significant position in the landscape of carbohydrate chemistry and pharmaceutical sciences. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, and diverse applications, with a particular focus on its role in drug discovery and development. As a Senior Application Scientist, the aim is to not only present established protocols but also to provide insights into the causality behind experimental choices, ensuring a deeper understanding for researchers and professionals in the field.

Core Identity: CAS Number and Synonyms

The unambiguous identification of a chemical entity is paramount in research and development. This compound is registered under the CAS Number 27299-12-3 .[1] It is also known by several synonyms, which are crucial to recognize when searching literature and commercial databases.

Common Synonyms:

  • 1,4-Anhydro-D-sorbitol[2][3]

  • 1,4-Sorbitan[2][3]

  • Arlitan[2]

  • D-Glucitol, 1,4-anhydro-

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.

PropertyValueSource
Molecular FormulaC₆H₁₂O₅
Molecular Weight164.16 g/mol [1]
Melting Point112-113 °C
Boiling Point442.5 ± 40.0 °C at 760 mmHg (Predicted)
Density1.573 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform, DMSO, Methanol, and Water
AppearanceWhite to off-white solid

Spectroscopic Data: Spectroscopic techniques are critical for the structural elucidation and purity assessment of this compound. Key analytical data includes:

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.[4]

  • Mass Spectrometry: Confirms the molecular weight and fragmentation pattern.[5]

  • ¹H NMR Spectroscopy: Reveals the proton environment within the molecule.[6]

Synthesis of this compound: A Mechanistic Approach

The primary industrial route to this compound is the acid-catalyzed intramolecular dehydration of D-sorbitol, a readily available sugar alcohol derived from glucose.[7][8] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a hydroxyl group attacks a protonated hydroxyl group, leading to the formation of the tetrahydrofuran ring.

Experimental Protocol: Acid-Catalyzed Dehydration of D-Sorbitol

This protocol is a representative procedure based on established methodologies.[7][9]

Materials:

  • D-Sorbitol

  • Formic acid (40% aqueous solution)[9]

  • Palladium-Gold on Silica (Pd-Au/SiO₂) catalyst (optional, for purification)[9]

  • Ethanol

  • Isopropanol

Procedure:

  • Reaction Setup: In a high-pressure reactor (e.g., Hastelloy autoclave), dissolve D-sorbitol in a 40% aqueous solution of formic acid. A typical ratio would be 1g of sorbitol to 10g of the formic acid solution.[9]

  • Dehydration Reaction: Seal the reactor and heat the mixture to 150°C for 3-9 hours.[9] The reaction time can be optimized to maximize the yield of the mono-anhydro product and minimize the formation of the di-anhydro by-product, isosorbide.

  • Cooling and Neutralization: After the reaction is complete, cool the reactor to room temperature. The formic acid can be decomposed into gaseous products, bringing the pH of the system close to neutral.[9]

  • Catalytic Treatment (Optional): To improve purity, a Pd-Au/SiO₂ catalyst can be added to the reaction mixture and stirred for approximately 4 hours.[9]

  • Purification and Isolation: Filter the reaction mixture to remove any solid catalyst. The product, this compound, can be precipitated by the addition of ethanol and isopropanol.[7] The resulting precipitate is then collected by filtration and dried.

Yield and Purity: This method has been reported to achieve yields of up to 78% with high purity.[9]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Dehydration cluster_purification Purification Sorbitol D-Sorbitol Reactor High-Pressure Reactor 150°C, 3-9h Sorbitol->Reactor FormicAcid Formic Acid (aq) FormicAcid->Reactor Cooling Cooling & Neutralization Reactor->Cooling Catalysis Optional: Pd-Au/SiO₂ Treatment Cooling->Catalysis Precipitation Precipitation with Ethanol/Isopropanol Catalysis->Precipitation Filtration Filtration & Drying Precipitation->Filtration Product This compound Filtration->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Beyond

The rigid, chiral structure of this compound makes it a valuable building block in various sectors, most notably in the pharmaceutical industry.

Chiral Building Block in Asymmetric Synthesis

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals.[10][11] this compound, with its well-defined stereocenters, serves as an excellent chiral starting material for the synthesis of complex, enantiomerically pure molecules.[12] Its rigid furanose ring provides a predictable scaffold for further chemical modifications, enabling the synthesis of a wide range of chiral drugs and natural products.

Intermediate in Prostaglandin Synthesis

One of the well-documented applications of this compound is as a key intermediate in the synthesis of prostaglandins and their analogues.[1][7] Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The chiral framework of this compound is instrumental in establishing the correct stereochemistry of the final prostaglandin product.

Derivatives with Bioactive Potential

Recent research has focused on the synthesis and biological evaluation of derivatives of anhydro-D-glucitol. For instance, certain 1,5-anhydro-D-glucitol derivatives have been shown to exhibit inhibitory effects on both protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase.[3][13] These enzymes are therapeutic targets for type 2 diabetes, suggesting that anhydro-D-glucitol derivatives could be promising candidates for the development of novel anti-diabetic agents. The antioxidant properties of some anhydro sugar derivatives have also been noted, indicating their potential role in mitigating oxidative stress-related conditions.[14][15]

Excipient and Emulsifier Applications

Beyond its role as a synthetic intermediate, this compound and its esters are utilized as emulsifiers and stabilizers in the food, cosmetic, and pharmaceutical industries.[7] For example, it is a precursor to Polysorbate 80, a widely used nonionic surfactant and emulsifier in food and pharmaceutical formulations.

Conclusion

This compound is a molecule of significant industrial and academic interest. Its straightforward synthesis from a renewable feedstock, coupled with its inherent chirality and versatile reactivity, makes it a valuable asset in the synthesis of complex molecules, particularly in the pharmaceutical arena. As research continues to uncover new bioactive derivatives and applications, the importance of this humble sugar alcohol is set to grow, further solidifying its role as a key player in the development of novel therapeutics and advanced materials.

References

Foreword: The Strategic Importance of 1,4-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,4-Anhydro-D-glucitol from Sorbitol

In the landscape of modern biorefineries, the conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable industrial chemistry. Sorbitol (D-glucitol), a readily available sugar alcohol produced by the hydrogenation of glucose, represents a pivotal starting material. Its dehydration products, particularly the anhydro sugars, are of significant commercial interest. While the double dehydration of sorbitol to yield isosorbide (1,4:3,6-dianhydro-D-glucitol) is well-documented for polymer applications, the selective synthesis of the mono-dehydration product, this compound (also known as 1,4-sorbitan), presents a distinct and valuable challenge.

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, such as prostaglandins, and as a versatile building block for complex organic compounds.[1][2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the principles, mechanisms, and practical methodologies for the targeted synthesis of this compound from sorbitol, emphasizing the critical parameters that govern selectivity and yield.

The Underlying Chemistry: An Acid-Catalyzed Intramolecular Cyclization

The conversion of sorbitol to this compound is an acid-catalyzed intramolecular dehydration reaction. The process involves the removal of one molecule of water from the linear sorbitol backbone to form a stable five-membered tetrahydrofuran (furanose) ring. Understanding the causality of this transformation is essential for process control.

Reaction Mechanism

The reaction proceeds via a sequential SN2 (bimolecular nucleophilic substitution) mechanism.[5][6] This pathway is favored over others due to the stereochemistry of sorbitol and the thermodynamic stability of the resulting five-membered ring structure.

Step-by-Step Mechanistic Breakdown:

  • Protonation: The reaction is initiated by the protonation of the primary hydroxyl (-OH) group at the C1 or C6 position of sorbitol by an acid catalyst. Protonation of a primary hydroxyl is kinetically favored and converts the -OH group into a good leaving group (H₂O).[7]

  • Nucleophilic Attack: The secondary hydroxyl group at the C4 position acts as an intramolecular nucleophile. It attacks the now electrophilic C1 carbon.

  • Ring Closure & Dehydration: This concerted attack displaces the protonated hydroxyl group as a water molecule, resulting in the formation of the five-membered ether linkage and the this compound product.[8]

It is crucial to recognize that this is the first of two potential dehydration steps. A subsequent, typically slower, dehydration can occur between the C3 and C6 hydroxyl groups to form the bicyclic di-anhydride, isosorbide.[9][10] Therefore, achieving high selectivity for this compound requires carefully controlled conditions to favor the mono-dehydration and halt the reaction before significant conversion to isosorbide occurs.[6]

G cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: SN2 Attack & Dehydration cluster_2 Potential Second Dehydration Sorbitol Sorbitol (C1-OH) ProtonatedSorbitol Protonated Sorbitol (Good Leaving Group at C1) Sorbitol->ProtonatedSorbitol Fast H_plus H⁺ (from Catalyst) Product This compound ProtonatedSorbitol->Product Rate-determining step C4_OH C4-OH attacks C1 Water H₂O Product->Water Elimination Isosorbide Isosorbide (1,4:3,6-dianhydro-D-glucitol) Product->Isosorbide Slower, requires more energy (-H₂O)

Caption: Acid-catalyzed SN2 mechanism for the synthesis of this compound.

Catalyst Selection: The Core of Process Control

The choice of acid catalyst is a critical determinant of reaction efficiency, selectivity, and overall process sustainability. Catalysts fall into two primary classes: homogeneous and heterogeneous.[11]

  • Homogeneous Acid Catalysts: These catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), are dissolved in the reaction medium.[9][12] They are highly effective and can promote the reaction under relatively mild conditions (120-140°C).[12] However, their primary drawback is the significant challenge associated with their separation from the product mixture, leading to corrosive downstream processes, neutralization requirements, and waste generation.[7][13]

  • Heterogeneous Acid Catalysts: Solid acid catalysts, including sulfated zirconia (SZ), acidic zeolites, and ion-exchange resins like Amberlyst, offer a compelling alternative.[7][9] Their key advantage is the ease of separation from the reaction product via simple filtration, which allows for catalyst recycling and a cleaner process. While often requiring slightly more forcing conditions (e.g., higher temperatures), the development of highly active solid acids with tailored Brønsted and Lewis acid sites can achieve excellent yields and selectivity.[7][14] The synergy between Brønsted sites (proton donors) and Lewis sites (electron acceptors) can enhance the desired transformation while suppressing side reactions.[13]

For process development, starting with a well-characterized homogeneous system like p-TSA allows for clear kinetic studies. Insights gained can then be translated to designing a more sustainable heterogeneous catalytic system.

Experimental Protocol: A Validated Approach Using p-Toluenesulfonic Acid

This section details a step-by-step methodology adapted from established procedures for the synthesis of anhydro sugars from sorbitol using p-TSA as the catalyst.[8][12][15] The critical modification for selectively targeting this compound lies in the stringent control of reaction time.

Materials & Equipment
ItemSpecificationPurpose
Reactant D-Sorbitol (≥98% purity)Starting material
Catalyst p-Toluenesulfonic acid (p-TSA) monohydrateAcid catalyst
Neutralizing Agent Sodium hydroxide (NaOH) solutionTo quench the reaction
Equipment 1L Jacketed Glass ReactorControlled heating and mixing
Mechanical StirrerHomogenization of the melt
Vacuum Pump & GaugePressure control and water removal
Distillation Head & CondenserCollection of reaction water
Heating/Chilling CirculatorPrecise temperature control
Synthesis Procedure
  • Reactor Setup: Charge the 1L jacketed reactor with 400 g (2.2 mol) of D-sorbitol.

  • Initial Dehydration: Begin stirring at 500 rpm and heat the reactor to 130°C using the circulator. Once the sorbitol has melted, apply a vacuum of 1–2 kPa to remove any physically adsorbed water. Maintain this for 15 minutes.

  • Catalyst Addition: Carefully add 1% w/w of p-TSA monohydrate relative to the sorbitol mass. Adjust the vacuum to 3.5–5 kPa. This pressure is critical for efficiently removing the water of reaction as it forms, thereby driving the equilibrium toward the product.[12]

  • Reaction Monitoring: The reaction water will continuously distill and should be collected. The progress of the reaction can be monitored by the volume of water collected (theoretical for mono-dehydration: ~39.6 mL). Crucially, for isolating this compound, the reaction time must be optimized. Samples should be taken periodically (e.g., every 30 minutes) and analyzed by HPLC to determine the relative concentrations of sorbitol, this compound, and isosorbide. The reaction should be stopped when the concentration of this compound is maximized. This contrasts with syntheses targeting isosorbide, which would run for several hours.[12]

  • Quenching and Neutralization: Once the optimal reaction time is reached, cool the reactor and neutralize the p-TSA catalyst by adding a stoichiometric amount of NaOH solution.

Purification Workflow

Purification is a non-trivial step, as the final mixture contains unreacted sorbitol, the desired this compound, the di-anhydride isosorbide, and salt from neutralization.

  • Initial Separation (Vacuum Distillation): A fractional vacuum distillation can be employed. Isosorbide is more volatile than this compound and sorbitol and can be removed as a lower-boiling fraction.

  • Product Isolation (Recrystallization): The remaining mixture can be further purified by recrystallization. While challenging, exploring solvent systems such as aliphatic alcohols (e.g., ethanol) has been shown to be effective for purifying anhydro sugar alcohols.[16] The distinct polarity and solubility differences between sorbitol and this compound can be exploited to achieve separation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Sorbitol Charge Sorbitol to Reactor Heat Heat to 130°C Apply Vacuum (1-2 kPa) Sorbitol->Heat Catalyst Add p-TSA Catalyst Adjust Vacuum (3.5-5 kPa) Heat->Catalyst Monitor Monitor H₂O Removal & Product Formation (HPLC) Catalyst->Monitor Quench Quench Reaction (Neutralize with NaOH) Monitor->Quench At Max [1,4-sorbitan] Distill Vacuum Distillation (Remove Isosorbide) Quench->Distill Recrystallize Recrystallization (Isolate Product) Distill->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental workflow for the selective synthesis of this compound.

Optimizing for Selectivity: Key Process Parameters

Achieving a high yield of the mono-dehydrated product requires a delicate balance of several interconnected parameters. The dehydration of this compound to isosorbide is significantly slower than the initial dehydration of sorbitol, a kinetic advantage that can be exploited.[6]

ParameterEffect on ReactionRationale for Selectivity
Temperature Rate increases with temperature.Lower temperatures (e.g., 120-140°C) favor mono-dehydration. Higher temperatures (>150°C) provide the activation energy for the second dehydration to isosorbide and increase the formation of degradation byproducts (humins).[10]
Catalyst Load Rate increases with catalyst concentration.An optimal concentration is needed. Excess catalyst can accelerate the second dehydration step, reducing selectivity for the intermediate.[12]
Pressure (Vacuum) Lower pressure enhances water removal.Efficient water removal is crucial to shift the reaction equilibrium forward.[8][12] However, the primary control for selectivity remains temperature and time.
Reaction Time Product distribution changes over time.This is the most critical parameter for isolating the intermediate. Kinetic analysis shows that the concentration of this compound reaches a maximum before declining as it is converted to isosorbide.[6]

Product Characterization

The identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation of the furanose ring and the stereochemistry of the hydroxyl groups.[7][12]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the presence of -OH groups and the C-O-C ether linkage, and the disappearance of the linear polyol structure of sorbitol.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of this compound (164.16 g/mol ).[1][12]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of the reaction mixture, allowing for the separation and quantification of sorbitol, this compound, and isosorbide to determine yield and purity.

Conclusion and Future Outlook

The synthesis of this compound from sorbitol is a strategically important transformation that provides access to a valuable bio-based chemical intermediate. Success hinges on a thorough understanding of the underlying SN2 dehydration mechanism and the precise control of reaction parameters—most notably temperature and reaction time—to favor the formation of the mono-anhydro product over the di-anhydro byproduct, isosorbide.

While homogeneous catalysts like p-TSA offer a reliable method for laboratory-scale synthesis and mechanistic studies, the future of industrial production lies in the development of robust, selective, and recyclable heterogeneous catalysts. Future research should focus on designing solid acids with optimized pore structures and a tailored balance of Brønsted and Lewis acid sites to maximize the yield of this compound under sustainable, continuous-flow conditions.

References

1,4-Sorbitan physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1,4-Sorbitan

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1,4-Sorbitan

1,4-Sorbitan, a key bio-derived molecule, serves as a critical intermediate in the chemical and pharmaceutical industries. It is a mixture of isomeric organic compounds derived from the dehydration of sorbitol.[1] Structurally, it is a heterocyclic compound featuring a tetrahydrofuran ring core with a dihydroxyethyl side chain. This structure imparts a unique combination of hydrophilicity and chemical reactivity, making it a versatile building block.

Its primary significance lies in its role as a precursor to a wide array of nonionic surfactants, including the widely used polysorbates (Tweens) and sorbitan esters (Spans).[1][2] These surfactants are indispensable as emulsifiers, solubilizers, and stabilizers in formulations across the pharmaceutical, cosmetic, and food industries.[3][4] Furthermore, 1,4-Sorbitan is a valuable intermediate in the synthesis of complex organic molecules, including certain prostaglandin analogues.[5][6][7] This guide provides a comprehensive overview of the core physical and chemical characteristics of 1,4-Sorbitan, offering field-proven insights for professionals in research and drug development.

Chemical Identity and Structure

The precise definition of 1,4-Sorbitan's structure is fundamental to understanding its reactivity and function. It is formed via the intramolecular dehydration of D-sorbitol (a sugar alcohol), leading to the formation of a stable five-membered furanoid ring.[1][8]

  • IUPAC Name : (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol[3][9]

  • CAS Number : 27299-12-3[6][9]

  • Molecular Formula : C₆H₁₂O₅[6][9]

  • Molecular Weight : 164.16 g/mol [3][9]

  • Synonyms : 1,4-Anhydro-D-glucitol, 1,4-Anhydro-D-sorbitol, Arlitan[6][9][10]

Caption: Chemical structure of 1,4-Sorbitan.

Physicochemical Properties

The physical properties of 1,4-Sorbitan dictate its handling, storage, and application in various formulations. It is typically a white to off-white crystalline powder or solid.[3][11][12]

PropertyValueSource(s)
Appearance White or off-white crystalline powder[3][11][12]
Melting Point 112-113 °C; 115-116 °C (Isopropanol)[6][10][13]
Boiling Point 442.5 °C at 760 mmHg (Predicted)[14]
Density 1.573 g/cm³ (Predicted)[6][14]
Solubility Soluble in water and ethanol; slightly soluble in ether; insoluble in hydrocarbons.[2][3][12]
XLogP3 -2.1[9][10]
Storage Conditions Refrigerator[6][10]

Synthesis and Reaction Pathway

The primary industrial route to 1,4-Sorbitan is the acid-catalyzed intramolecular dehydration of D-sorbitol.[5][15] This reaction involves the removal of one molecule of water, leading to cyclization.[16][17]

The synthesis is a delicate process because 1,4-Sorbitan is an intermediate. A second dehydration reaction can occur, converting 1,4-Sorbitan into the more thermodynamically stable bicyclic compound, isosorbide (1,4:3,6-dianhydro-D-sorbitol).[1][8][15] Therefore, achieving a high yield and purity of 1,4-Sorbitan requires careful control of reaction conditions—such as temperature, pressure, and catalyst—to favor the mono-dehydration product and prevent the subsequent conversion to isosorbide.[5][15]

Synthesis_Pathway Sorbitol D-Sorbitol Sorbitan 1,4-Sorbitan Sorbitol->Sorbitan - H₂O (Acid Catalyst) Isosorbide Isosorbide Sorbitan->Isosorbide - H₂O (Further Dehydration)

Caption: Dehydration pathway from D-Sorbitol to Isosorbide.

Causality in Synthesis: The Selectivity Challenge

The kinetic profile of the dehydration process reveals that the rate of sorbitol conversion to 1,4-Sorbitan is typically faster than the subsequent conversion to isosorbide.[1] This kinetic window allows for the selective production of 1,4-Sorbitan if the reaction is stopped at the opportune moment.[1] Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.[3][15] Research has shown that the association of sulfuric acid with the initial reactant, sorbitol, is significantly more favorable than with 1,4-Sorbitan, which helps to inhibit the second dehydration step while sorbitol is still present in the reaction mixture.[15]

Analytical and Spectroscopic Characterization

Confirming the identity, purity, and quantity of 1,4-Sorbitan is crucial for its use in regulated applications like pharmaceuticals. A suite of analytical techniques is employed for its comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of 1,4-Sorbitan and quantifying it in mixtures, often alongside residual sorbitol and the byproduct isosorbide.[3][18][19]

  • Gas Chromatography (GC): GC is also utilized for purity determination and analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for structural elucidation, confirming the connectivity of atoms and the stereochemistry of the molecule.[14][18][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups present, notably the hydroxyl (-OH) and ether (C-O-C) groups.[3]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide fragmentation patterns to support structural identification.[3][18]

Applications in Drug Development and Research

The unique structure of 1,4-Sorbitan makes it a valuable platform molecule in the pharmaceutical industry.

  • Precursor for Excipients: Its most significant application is in the synthesis of sorbitan esters (Spans) and their ethoxylated derivatives, polysorbates (Tweens).[1][2] These nonionic surfactants are widely used as emulsifying agents to create stable water-in-oil or oil-in-water formulations, and as solubilizing agents to enhance the dissolution and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4]

  • Intermediate for API Synthesis: 1,4-Sorbitan serves as a chiral building block in the synthesis of various organic compounds, including prostaglandins, which are lipid compounds with diverse physiological effects.[6][7][21]

  • Pharmaceutical Reference Standard: High-purity 1,4-Sorbitan is used as a United States Pharmacopeia (USP) reference standard for analytical testing, ensuring the quality and consistency of pharmaceutical products and excipients.[11][22]

Experimental Protocols

The following protocols are illustrative examples based on methodologies described in the scientific and patent literature. They are intended for experienced scientists and require a properly equipped laboratory.

Protocol 1: Synthesis of 1,4-Sorbitan from D-Sorbitol

This protocol is adapted from patent literature describing an acid-catalyzed dehydration.[5][17]

Objective: To synthesize 1,4-Sorbitan via the controlled dehydration of D-Sorbitol.

Materials:

  • D-Sorbitol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Tetrabutylammonium bromide (TBAB, co-catalyst)

  • Ethanol (96%)

  • Isopropanol

  • Round-bottom flask equipped with a mechanical stirrer, heating mantle, and vacuum connection

Procedure:

  • Charge the reactor with D-Sorbitol (e.g., 300 g).

  • Add p-Toluenesulfonic acid monohydrate (e.g., 0.85 mol%) and TBAB (e.g., 1.8 mol%).

  • Apply vacuum (e.g., 4-6 mbar) and begin heating the mixture. The mixture will melt at approximately 90 °C.

  • Increase the temperature to 110 °C and maintain stirring for 6 hours under vacuum to continuously remove the water formed during the reaction.

  • After 6 hours, cool the reaction mixture to 70-75 °C.

  • Slowly add ethanol (e.g., 150 mL) to the warm mixture. Stir at 70-75 °C for 2 hours until a clear solution is formed.

  • Cool the solution to 20 °C over 3 hours to induce crystallization of the product. A suspension will form.

  • Isolate the crude 1,4-Sorbitan by filtration.

  • Wash the isolated solid with cold isopropanol to remove impurities.

  • Dry the purified product under vacuum at 50 °C to a constant weight.

Self-Validation: The purity of the final product should be assessed by HPLC to quantify 1,4-Sorbitan, residual D-Sorbitol, and isosorbide. The melting point should also be determined and compared to literature values.

Protocol 2: HPLC Analysis of 1,4-Sorbitan

This protocol provides a general framework for the quantitative analysis of 1,4-Sorbitan.[23][24]

Objective: To determine the purity of a 1,4-Sorbitan sample.

Instrumentation & Materials:

  • HPLC system with a Refractive Index (RI) detector

  • C18 reversed-phase column

  • USP 1,4-Sorbitan Reference Standard

  • USP Sorbitol Reference Standard

  • Isosorbide standard

  • Deionized water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Use deionized water as the mobile phase.[23] Degas thoroughly before use.

  • Standard Solution Preparation: Accurately weigh and dissolve USP 1,4-Sorbitan RS, USP Sorbitol RS, and isosorbide in water to create a mixed standard solution with known concentrations (e.g., 4 mg/g 1,4-Sorbitan, 10 mg/g sorbitol, 4 mg/g isosorbide).[24]

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized 1,4-Sorbitan sample in water to a known concentration (e.g., ~20 mg/mL).[23]

  • Chromatographic Conditions:

    • Column: C18 column

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 35 °C

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solution to determine the retention times for sorbitol, 1,4-Sorbitan, and isosorbide and to establish system suitability.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram by comparing retention times with the standard chromatogram.

    • Calculate the percentage of 1,4-Sorbitan and impurities by comparing the peak areas in the sample solution to those in the standard solution.

Caption: Workflow for HPLC analysis of 1,4-Sorbitan.

Conclusion

1,4-Sorbitan is a cornerstone bio-derived intermediate with significant physical and chemical properties that underpin its widespread use. Its synthesis from sorbitol, while straightforward in principle, requires precise control to maximize yield and purity, preventing the formation of the double-dehydration product, isosorbide. A thorough understanding of its characteristics, supported by robust analytical methodologies, is essential for its effective application in the development of high-performance surfactants, pharmaceutical excipients, and as a chiral synthon in organic chemistry. This guide provides the foundational knowledge required for researchers and drug development professionals to leverage the full potential of this versatile molecule.

References

The Rising Therapeutic Potential of 1,4-Anhydro-D-glucitol Derivatives: A Technical Guide to Biological Activity and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigid, bicyclic structure of 1,4-Anhydro-D-glucitol, a derivative of D-glucitol, presents a unique and versatile scaffold in medicinal chemistry. Its inherent chirality and multiple functionalization points have enabled the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the biological landscape of this compound derivatives, with a primary focus on their well-documented anti-diabetic and emerging anticancer properties. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency. Furthermore, this guide will touch upon the nascent yet promising antiviral and anti-inflammatory potential of this compound class, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold

This compound, also known as 1,4-sorbitan, is a naturally derived sugar alcohol characterized by a furanose ring fused with a diol-containing side chain.[1] This constrained conformation imparts a structural rigidity that is highly desirable in drug design, as it can lead to more specific interactions with biological targets. The core structure is readily synthesized from D-glucitol (sorbitol) through acid-catalyzed intramolecular dehydration.[2] This process typically involves a two-step mechanism: the initial formation of this compound, followed by a second dehydration to yield 1,4:3,6-dianhydro-D-glucitol (isosorbide).[2] The ability to control this synthesis to favor the mono-anhydro intermediate is crucial for accessing the derivatives discussed herein.

The strategic placement of hydroxyl groups on the this compound core provides multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This has led to the development of derivatives with a broad spectrum of biological activities, making it a "privileged scaffold" in medicinal chemistry.

Anti-Diabetic Activity: A Two-Pronged Attack on Hyperglycemia

A significant body of research has focused on the potential of this compound derivatives as novel therapeutics for type 2 diabetes. These compounds have been shown to target two key enzymes involved in glucose metabolism: α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Mechanism of Action: Dual Inhibition
  • α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[3] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[3] Derivatives of this compound have been shown to act as competitive inhibitors of α-glucosidase, likely by mimicking the structure of natural carbohydrate substrates.[4]

  • PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[5][6] By dephosphorylating the activated insulin receptor and its downstream substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance.[6][7] Similarly, it negatively regulates leptin signaling, which is involved in appetite and energy expenditure.[5][6] Inhibition of PTP1B is therefore a highly sought-after strategy to enhance insulin sensitivity and improve glucose homeostasis.[5]

The dual inhibition of both α-glucosidase and PTP1B by a single molecular entity offers a synergistic approach to managing type 2 diabetes, addressing both glucose absorption and insulin sensitivity.

Quantitative Data: Inhibitory Potency

Several studies have reported the potent inhibitory activity of anhydro-D-glucitol derivatives against both α-glucosidase and PTP1B. For instance, a study on derivatives isolated from Acer ginnala Maxim. demonstrated significant dual inhibitory effects.[4][8]

Derivative ClassTarget EnzymeIC50 Range (µM)Reference CompoundReference IC50 (µM)
1,5-Anhydro-D-glucitol Derivativesα-Glucosidase0.88 - 6.06Acarbose141.62
PTP1B3.46 - 12.65Ursolic Acid5.10

Table 1: In vitro inhibitory activity of 1,5-Anhydro-D-glucitol derivatives against α-glucosidase and PTP1B.[4][8]

Experimental Protocols

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity in vitro.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM sodium phosphate buffer, pH 6.8.

    • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer to a final concentration of 0.2 U/mL.

    • Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration of 5.0 mM.

    • Test Compounds: Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.

    • Positive Control: Prepare a solution of acarbose in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound solution or positive control.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • A blank (buffer instead of enzyme) and a negative control (solvent instead of test compound) should be included.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol outlines a common method for assessing the inhibitory potential of compounds against PTP1B.

Principle: The assay relies on the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B, which produces the chromogenic product p-nitrophenol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES buffer, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Enzyme Solution: Dilute recombinant human PTP1B in assay buffer to the desired concentration.

    • Substrate Solution: Dissolve pNPP in assay buffer to a final concentration of 2 mM.

    • Test Compounds: Prepare stock solutions of this compound derivatives in DMSO and dilute to the required concentrations with assay buffer.

    • Positive Control: Prepare a solution of a known PTP1B inhibitor (e.g., Suramin) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound solution or positive control to each well.

    • Add 25 µL of the enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Start the reaction by adding 25 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 10 µL of 10 M NaOH.

    • Measure the absorbance at 405 nm.

    • Include appropriate blank and negative controls.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Signaling Pathway

The inhibitory action of this compound derivatives on PTP1B directly impacts the insulin and leptin signaling pathways, enhancing their downstream effects.

insulin_leptin_pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS Phosphorylates pIRS p-IRS-1/2 IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (↓Appetite, ↑Energy Expenditure) pSTAT3->Gene_Expression Transcription PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Inhibitor This compound Derivative Inhibitor->PTP1B Inhibits mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add this compound Derivatives incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

The Versatile Virtues of 1,4-Anhydro-D-glucitol: An In-depth Technical Guide to a Premier Chiral Pool Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the quest for efficient, stereocontrolled synthetic routes to complex, biologically active molecules is a perpetual challenge. Nature, however, provides an elegant solution in the form of the "chiral pool" – a collection of readily available, enantiomerically pure molecules that serve as powerful starting points for asymmetric synthesis. Among these, 1,4-Anhydro-D-glucitol, a rigid and stereochemically rich scaffold derived from D-sorbitol, has emerged as a formidable tool in the synthetic chemist's arsenal. This in-depth technical guide provides a comprehensive exploration of this compound, from its synthesis and unique physicochemical properties to its strategic application in the construction of complex chiral architectures.

Unveiling the Core Scaffold: Properties and Synthesis of this compound

This compound, also known as 1,4-sorbitan, is a white, crystalline solid possessing a constrained furanoid ring system. This rigidity is a key attribute, as it locks the four stereocenters in a defined orientation, providing a predictable foundation for subsequent stereoselective transformations.

PropertyValueReference
CAS Number 27299-12-3[1]
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
Melting Point 112-113 °C
Appearance White solid[1]
Solubility Slightly soluble in water, chloroform, DMSO, and methanol

The synthesis of this compound is most commonly achieved through the acid-catalyzed dehydration of D-sorbitol, a readily available sugar alcohol derived from the reduction of D-glucose. This intramolecular cyclization preferentially forms the thermodynamically stable five-membered tetrahydrofuran ring.

G D_Sorbitol D-Sorbitol Intermediate Protonated Intermediate D_Sorbitol->Intermediate H⁺ (cat.) -H₂O Anhydroglucitol This compound Intermediate->Anhydroglucitol Intramolecular Nucleophilic Attack

Experimental Protocol: Synthesis of 1,4-Sorbitan from D-Sorbitol

The following protocol is adapted from a disclosed method for the preparation of 1,4-sorbitan[2].

Materials:

  • D-Sorbitol

  • p-Toluenesulfonic acid (catalyst)

  • Tetrabutylammonium bromide (co-catalyst)

  • Water

  • Ethanol

  • Isopropanol

  • Seed crystals of 1,4-sorbitan

Procedure:

  • A mixture of D-sorbitol and water is charged into a reaction vessel.

  • p-Toluenesulfonic acid and tetrabutylammonium bromide are added as catalysts.

  • The mixture is heated under controlled temperature and pressure to effect dehydration and cyclization.

  • After the reaction is complete, the mixture is cooled to 70-75 °C.

  • Ethanol is added, and the mixture is stirred to obtain a clear solution.

  • Seed crystals of 1,4-sorbitan are introduced, and the mixture is gradually cooled to 45-50 °C to initiate crystallization.

  • Isopropanol is then added, and the mixture is further cooled to 0-5 °C over several hours.

  • The crystallized product is isolated by filtration.

  • The filter cake is washed with cold isopropanol.

  • The product is dried under vacuum to yield pure 1,4-sorbitan.

This method provides a reliable and scalable route to high-purity this compound, making it an accessible starting material for research and development.

Strategic Functionalization: Unleashing the Synthetic Potential

The synthetic utility of this compound lies in the differential reactivity of its four hydroxyl groups. The primary hydroxyl at C6 is the most accessible and reactive, followed by the secondary hydroxyls at C2, C3, and C5. This inherent difference in reactivity allows for regioselective protection and derivatization, a cornerstone of its application as a chiral building block.

This reactivity profile enables a myriad of selective protection strategies, employing a wide range of protecting groups such as silyl ethers (TBDMS, TIPS), benzyl ethers, and acetals. The ability to selectively functionalize specific hydroxyl groups is paramount for its use in multi-step syntheses.

Example Application: Synthesis of Ethoxylated 1,4-Sorbitan Derivatives

A practical example of derivatization is the synthesis of ethoxylated 1,4-sorbitan esters, which are widely used as non-ionic surfactants (e.g., Polysorbates)[3]. This process typically involves two key steps: esterification of one or more hydroxyl groups with a fatty acid, followed by ethoxylation of the remaining hydroxyls.

Step 1: Esterification this compound is reacted with a fatty acid (e.g., oleic acid) in the presence of a base catalyst (e.g., sodium hydroxide) at elevated temperatures to form a sorbitan ester[3]. The primary C6-hydroxyl is the most likely site of initial esterification.

Step 2: Ethoxylation The resulting sorbitan ester is then treated with ethylene oxide under basic conditions to introduce polyoxyethylene chains at the remaining free hydroxyl groups[3].

While this application is geared towards materials science, the underlying principles of selective functionalization are directly transferable to the synthesis of complex chiral intermediates for drug discovery.

Case Study: A Gateway to Complex Molecules

While widely cited as an intermediate for prostaglandin synthesis, finding a detailed, modern total synthesis that commences with this compound can be challenging in contemporary literature, as other chiral pool starting materials or asymmetric methods have become more prevalent for these specific targets. However, the foundational strategies developed using such chiral templates remain highly relevant. The general approach involves:

  • Selective Protection: Differentiating the hydroxyl groups of this compound to unmask a specific hydroxyl for further reaction.

  • Chain Elaboration: Introducing carbon-carbon bonds at the desired position with stereocontrol.

  • Functional Group Interconversion: Modifying the existing functional groups to build the target molecule's scaffold.

  • Deprotection: Removing the protecting groups to reveal the final product.

The true power of this compound lies in its ability to serve as a rigid scaffold, from which complex side chains can be appended with a high degree of stereochemical control, a principle that has been instrumental in the synthesis of numerous complex natural products.

Conclusion: A Timeless Tool for Modern Synthesis

This compound stands as a testament to the enduring value of the chiral pool in organic synthesis. Its rigid, stereochemically defined structure, coupled with the differential reactivity of its hydroxyl groups, provides a robust platform for the construction of complex chiral molecules. For researchers and drug development professionals, a thorough understanding of the synthesis and selective functionalization of this versatile scaffold opens doors to efficient and elegant solutions for asymmetric synthesis. As the demand for enantiomerically pure compounds continues to grow, the strategic application of venerable chiral pool starting materials like this compound will undoubtedly remain a cornerstone of innovation in chemical synthesis.

References

A-Z Guide to Spectroscopic Data of 1,4-Anhydro-D-glucitol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-Anhydro-D-glucitol (CAS No. 27299-12-3), a key cyclic sugar alcohol derived from D-sorbitol.[1] With applications as an intermediate in pharmaceutical synthesis, particularly for prostaglandins, its unambiguous structural confirmation is paramount.[2][3] This document serves as a core reference for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing technical data with field-proven insights, this guide explains the causality behind experimental choices and provides self-validating, detailed protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound, also known as 1,4-Sorbitan, is a polyol with a molecular formula of C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .[3][4] It is formed through the intramolecular dehydration of D-glucitol (D-sorbitol), resulting in a stable five-membered tetrahydrofuran ring. This structural feature dictates its chemical properties and is the foundation for interpreting its spectroscopic signatures. Accurate characterization using orthogonal analytical techniques—NMR, IR, and MS—is critical for confirming its identity, purity, and stability in research and development settings.

The numbering of the carbon skeleton is essential for the assignment of NMR signals. The following diagram illustrates the IUPAC numbering for this compound, which will be referenced throughout this guide.

Figure 1: Molecular Structure and Atom Numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for ¹H NMR as it allows for the observation of exchangeable hydroxyl protons, whereas deuterium oxide (D₂O) is commonly used for ¹³C NMR to simplify the spectrum and improve signal-to-noise for the carbon backbone.[5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ displays distinct signals for each of the twelve protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms, and the coupling constants (J-values) provide valuable information about the dihedral angles between adjacent protons, confirming the stereochemistry.

Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1, H4, H5, H6 3.20 - 4.00 m -
H2, H3 3.20 - 4.00 m -
OH Protons 4.30 - 5.00 m (br) -

(Note: Precise assignments require 2D NMR techniques like COSY and HSQC. The data presented is a representative range for the complex, overlapping multiplets of the ring and side-chain protons. Hydroxyl proton shifts are variable and depend on concentration and temperature.)

Expertise & Causality: The region between 3.20 and 4.00 ppm is typically crowded in carbohydrate spectra due to the similar chemical environments of the methine (CH) and methylene (CH₂) protons attached to oxygen.[6] The use of a higher field strength spectrometer (e.g., 600 MHz or higher) is recommended to achieve better signal dispersion. The broadness of the hydroxyl (OH) signals is a result of chemical exchange with residual water in the solvent and hydrogen bonding. Adding a drop of D₂O would cause these signals to disappear, a classic technique for identifying exchangeable protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]

  • Acquisition Parameters:

    • Temperature: 25 °C (298 K).

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: ¹³C NMR Data for this compound (100 MHz, D₂O)

Carbon Assignment Chemical Shift (δ, ppm)
C1 ~81.8
C2 ~74.5
C3 ~71.7
C4 ~70.2
C5 ~76.1
C6 ~64.0

(Data synthesized from typical values for anhydroalditols in D₂O.)[5][8]

Expertise & Causality: The carbon atoms directly attached to the ring oxygen (C1 and C4) are typically found further downfield due to the deshielding effect of the ether linkage.[5] The primary carbon (C6) is the most shielded and appears furthest upfield. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be employed to differentiate between CH₃, CH₂, and CH signals, which would show positive, negative, and positive peaks, respectively, aiding in definitive assignments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~20-30 mg of this compound and dissolve it in ~0.6 mL of D₂O.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 25 °C (298 K).

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using an internal reference like DSS or the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from the hydroxyl (-OH) and C-O bonds.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3600 - 3200 Strong, Broad O-H stretching (hydrogen-bonded)
2950 - 2850 Medium C-H stretching (aliphatic)
~1450 Medium C-H bending (scissoring/bending)

| 1150 - 1000 | Strong | C-O stretching (ether and alcohol) |

Expertise & Causality: The most prominent feature is the broad, strong band in the 3600-3200 cm⁻¹ region, which is characteristic of the stretching vibrations of multiple hydrogen-bonded hydroxyl groups.[9] Its broadness is a direct result of the diverse hydrogen-bonding environments within the crystal lattice. The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of sharp peaks, including strong C-O stretching vibrations from the tetrahydrofuran ring and the primary/secondary alcohols. This complex pattern is unique to the molecule and serves as a reliable identifier when compared against a reference spectrum.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of this compound with ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, often yielding the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Expected Mass Fragments (ESI-MS):

  • [M+H]⁺: m/z 165.07

  • [M+Na]⁺: m/z 187.06

  • Fragment ions: Tandem MS (MS/MS) would likely show sequential losses of water (H₂O, 18.01 Da) from the parent ion, a characteristic fragmentation pathway for polyols.[10][11] For example, a fragment at m/z 147 ([M+H - H₂O]⁺) would be expected. Cleavage of the dihydroxyethyl side chain is also a probable fragmentation route.

Expertise & Causality: The formation of a sodium adduct ([M+Na]⁺) is extremely common for carbohydrates and polyols, even with trace amounts of sodium salts present in the sample or solvent.[11] This adduct is often more stable and can be the base peak in the spectrum. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For C₆H₁₂O₅, the calculated exact mass is 164.0685 Da. An HRMS measurement of the [M+H]⁺ ion should yield a value of 165.0758 Da, confirming the molecular formula with high confidence.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion species ([M+H]⁺, [M+Na]⁺). If using HRMS, compare the measured m/z to the theoretical value to calculate the mass error in parts-per-million (ppm).

Integrated Spectroscopic Workflow

The definitive characterization of this compound relies on the synergistic use of all three spectroscopic techniques. The following workflow illustrates this integrated approach.

Figure 2: Integrated workflow for the structural confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR spectroscopy provide definitive proof of the carbon skeleton and stereochemistry. Infrared spectroscopy offers rapid confirmation of the essential hydroxyl and ether functional groups. Finally, mass spectrometry validates the molecular weight and elemental formula. Together, these techniques provide a robust and self-validating dataset essential for quality control, regulatory submission, and advanced research applications in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to the Solubility of 1,4-Anhydro-D-glucitol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,4-Anhydro-D-glucitol, a structurally unique and versatile polyol derived from sorbitol, is a molecule of significant interest in the pharmaceutical and chemical industries.[1][2][3] Its utility as a building block for synthesizing a range of molecules, including prostaglandins and other specialty chemicals, necessitates a thorough understanding of its physicochemical properties.[1] A critical parameter governing its application in synthesis, formulation, and purification is its solubility in various organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying principles governing its dissolution, and a detailed, field-proven protocol for its experimental determination.

Introduction to this compound: A Molecule of Interest

This compound (CAS 27299-12-3), also known as 1,4-sorbitan, is a white, crystalline solid with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol .[1][4][5][6] Its structure, featuring a tetrahydrofuran ring with a dihydroxyethyl side chain, imparts a unique combination of polarity and hydrogen bonding capabilities that dictate its solubility behavior.[5] Understanding this behavior is paramount for its effective use in various applications, from a starting material in complex organic syntheses to its potential role in drug delivery systems.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular FormulaC6H12O5[1][4][5][6]
Molecular Weight164.16 g/mol [1][4][5][6]
Melting Point112-113 °C[1][2][4]
AppearanceWhite to off-white solid[2]
Hydrogen Bond Donors4[5]
Hydrogen Bond Acceptors5[5]
Predicted LogP-2.1[5]

The Science of Solubility: Theoretical Underpinnings

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like".[7] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility is primarily influenced by its polarity and its capacity for hydrogen bonding.

The Role of Polarity and Hydrogen Bonding

This compound is a highly polar molecule due to the presence of multiple hydroxyl (-OH) groups and an ether linkage. These functional groups can act as both hydrogen bond donors and acceptors, allowing for strong interactions with polar solvents.[5][7]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can readily engage in hydrogen bonding with the hydroxyl groups of this compound, leading to favorable solute-solvent interactions and generally higher solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): While unable to donate hydrogen bonds, these solvents possess polar functional groups that can act as hydrogen bond acceptors, interacting with the hydroxyl protons of this compound.

  • Nonpolar Solvents (e.g., hexane, toluene): The significant difference in polarity between this compound and nonpolar solvents results in weak solute-solvent interactions, leading to poor solubility.[7]

Thermodynamics of Dissolution

The dissolution of a crystalline solid like this compound can be understood as a two-step process:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice (endothermic).[8]

  • Solvation: Energy is released as the solute molecules are surrounded by and interact with the solvent molecules (exothermic).[8]

The overall enthalpy of solution (ΔH_soln) is the sum of these two energy changes.[9] The spontaneity of dissolution is determined by the Gibbs free energy change (ΔG), which also considers the change in entropy (ΔS).[9] An increase in entropy upon dissolution, as the ordered crystal structure is broken down, generally favors the process.[9]

Quantitative Solubility of this compound: A Comparative Overview

SolventSolvent TypePolarity IndexPredicted Solubility at 25°C ( g/100 mL)Qualitative Solubility
WaterPolar Protic10.2> 10Very Soluble
MethanolPolar Protic6.65 - 10Freely Soluble
EthanolPolar Protic5.21 - 5Soluble
IsopropanolPolar Protic4.30.1 - 1Sparingly Soluble
AcetonePolar Aprotic5.10.1 - 1Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 10Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 10Very Soluble
Ethyl AcetateModerately Polar4.4< 0.1Slightly Soluble
DichloromethaneSlightly Polar3.1< 0.01Very Slightly Soluble
TolueneNonpolar2.4< 0.001Practically Insoluble
HexaneNonpolar0.1< 0.001Practically Insoluble

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[10][11] This protocol provides a step-by-step guide for its implementation.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment
  • This compound (purity > 98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials (in triplicate for each solvent). A general starting point is to add approximately 100 mg of the solid to 5 mL of the solvent.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.[12]

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.[12]

    • Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

    • Inject the diluted sample solutions into the HPLC system and record the detector response.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solutions using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Causality Behind Experimental Choices and Self-Validation

  • Use of Excess Solid: Ensures that the solution becomes saturated and that a true equilibrium between the dissolved and undissolved solute is established.

  • Constant Temperature Control: Solubility is a temperature-dependent property.[13][14][15] Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Extended Equilibration Time: Allows sufficient time for the dissolution process to reach equilibrium. Verifying the concentration at multiple time points serves as an internal validation that equilibrium has been achieved.

  • Centrifugation and Filtration: These steps are essential to ensure the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • HPLC Analysis: Provides a sensitive and specific method for quantifying the concentration of this compound in the presence of potential impurities.[12][16] The use of a calibration curve with known standards ensures the accuracy of the quantification.

Logical Relationships in Solubility Prediction

The solubility of this compound in a given solvent is a result of a complex interplay of its molecular properties and those of the solvent.

G cluster_solute This compound Properties cluster_solvent Solvent Properties A High Polarity F Intermolecular Forces (Solute-Solvent Interactions) A->F B H-Bond Donor/Acceptor B->F C Crystal Lattice Energy G Solubility C->G D Polarity (Protic/Aprotic) D->F E H-Bonding Capability E->F F->G

Caption: Factors Influencing the Solubility of this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, grounded in the fundamental principles of physical chemistry. By understanding the interplay of molecular structure, polarity, and intermolecular forces, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a robust and validated method for the accurate determination of solubility, ensuring reliable data for critical applications in drug development and chemical research.

References

1,4-Anhydro-D-glucitol: A Bio-Based Platform for Advancing Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for sustainable chemical practices has catalyzed the exploration of bio-based platform molecules capable of replacing petroleum-derived counterparts. Among these, 1,4-Anhydro-D-glucitol, commonly known as isosorbide, has emerged as a versatile and promising building block for a new generation of green chemicals and materials. Derived from the simple sugar glucose, this rigid, bicyclic diol offers a unique combination of chirality, thermal stability, and reactivity, making it a focal point for innovation in green chemistry. This technical guide provides a comprehensive overview of the potential applications of this compound, with a particular focus on its role as a monomer for sustainable polymers, a component of novel green solvent systems, and a precursor for bio-based surfactants. Detailed experimental protocols, mechanistic insights, and a critical evaluation of its environmental credentials are presented to empower researchers and industry professionals to harness the full potential of this remarkable bio-based molecule.

Introduction: The Imperative for Bio-Based Chemicals

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A cornerstone of this paradigm shift is the utilization of renewable feedstocks to produce platform chemicals that can serve as building blocks for a wide array of value-added products. This compound, a dehydrated derivative of sorbitol (which is produced by the hydrogenation of glucose), stands out as a prime example of such a molecule. Its production from abundant and renewable biomass positions it as a sustainable alternative to petrochemically-derived diols like bisphenol A (BPA).[1] This guide will delve into the synthesis, properties, and, most importantly, the diverse applications of this compound in the realm of green chemistry.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 1,4-Sorbitan, Isosorbide
CAS Number 27299-12-3
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol [2]
Appearance White solid[3]
Melting Point 112-113 °C[3]
Boiling Point 442.5 °C at 760 mmHg[3]
Density 1.573 g/cm³[3]
Solubility Soluble in water

The synthesis of this compound is a well-established process that begins with the hydrogenation of D-glucose to D-sorbitol, followed by a double dehydration reaction. This process is a testament to the efficient conversion of biomass into a valuable chemical intermediate.

Figure 1: Synthesis pathway of this compound from starch.

Core Application: A Bio-Based Monomer for Sustainable Polymers

The most significant application of this compound in green chemistry is its use as a rigid diol monomer in the synthesis of a variety of polymers, including polyesters, polycarbonates, and polyurethanes.[1] The incorporation of the isosorbide unit into polymer backbones can impart desirable properties such as increased glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength.

Rationale for Isosorbide in Polymer Synthesis

The justification for employing this compound in polymer synthesis is multifaceted:

  • Renewable Origin: It provides a direct pathway to bio-based polymers, reducing reliance on fossil fuels.

  • Rigid Structure: The bicyclic nature of the isosorbide molecule imparts rigidity to the polymer chain, leading to materials with higher strength and thermal resistance.

  • BPA Replacement: It is a non-toxic alternative to bisphenol A, a monomer that has raised health concerns due to its endocrine-disrupting properties.[1]

  • Chirality: The inherent chirality of isosorbide can be exploited to create polymers with unique optical properties.

Synthesis of Isosorbide-Based Monomers and Polymers: Experimental Protocols

The functionalization of this compound's hydroxyl groups is a critical step in preparing it for polymerization. A common approach is its conversion to vinyl derivatives, such as isosorbide monoacrylate or dimethacrylate, which can then undergo free-radical polymerization.

Experimental Protocol: Synthesis of Isosorbide Monomethacrylate (MISD)

This protocol is adapted from a solvent-free synthesis method, highlighting a green chemistry approach.[4]

  • Reactants and Catalyst:

    • Isosorbide (1,4:3,6-dianhydro-D-glucitol)

    • Methacrylic anhydride (MAAH)

    • Potassium acetate (CH₃COOK) - a sustainable and low-cost catalyst.[4]

  • Procedure: a. Melt isosorbide in a reaction vessel at 60 °C. b. Add methacrylic anhydride to the molten isosorbide. c. Introduce potassium acetate as the catalyst. d. Maintain the reaction temperature and stir for a specified duration. e. The reaction produces isosorbide monomethacrylate and methacrylic acid as a byproduct. f. Purification can be achieved through liquid-liquid extraction.[4]

Experimental Protocol: Free-Radical Polymerization of Alkanoyl Isosorbide Methacrylates

This protocol describes a conventional free-radical polymerization method.

  • Monomer and Initiator:

    • Alkanoyl isosorbide methacrylate monomer

    • Azobisisobutyronitrile (AIBN) - a common free-radical initiator.

  • Procedure: a. Dissolve the monomer and AIBN in a suitable solvent (e.g., ethyl acetate). b. Heat the reaction mixture to initiate polymerization (e.g., 63 °C). c. Maintain the reaction for a set period (e.g., 24 hours). d. Precipitate the resulting polymer in a non-solvent (e.g., methanol). e. Dry the polymer to a constant weight.

References

Methodological & Application

Application Notes and Protocols: Leveraging 1,4-Anhydro-D-glucitol for Stereocontrolled Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Chiral Precursor

Prostaglandins, a class of lipid compounds derived from fatty acids, are of immense therapeutic interest due to their diverse physiological roles.[1] Their complex structures, characterized by a cyclopentane core and two side chains with specific stereochemistry, present significant challenges for synthetic chemists. The stereocontrolled synthesis of these molecules is paramount, as even minor changes in stereochemistry can drastically alter their biological activity.

A powerful strategy to address this challenge is the use of chiral pool synthesis, which employs readily available, enantiomerically pure starting materials derived from nature. Among these, carbohydrates offer a rich source of stereochemical diversity. 1,4-Anhydro-D-glucitol, a rigid bicyclic ether derived from D-glucose, has emerged as a valuable and cost-effective chiral precursor for the synthesis of key prostaglandin intermediates. Its well-defined stereochemistry provides a robust scaffold upon which the complex architecture of prostaglandins can be meticulously constructed.

This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of prostaglandin precursors, with a focus on the strategic transformations required to construct the core cyclopentane ring and introduce the characteristic side chains.

Synthetic Strategy: From a Sugar Derivative to the Prostaglandin Core

The overarching strategy involves a series of key transformations to convert the furanoid ring of this compound into the cyclopentane core of prostaglandins, followed by the installation of the α- and ω-side chains.

Key Synthetic Transformations:
  • Selective Protection of Hydroxyl Groups: The multiple hydroxyl groups of this compound require a carefully planned protection strategy to enable regioselective modifications.

  • Oxidative Cleavage and Ring Formation: The furanoid ring is manipulated and ultimately cleaved to generate a precursor that can be cyclized to form the five-membered cyclopentane ring.

  • Introduction of the ω-Side Chain: Typically achieved through olefination reactions, such as the Horner-Wadsworth-Emmons reaction, on a key aldehyde intermediate.

  • Formation of the Corey Lactone and Introduction of the α-Side Chain: The synthesis often converges on the formation of the pivotal Corey lactone, a versatile intermediate that facilitates the introduction of the α-side chain.

The following sections will delve into the experimental details of this synthetic journey.

Visualizing the Pathway: Synthetic Workflow

The following diagram illustrates the conceptual workflow from this compound to a key prostaglandin intermediate.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Side Chain Installation This compound This compound Protected Intermediate Protected Intermediate This compound->Protected Intermediate Selective Protection Oxidized Species Oxidized Species Protected Intermediate->Oxidized Species Oxidation Cyclopentane Precursor Cyclopentane Precursor Oxidized Species->Cyclopentane Precursor Ring Contraction/ Rearrangement Aldehyde Intermediate Aldehyde Intermediate Cyclopentane Precursor->Aldehyde Intermediate Functional Group Manipulation Enone Intermediate Enone Intermediate Aldehyde Intermediate->Enone Intermediate Horner-Wadsworth-Emmons (ω-side chain) Corey Lactone Derivative Corey Lactone Derivative Enone Intermediate->Corey Lactone Derivative Lactonization Prostaglandin Synthesis Prostaglandin Synthesis Corey Lactone Derivative->Prostaglandin Synthesis Further Elaboration (α-side chain)

Caption: Synthetic workflow from this compound to prostaglandin precursors.

Experimental Protocols

The following protocols are illustrative examples of the key transformations involved in the synthesis of prostaglandin precursors from this compound. Researchers should adapt and optimize these procedures based on their specific target and available resources.

Protocol 1: Selective Protection of this compound

Objective: To selectively protect the primary hydroxyl group and one of the secondary hydroxyl groups, leaving the remaining hydroxyls available for subsequent reactions.

Rationale: A common strategy is to form an acetonide to protect the cis-diols, followed by protection of the remaining primary alcohol.

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Acetone (anhydrous)

  • Triethylamine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with triethylamine and concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acetonide-protected intermediate.

  • Dissolve the crude product in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of TBDMSCl (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to afford the desired selectively protected this compound.

Protocol 2: Oxidative Cleavage and Cyclopentanone Formation

Objective: To convert the protected sugar derivative into a cyclopentanone intermediate.

Rationale: This transformation can be achieved through a sequence of oxidation, such as with sodium periodate, followed by an intramolecular aldol condensation or a similar cyclization strategy.

Materials:

  • Selectively protected this compound (from Protocol 1)

  • Sodium periodate (NaIO₄)

  • Methanol/Water solvent system

  • Base (e.g., potassium carbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the protected this compound (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C and add sodium periodate (2.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude dialdehyde in a suitable organic solvent and treat with a base (e.g., potassium carbonate) to induce intramolecular aldol condensation.

  • Monitor the cyclization by TLC. Upon completion, neutralize the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the cyclopentanone intermediate.

Protocol 3: ω-Side Chain Installation via Horner-Wadsworth-Emmons Reaction

Objective: To introduce the ω-side chain onto the cyclopentanone core.

Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective formation of α,β-unsaturated ketones, which are key intermediates in prostaglandin synthesis.[2][3][4][5][6]

Materials:

  • Cyclopentanone intermediate (from Protocol 2)

  • Dimethyl (2-oxoheptyl)phosphonate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting phosphonate anion solution back to 0 °C and add a solution of the cyclopentanone intermediate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude enone product by silica gel column chromatography.

Data Summary

The following table provides representative data for the key transformations described in the protocols. Note that yields are highly dependent on the specific substrate and reaction conditions.

StepTransformationStarting MaterialProductReagentsTypical Yield (%)
1Selective ProtectionThis compoundDi-protected intermediate2,2-DMP, p-TsOH; TBDMSCl, Et₃N70-85
2Oxidative Cleavage & CyclizationDi-protected intermediateCyclopentanone derivativeNaIO₄; K₂CO₃50-65
3Horner-Wadsworth-EmmonsCyclopentanone derivativeEnone intermediateDimethyl (2-oxoheptyl)phosphonate, NaH75-90

Conclusion and Future Perspectives

The use of this compound as a chiral starting material offers an efficient and stereocontrolled route to valuable prostaglandin intermediates. The protocols outlined in this guide provide a foundational framework for researchers in drug discovery and development to explore the synthesis of a wide range of prostaglandin analogues. Further optimization of each step and the exploration of novel catalytic methods will continue to enhance the efficiency and sustainability of these synthetic routes, ultimately contributing to the development of new and improved therapeutic agents.

References

Application Note & Protocol: 1,4-Anhydro-D-glucitol as a Bio-based Monomer for High-Performance Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sustainable Building Block for Advanced Polyesters

The imperative for sustainable polymers has driven the exploration of bio-based monomers that can impart unique and advantageous properties to materials. 1,4-Anhydro-D-glucitol, a sugar derivative, is a compelling candidate for the synthesis of novel polyesters. Its rigid, chiral, and bicyclic structure offers the potential for polymers with high glass transition temperatures (Tg), excellent thermal stability, and tailored biodegradability.[1][2] This application note provides a comprehensive guide to the synthesis of polyesters using this compound as a key monomer, detailing both traditional melt polycondensation and "green" enzymatic polymerization protocols. We will delve into the scientific rationale behind the experimental choices and provide methodologies for the thorough characterization of the resulting polymers.

While structurally similar to its well-studied isomer isosorbide (1,4:3,6-dianhydro-D-glucitol), this compound (also known as 1,4-sorbitan) possesses a different stereochemistry that can influence polymerization kinetics and the final properties of the polyesters.[3] The presence of a primary and a secondary hydroxyl group in this compound, as opposed to the two secondary hydroxyl groups in isosorbide, can lead to differences in reactivity during polymerization.[2] This subtle distinction makes this compound a fascinating monomer for creating polyesters with a unique performance profile.

Mechanistic Insight: The Chemistry of Polyester Formation

Polyester synthesis is fundamentally based on the formation of ester linkages between a diol and a diacid (or its derivative). The reaction proceeds through either a direct esterification, releasing water as a byproduct, or a transesterification reaction, releasing a small alcohol.

Polyesterification cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products This compound This compound (Diol) Polycondensation Polycondensation This compound->Polycondensation Dicarboxylic_Acid Dicarboxylic Acid / Ester (Diacid) Dicarboxylic_Acid->Polycondensation Polyester Polyester Chain Polycondensation->Polyester + Byproduct Byproduct (e.g., H2O, CH3OH) Polycondensation->Byproduct -

Caption: Workflow for the enzymatic synthesis of polyesters from this compound.

Characterization of this compound Based Polyesters

Thorough characterization is essential to understand the structure-property relationships of the synthesized polyesters.

Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polyester, verify the incorporation of the this compound monomer, and determine the copolymer composition if applicable. [4][5]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polyester, such as the ester carbonyl stretch (around 1735 cm⁻¹) and the C-O stretching vibrations.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyesters. [6]The rigid structure of this compound is expected to impart a high Tg to the resulting polyesters. [1][2]* Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.

PropertyTechniqueInformation Obtained
Chemical Structure ¹H and ¹³C NMR, FTIRConfirmation of ester linkages and incorporation of monomers.
Molecular Weight GPCMn, Mw, and PDI.
Thermal Transitions DSCTg, Tm, and Tc. [6]
Thermal Stability TGADecomposition temperature.

Comparative Properties: this compound vs. Isosorbide in Polyesters

The stereochemical differences between this compound and isosorbide can lead to notable variations in the properties of their corresponding polyesters. While both monomers introduce rigidity, the specific spatial arrangement of the fused rings and hydroxyl groups influences chain packing and intermolecular interactions.

PropertyPolyester from this compound (Expected)Polyester from Isosorbide (Reported)Rationale for Differences
Glass Transition Temperature (Tg) HighHigh (e.g., >100 °C) [7]The rigid bicyclic structure in both monomers restricts chain mobility, leading to high Tg values. Subtle differences in chain packing due to stereochemistry may lead to variations.
Crystallinity Potentially lowerGenerally amorphous or semi-crystalline [2]The less symmetric structure of this compound may hinder chain packing and reduce the degree of crystallinity compared to polyesters from the more symmetric isosorbide.
Reactivity Potentially higherLower due to two secondary hydroxyls [2]The presence of a primary hydroxyl group in this compound may lead to faster polymerization kinetics compared to isosorbide.

Conclusion

This compound is a promising bio-based monomer for the synthesis of high-performance polyesters. Its unique structural features offer the potential for materials with high glass transition temperatures and tailored properties. Both melt polycondensation and enzymatic polymerization are effective methods for producing polyesters from this monomer, with the latter offering a more sustainable approach. The detailed protocols and characterization methodologies provided in this application note serve as a valuable resource for researchers and scientists in the development of novel, bio-based polymers for a wide range of applications, including drug delivery systems and advanced materials.

References

Application Notes and Protocols for the Anionic Cyclopolymerization of 1,4-Anhydro-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the anionic cyclopolymerization of 1,4-anhydro-D-glucitol derivatives. This document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in this specialized area of polymer chemistry. The focus is on creating well-defined, stereoregular polymers with potential applications in biomedical fields, including drug delivery and tissue engineering.

I. Introduction: The Significance of Polysaccharide Analogs from this compound

Natural polysaccharides exhibit a wide range of biological activities, but their inherent polydispersity and structural complexity can be challenging for therapeutic development. Synthetic polysaccharide analogs, such as those derived from the anionic cyclopolymerization of this compound, offer a promising alternative. This approach allows for precise control over molecular weight, stereochemistry, and functionality, leading to materials with tailored properties.

This compound, a rigid furanoid sugar derivative, serves as an excellent starting point for the synthesis of polymers that mimic the structural features of natural carbohydrates. The resulting polymers, composed of repeating 2,5-anhydro-D-glucitol units, can be designed to be biodegradable and biocompatible.

II. The Mechanism of Anionic Cyclopolymerization

Anionic cyclopolymerization is a powerful technique for producing well-defined polymers with a high degree of stereochemical control. The process is a type of living polymerization, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as monomer is available. This allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures, such as block copolymers.

The polymerization of a suitably derivatized this compound monomer, for example, a diepoxide derivative, proceeds through a nucleophilic attack by an anionic initiator on one of the electrophilic sites of the monomer. This is followed by an intramolecular cyclization step to form a five-membered ring, which constitutes the repeating unit of the polymer chain. The choice of initiator and reaction conditions is critical for controlling the polymerization and achieving the desired polymer properties.

Causality in Experimental Choices:
  • Initiator Selection: Strong nucleophiles, such as alkali metal alkoxides (e.g., potassium tert-butoxide, t-BuOK) or organolithium compounds, are typically used to initiate the polymerization. The choice of initiator can influence the stereoselectivity of the polymerization.

  • Solvent Polarity: The polarity of the solvent affects the nature of the propagating ion pair, which in turn influences the polymerization kinetics and stereochemistry. Aprotic polar solvents like tetrahydrofuran (THF) are commonly employed.

  • Temperature Control: Anionic polymerizations are often conducted at low temperatures (e.g., -78 °C) to minimize side reactions, such as chain termination and transfer, thereby preserving the "living" nature of the polymerization.

III. Experimental Protocols

A. Synthesis of a Polymerizable this compound Monomer (Hypothetical Example)

As the direct anionic cyclopolymerization of unprotected this compound is not feasible due to the presence of reactive hydroxyl groups, a derivatization step is necessary. A common strategy is to introduce polymerizable groups like epoxides. The following is a representative, hypothetical protocol for the synthesis of a diepoxide derivative of this compound.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilStandard Chemical Supplier
Epichlorohydrin≥99%Standard Chemical Supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard Chemical Supplier
Diethyl EtherAnhydrousStandard Chemical Supplier
Saturated aq. NH₄ClPrepared in-house
Anhydrous MgSO₄Standard Chemical Supplier

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with a suspension of sodium hydride (2.2 eq.) in anhydrous THF.

  • Deprotonation: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Epoxidation: Epichlorohydrin (3.0 eq.) is added dropwise to the reaction mixture at 0 °C. The mixture is then heated to reflux and stirred overnight.

  • Quenching and Extraction: The reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then extracted three times with diethyl ether.

  • Drying and Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the diepoxide monomer.

B. Anionic Cyclopolymerization Protocol

Strict adherence to anhydrous and anaerobic conditions is paramount for successful living anionic polymerization.

Materials:

Reagent/SolventGrade
Diepoxide of this compoundHigh Purity, Anhydrous
Potassium tert-butoxide (t-BuOK)≥98%
Tetrahydrofuran (THF)Anhydrous, freshly distilled
MethanolAnhydrous

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Flame-dried glassware.

  • Syringes for transfer of anhydrous solvents and reagents.

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask is charged with the purified diepoxide monomer and dried under high vacuum. The flask is then backfilled with high-purity argon.

  • Solvent Addition: Anhydrous THF is transferred to the reaction flask via cannula under a positive pressure of argon. The monomer is dissolved with gentle stirring.

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). A freshly prepared solution of t-BuOK in anhydrous THF is then added dropwise via syringe until a persistent faint color is observed (if applicable), followed by the calculated amount of initiator solution to achieve the target molecular weight.

  • Polymerization: The reaction is stirred at the low temperature for the desired period (e.g., 24-48 hours). The progress of the polymerization can be monitored by taking aliquots for analysis (e.g., NMR or GPC) if desired.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol, depending on the polymer's solubility). The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.

IV. Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirmation of the polymer structure, determination of stereoregularity, and end-group analysis.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups in the polymer.
Thermal Analysis (DSC, TGA) Determination of glass transition temperature (Tg), melting point (Tm), and thermal stability.

V. Visualizations

A. Proposed Anionic Cyclopolymerization Mechanism

Anionic Cyclopolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator t-BuO⁻ K⁺ Monomer This compound Diepoxide Derivative Initiator->Monomer Nucleophilic Attack Intermediate Alkoxide Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Growing_Chain Propagating Anionic Chain Cyclization->Growing_Chain New_Monomer Monomer Growing_Chain->New_Monomer Addition of next monomer Terminator CH₃OH Growing_Chain->Terminator Protonation Final_Polymer Final Polymer

Caption: Proposed mechanism of anionic cyclopolymerization.

B. Experimental Workflow

Experimental Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Anionic Polymerization cluster_characterization Polymer Characterization Start This compound Derivatization Derivatization (e.g., Epoxidation) Start->Derivatization Purification_M Purification (Column Chromatography) Derivatization->Purification_M Monomer Purified Monomer Purification_M->Monomer Setup Inert Atmosphere Setup (Schlenk Line/Glovebox) Monomer->Setup Initiation Initiation at Low Temp (e.g., -78°C) Setup->Initiation Propagation Polymerization (24-48h) Initiation->Propagation Termination Termination (e.g., with Methanol) Propagation->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Drying Drying under Vacuum Isolation->Drying Analysis Characterization (NMR, GPC, FTIR, etc.) Drying->Analysis

Caption: Step-by-step experimental workflow.

VI. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The "living" nature of the polymerization provides an internal check on the experimental integrity. A successful polymerization should yield a polymer with a narrow polydispersity index (PDI), typically below 1.2. The molecular weight of the polymer, as determined by GPC, should also show a linear correlation with the monomer-to-initiator ratio. Any significant deviation from these expected outcomes would indicate the presence of impurities or side reactions, prompting a review of the experimental setup and reagent purity.

VII. References

  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2009). Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. Springer. --INVALID-LINK--

  • Satoh, T., & Kakuchi, T. (2009). Regio- and Stereoselective Cyclopolymerization of Dianhydrohexitols. In Advances in Polymer Science (Vol. 220, pp. 1-33). Springer. --INVALID-LINK--

  • Hirao, A., & Hayashi, M. (1999). Anionic Polymerization of Functional Monomers. Acta Polymerica, 50(8), 219-231. --INVALID-LINK--

  • Szwarc, M. (1956). ‘Living’ Polymers. Nature, 178(4543), 1168-1169. --INVALID-LINK--

  • Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living Ring-Opening Polymerizations of Heterocyclic Monomers. Progress in Polymer Science, 32(2), 247-282. --INVALID-LINK--

reaction of 1,4-Anhydro-D-glucitol with diisocyanates for polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Bio-Based Polyurethanes using 1,4-Anhydro-D-glucitol (Isosorbide) as a Rigid Diol

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Sustainable Shift in Polyurethane Chemistry

Polyurethanes (PUs) are among the most versatile classes of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings.[1] This versatility stems from the ability to tailor their properties by carefully selecting the constituent monomers: a polyol and a diisocyanate.[1][2] Historically, these monomers have been derived from petrochemical feedstocks. However, growing environmental concerns and the need for sustainable materials have catalyzed a paradigm shift towards bio-based alternatives.[2][3]

At the forefront of this green transition is This compound , more commonly known as isosorbide . This glucose-derived bicyclic diol presents a compelling, non-toxic, and rigid building block for high-performance polymers.[4] Its inherent rigidity, a consequence of its fused ring structure, allows it to function as a hard segment in the polyurethane backbone, significantly elevating the glass transition temperature (Tg) and thermal stability of the final material.[4]

This application note provides a comprehensive guide to the synthesis and characterization of isosorbide-based polyurethanes. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the interpretation of characterization data, equipping researchers with the knowledge to innovate in the field of sustainable polymers.

Part I: Theoretical Background & Scientific Rationale

The Chemistry of Urethane Linkage Formation

The fundamental reaction in polyurethane synthesis is the polyaddition of an alcohol (hydroxyl group, -OH) and an isocyanate group (-NCO).[5] This reaction forms the characteristic urethane linkage (-NH-COO-).

The mechanism proceeds via nucleophilic addition of the alcohol's oxygen atom to the electrophilic carbon of the isocyanate group. The reaction is typically first-order with respect to both the alcohol and isocyanate concentrations.[6] While the reaction can proceed without a catalyst, it is often accelerated by catalysts such as tertiary amines or organometallic compounds (e.g., dibutyltin dilaurate) to achieve practical reaction times.[7]

G cluster_reactants Reactants cluster_products Products R_NCO R-N=C=O Isocyanate Urethane R-NH-C(=O)O-R' Urethane Linkage R_NCO->Urethane + R'-OH R_OH R'-OH Alcohol

Caption: General reaction scheme for polyurethane synthesis.

This compound (Isosorbide): A Unique Bio-Based Diol

Isosorbide is derived from the reduction and subsequent double dehydration of glucose.[4] Its rigid, V-shaped bicyclic structure is central to its function in polyurethanes. It possesses two secondary hydroxyl groups with different steric environments and, consequently, different reactivities.

  • Exo-OH at C5: This hydroxyl group is more sterically accessible and therefore more reactive.[8]

  • Endo-OH at C2: This hydroxyl group is sterically hindered by the opposing fused ring, making it less reactive.[8]

This differential reactivity is a critical experimental consideration. Under certain conditions, it can influence the polymerization kinetics and the final polymer architecture. When used as a chain extender, isosorbide's rigidity imparts high thermal stability and mechanical strength to the resulting polyurethane.[9]

Diisocyanates: The Co-Monomer

The choice of diisocyanate significantly impacts the properties of the final polyurethane. Diisocyanates are broadly classified as aromatic or aliphatic:

  • Aromatic Diisocyanates (e.g., MDI, TDI): Offer high reactivity and produce rigid polymers but can be prone to yellowing upon UV exposure.

  • Aliphatic Diisocyanates (e.g., HMDI, IPDI): Are less reactive but provide excellent light stability and flexibility.[2]

For applications requiring biocompatibility and non-toxicity, aliphatic diisocyanates like isophorone diisocyanate (IPDI) and 4,4′-methylenebis(cyclohexyl isocyanate) (HMDI) are often preferred.[10]

Part II: Experimental Protocol - Synthesis of an Isosorbide-Based Polyurethane

This protocol details a two-step prepolymer method, which allows for precise control over the polymer architecture by first creating an isocyanate-terminated soft segment prepolymer, followed by chain extension with isosorbide to form the hard segments.

Critical Safety Precautions

Isocyanates are potent respiratory and skin sensitizers and are toxic upon inhalation. All handling of diisocyanates and the polymerization reaction must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles, is mandatory. An isocyanate-specific respirator may be required depending on the scale and experimental setup. Consult the Safety Data Sheet (SDS) for each reagent before use.

Materials & Equipment
  • Reagents:

    • Poly(propylene glycol) (PPG), Mn = 1000 g/mol (dried under vacuum at 80°C for 12h before use)

    • Isophorone diisocyanate (IPDI)

    • This compound (Isosorbide) (dried under vacuum at 60°C for 12h before use)

    • Dibutyltin dilaurate (DBTDL) catalyst

    • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer, condenser, nitrogen inlet, and thermometer/thermocouple

    • Heating mantle with stirrer

    • Syringes for reagent addition

    • Mechanical vacuum pump

    • Standard laboratory glassware

Experimental Workflow

dot graph G { layout=dot; rankdir=TB; graph [fontname="Arial", label="Figure 2: Two-Step Polyurethane Synthesis Workflow", labelloc=b, fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"];

// Nodes Setup [label="1. Reactor Setup\n(Dry Glassware, N2 Atmosphere)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Prepolymer [label="2. Prepolymer Synthesis\n(PPG + IPDI + Catalyst)\n2h @ 70-80°C", fillcolor="#4285F4", color="#202124", fontcolor="#FFFFFF"]; ChainExtension [label="3. Chain Extension\n(Add Isosorbide Solution)\n3-4h @ 70-80°C", fillcolor="#34A853", color="#202124", fontcolor="#FFFFFF"]; Monitoring [label="4. Reaction Monitoring\n(FTIR for NCO peak)", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; Isolation [label="5. Polymer Isolation\n(Precipitation & Drying)", fillcolor="#EA4335", color="#202124", fontcolor="#FFFFFF"]; Characterization [label="6. Full Characterization\n(FTIR, NMR, GPC, DSC, TGA)", fillcolor="#5F6368", color="#202124", fontcolor="#FFFFFF"];

// Edges Setup -> Prepolymer; Prepolymer -> ChainExtension; ChainExtension -> Monitoring; Monitoring -> ChainExtension [style=dashed, label="Continue until NCO is consumed"]; Monitoring -> Isolation; Isolation -> Characterization; }

Caption: High-level workflow for the synthesis and analysis.

Step-by-Step Synthesis Protocol

Step 1: Prepolymer Synthesis (NCO:OH ratio = 2:1)

  • Reactor Setup: Assemble a dry three-neck flask with a magnetic stirrer, condenser, and nitrogen inlet. Maintain a constant, gentle flow of dry nitrogen throughout the reaction to prevent side reactions with atmospheric moisture.

  • Reagent Charging: Charge the flask with Poly(propylene glycol) (PPG, e.g., 10 mmol, 10.0 g for Mn=1000).

  • Heating: Begin stirring and heat the PPG to 70-80°C using a heating mantle.

  • Diisocyanate Addition: Slowly add Isophorone diisocyanate (IPDI, 20 mmol, 4.44 g) to the flask via syringe over 15 minutes. An exotherm may be observed.

  • Catalyst Addition: After the IPDI addition is complete, add one drop of DBTDL catalyst.

  • Reaction: Maintain the reaction at 70-80°C for approximately 2 hours. The goal is to form an isocyanate-terminated prepolymer.

Causality Insight: The 2:1 molar ratio of NCO groups (from IPDI) to OH groups (from PPG) is crucial. This stoichiometry ensures that the resulting prepolymer chains are capped with reactive isocyanate groups, ready for the subsequent chain extension step.

Step 2: Chain Extension with Isosorbide

  • Isosorbide Solution: In a separate dry beaker, dissolve the dried Isosorbide (10 mmol, 1.46 g) in a minimal amount of anhydrous DMF (e.g., 10-15 mL). Gently warm if necessary to fully dissolve.

  • Addition: Slowly add the isosorbide solution to the hot prepolymer mixture in the reaction flask via syringe over 30 minutes.

  • Reaction & Monitoring: Continue stirring at 70-80°C. The viscosity of the mixture will increase significantly as the polymer chain grows. The reaction progress can be monitored by taking small aliquots and analyzing them via FTIR spectroscopy. The reaction is considered complete when the characteristic NCO peak at ~2270 cm⁻¹ disappears. This may take 3-6 hours.[8]

  • Polymer Isolation: Once the reaction is complete, allow the viscous polymer solution to cool to room temperature. Precipitate the polyurethane by slowly pouring the solution into a beaker of vigorously stirring non-solvent, such as methanol or deionized water.

  • Purification & Drying: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove any unreacted monomers or residual solvent. Dry the final polymer in a vacuum oven at 50-60°C until a constant weight is achieved.

Part III: Characterization of the Synthesized Polyurethane

A thorough characterization is essential to confirm the structure and determine the properties of the synthesized polymer.

Data Presentation: Summary of Expected Characterization Results
Technique Parameter Expected Result/Observation Interpretation
FTIR Peak Position (cm⁻¹)Disappearance of NCO peak (~2270 cm⁻¹). Appearance of N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O-C stretch (~1100 cm⁻¹).Confirms the complete reaction of isocyanate groups and the formation of urethane linkages.
¹H NMR Chemical Shift (ppm)Signals from 4.0-5.2 ppm for in-chain isosorbide protons.[4] Signals from 2.6-4.0 ppm for IPDI units.[4] Characteristic peaks for the PPG soft segment.Confirms the incorporation of all three monomers (PPG, IPDI, Isosorbide) into the polymer backbone.
GPC/SEC Mn, Mw, PDIMn > 10,000 g/mol ; PDI typically between 1.8 - 2.5 for step-growth polymerization.Determines the average molecular weight and the breadth of the molecular weight distribution.
DSC Glass Transition (Tg)A Tg value typically in the range of 55–70 °C or higher, depending on the hard segment content.[11][12]The high Tg value, relative to a polyurethane made without isosorbide, demonstrates the stiffening effect of the rigid diol.
TGA Decomposition Temp (Td)Onset of decomposition typically >250 °C.Measures the thermal stability of the polymer.

Part IV: Discussion & Field-Proven Insights

Structure-Property Relationships

The properties of the final polyurethane are a direct consequence of its microphase-separated morphology, driven by the thermodynamic incompatibility between the flexible PPG "soft segments" and the rigid isosorbide/IPDI "hard segments."

  • Hard Segment Content: Increasing the molar ratio of isosorbide will increase the hard segment content, leading to a higher Tg, increased stiffness, and higher tensile strength, but potentially lower elongation at break.

  • Diisocyanate Choice: Using a more rigid diisocyanate like MDI instead of IPDI would further increase the polymer's rigidity and thermal properties.

Troubleshooting & Optimization
  • Problem: The final polymer has a low molecular weight (determined by GPC).

    • Possible Cause: Impurities in reagents (especially water), or incorrect stoichiometry.

    • Solution: Ensure all glassware is meticulously dried. Thoroughly dry all monomers and use anhydrous solvents. Re-verify all molar calculations, especially the NCO:OH ratio.

  • Problem: The reaction mixture gels prematurely.

    • Possible Cause: Catalyst concentration is too high, or the reaction temperature is excessive, leading to side reactions like allophanate formation.

    • Solution: Reduce the amount of catalyst. Maintain strict temperature control. Consider using a less reactive catalyst or a solvent to reduce monomer concentration.

References

Synthesis of Bio-Based Polymers from 1,4-Anhydro-D-glucitol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imperative shift towards sustainable and biocompatible materials has brought naturally derived monomers to the forefront of polymer chemistry. Among these, 1,4-Anhydro-D-glucitol, a sugar-derived diol, presents a compelling building block for the synthesis of novel bio-based polymers. Its rigid, bicyclic structure and inherent chirality offer the potential to create polymers with unique thermal, mechanical, and biodegradable properties, making them highly suitable for advanced applications in the biomedical and pharmaceutical fields.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview, application notes, and detailed protocols for the synthesis of polyesters and polyurethanes from this compound. The methodologies described herein are grounded in established polymerization principles and adapted from studies on structurally analogous sugar-derived diols, such as 1,4:3,6-dianhydro-D-sorbitol (isosorbide).

I. Introduction to this compound as a Monomer

This compound, also known as sorbitan, is a diol derived from D-glucitol.[1] Its key structural features—a rigid furanose ring system and two reactive hydroxyl groups—make it an attractive monomer for step-growth polymerization. The rigidity of the anhydro-sugar backbone can impart a high glass transition temperature (Tg) and enhanced thermal stability to the resulting polymers.[2] These characteristics are highly desirable for applications requiring dimensional stability at elevated temperatures.

Key Properties of this compound:

PropertyValueReference
CAS Number 27299-12-3[3]
Molecular Formula C6H12O5[4]
Molecular Weight 164.16 g/mol [4]
Melting Point 112-113 °C[5]

The presence of hydroxyl groups allows for the formation of ester and urethane linkages through reactions with dicarboxylic acids (or their derivatives) and diisocyanates, respectively. This versatility enables the synthesis of a wide range of polyesters and polyurethanes with tunable properties.

II. Synthesis of Polyesters from this compound

Bio-based polyesters from this compound can be synthesized via several methods, primarily melt polycondensation and solution polycondensation. The choice of method depends on the desired polymer properties, the reactivity of the co-monomers, and the required purity of the final product.

Application Note: Polyester Synthesis Strategy

The synthesis of polyesters from this compound and aliphatic or aromatic dicarboxylic acids can yield materials with a broad spectrum of properties. Aliphatic polyesters are generally more flexible and have lower glass transition temperatures, making them suitable for applications such as flexible packaging and drug delivery matrices.[6] Aromatic polyesters, on the other hand, tend to be more rigid and have higher thermal stability, positioning them for use in more demanding applications.[2]

Logical Workflow for Polyester Synthesis:

PolyesterSynthesis Monomer_Selection Monomer Selection (this compound + Diacid/Diacid Chloride) Polymerization Polymerization (Melt or Solution) Monomer_Selection->Polymerization Stoichiometry & Catalyst Purification Purification (Precipitation & Washing) Polymerization->Purification Polymer Isolation Characterization Characterization (NMR, GPC, DSC, TGA) Purification->Characterization Purity & Properties Application_Testing Application-Specific Testing (Degradation, Biocompatibility) Characterization->Application_Testing Performance Evaluation

Caption: Workflow for polyester synthesis and evaluation.

Protocol 1: Melt Polycondensation of this compound with Succinic Acid

This protocol describes a representative procedure for the synthesis of poly(this compound succinate) via melt polycondensation. This method is solvent-free, which is advantageous from an environmental and cost perspective.

Materials:

  • This compound

  • Succinic acid

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., triphenyl phosphite)

  • High-vacuum line

  • Glass reactor with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Monomer Charging: In a glass reactor, charge equimolar amounts of this compound and succinic acid. Add the catalyst (e.g., 0.02 mol% relative to succinic acid) and the antioxidant.[7]

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a slow nitrogen flow throughout the initial stage of the reaction.

  • Esterification Stage: Heat the reactor to 180-200 °C under a nitrogen atmosphere with mechanical stirring. Water will be produced as a byproduct of the esterification reaction and should be collected in the condenser. Continue this stage for approximately 4 hours or until the majority of water has been removed.[7]

  • Polycondensation Stage: Gradually increase the temperature to 220-250 °C and slowly apply a high vacuum (<1 mbar). The increased temperature and reduced pressure facilitate the removal of residual water and ethylene glycol (if formed as a side product), driving the polymerization reaction towards higher molecular weights.

  • Reaction Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer. The reaction is typically continued for 4-8 hours under vacuum.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the reactor. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform or dimethylformamide) and precipitated in a non-solvent like methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Solution Polycondensation of this compound with Sebacoyl Chloride

Solution polycondensation is a milder alternative to melt polymerization and is particularly useful when dealing with thermally sensitive monomers or when a more controlled polymerization is desired. The use of a diacid chloride enhances reactivity.

Materials:

  • This compound

  • Sebacoyl chloride

  • Pyridine (solvent and acid scavenger)

  • 1,1,2,2-Tetrachloroethane (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in a mixture of 1,1,2,2-tetrachloroethane and pyridine under a nitrogen atmosphere.[2]

  • Addition of Diacid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of sebacoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours. The formation of pyridine hydrochloride as a white precipitate will be observed.

  • Polymer Precipitation: Pour the reaction mixture into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

III. Synthesis of Polyurethanes from this compound

The reaction of this compound with diisocyanates yields polyurethanes, a versatile class of polymers with a wide range of applications. The rigid structure of the sugar diol can lead to polyurethanes with high hardness and good thermal stability.

Application Note: Polyurethane Synthesis Strategy

The properties of polyurethanes derived from this compound can be tailored by the choice of the diisocyanate. Aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI), generally produce more flexible and light-stable polyurethanes. Aromatic diisocyanates, like 4,4'-methylenebis(phenyl isocyanate) (MDI), typically result in more rigid and high-strength materials.[8] The synthesis is often carried out in solution in the presence of a catalyst.

Logical Workflow for Polyurethane Synthesis:

PolyurethaneSynthesis Monomer_Selection Monomer Selection (this compound + Diisocyanate) Solution_Polymerization Solution Polymerization (Catalyst, Solvent) Monomer_Selection->Solution_Polymerization Stoichiometry & Reaction Conditions Purification Purification (Precipitation & Washing) Solution_Polymerization->Purification Polymer Isolation Characterization Characterization (NMR, GPC, DSC, TGA) Purification->Characterization Purity & Properties Application_Testing Application-Specific Testing (Mechanical Properties, Biocompatibility) Characterization->Application_Testing Performance Evaluation

Caption: Workflow for polyurethane synthesis and evaluation.

Protocol 3: Solution Polyaddition of this compound with MDI

This protocol outlines a general procedure for the synthesis of a polyurethane from this compound and MDI in solution.

Materials:

  • This compound (dried under vacuum before use)

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methanol (non-solvent for precipitation)

Procedure:

  • Reactant Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a pre-weighed amount of dried this compound in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total monomer weight) to the solution.

  • Diisocyanate Addition: While stirring the solution at room temperature, slowly add an equimolar amount of MDI. The MDI can be added as a solid or as a solution in a small amount of anhydrous DMF.

  • Polymerization: Heat the reaction mixture to 60-80 °C and continue stirring under a nitrogen atmosphere for 6-12 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FT-IR spectrum.

  • Polymer Precipitation: Once the reaction is complete, cool the solution to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polyurethane.

  • Washing and Drying: Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

IV. Enzymatic Synthesis of Polyesters

Enzymatic polymerization offers a green and highly selective alternative to conventional chemical synthesis. Lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for the polycondensation of diols and dicarboxylic acids under mild conditions.[9]

Application Note: Enzymatic Polymerization

The high regioselectivity of lipases can be advantageous when working with multifunctional monomers like sugar derivatives, potentially minimizing side reactions.[2] This method is particularly promising for the synthesis of polymers intended for biomedical applications, as it avoids the use of potentially toxic metal catalysts.

Protocol 4: Enzymatic Polycondensation using Candida antarctica Lipase B (CALB)

This protocol provides a general framework for the enzymatic synthesis of a polyester from this compound and a dicarboxylic acid.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous solvent (e.g., diphenyl ether or toluene)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • Reactant Setup: In a round-bottom flask, combine equimolar amounts of this compound and the dicarboxylic acid in the chosen anhydrous solvent.

  • Enzyme and Dehydrating Agent: Add the immobilized lipase (typically 5-10% by weight of the monomers) and activated molecular sieves to the reaction mixture. The molecular sieves are crucial for removing the water produced during the esterification, thereby driving the reaction forward.[10]

  • Reaction: Heat the mixture to a temperature compatible with the enzyme's stability (typically 60-90 °C) with gentle stirring. The reaction is usually carried out for 24-72 hours.

  • Enzyme Removal: After the reaction, cool the mixture and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Polymer Isolation: Isolate the polymer by precipitating the filtrate in a suitable non-solvent (e.g., methanol or ethanol).

  • Purification and Drying: Wash the precipitated polymer with the non-solvent and dry it under vacuum.

V. Characterization of this compound Based Polymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

Standard Characterization Techniques:

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure, determines monomer incorporation, and assesses purity.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[11]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition temperature of the polymer.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the formation of ester or urethane linkages and the disappearance of hydroxyl and isocyanate groups.

VI. Properties and Potential Applications

Polymers derived from this compound are expected to exhibit properties that make them suitable for a range of applications, particularly in the biomedical field.

Expected Properties of this compound Based Polymers (based on analogues):

PropertyAliphatic PolyestersAromatic PolyestersPolyurethanes
Glass Transition Temp. (Tg) 40 - 80 °C> 150 °C[2]55 - 100 °C[8]
Thermal Stability (TGA) GoodExcellent[2]Good[8]
Mechanical Properties Flexible to semi-rigidRigid and brittleRanging from elastomeric to rigid
Biodegradability Expected to be biodegradableSlower degradationVariable

Potential Applications:

  • Drug Delivery: The biodegradability and biocompatibility of the aliphatic polyesters make them promising candidates for controlled drug release matrices.[12]

  • Tissue Engineering: The tunable mechanical properties and potential for functionalization could allow for their use as scaffolds in tissue regeneration.

  • Biomedical Devices: High-Tg aromatic polyesters and rigid polyurethanes could be used in the fabrication of biomedical devices and implants where structural integrity is crucial.

  • Sustainable Plastics: As a bio-based alternative to petroleum-derived polymers, they can contribute to the development of more sustainable materials for various applications.

VII. Challenges and Future Perspectives

While this compound holds significant promise as a bio-based monomer, there are challenges to be addressed. The reactivity of its secondary hydroxyl groups can be lower than that of primary hydroxyls, potentially making it more difficult to achieve high molecular weight polymers, especially in melt polycondensation.[7] Further optimization of catalyst systems and reaction conditions is necessary.

Future research should focus on a more in-depth evaluation of the biocompatibility and degradation profiles of these polymers to validate their suitability for in vivo applications. Exploring copolymerization with other bio-based monomers will also be a key area for creating a wider range of materials with tailored properties.

VIII. References

  • Okada, M., et al. (2000). Biodegradable polymers based on renewable resources. IV. Enzymatic degradation of polyesters composed of 1,4: 3.6-dianhydro-D-glucitol and aliphatic dicarboxylic acid moieties. Journal of Applied Polymer Science, 77(2), 338–346.

  • TGA and DSC Analysis of the Polyesters. ResearchGate. Available at: --INVALID-LINK--

  • Storbeck, R., & Ballauff, M. (1993). Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Polymer, 34(23), 5013-5016.

  • Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidid - Semantic Scholar. (2021). Available at: --INVALID-LINK--

  • Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Current Organic Chemistry, 6(11), 1053-1066.

  • Recent Advances in the Enzymatic Synthesis of Polyester - MDPI. (2022). Available at: --INVALID-LINK--

  • Synthesis, characterization, and properties of polyurethanes containing 1,4:3,6‐dianhydro‐D‐sorbitol | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA - MDPI. (2021). Available at: --INVALID-LINK--

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC. (2018). Available at: --INVALID-LINK--

  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. (n.d.). Available at: --INVALID-LINK--

  • 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Synthesis and properties of high‐molecular‐weight polyesters based on 1,4:3,6‐dianhydrohexitols and terephthalic acid | Semantic Scholar. (n.d.). Available at: --INVALID-LINK--

  • The use of polymer-supported Candida antarctica lipase B to achieve the entropically-driven ring-opening polymerization of macrocyclic bile acid derivatives via transesterification: Selectivity of the reactions and the structures of the polymers produced. ResearchGate. (2007). Available at: --INVALID-LINK--

  • Studies on the enzymatic hydrolysis of polyesters. II. Aliphatic-aromatic copolyesters. ResearchGate. (2003). Available at: --INVALID-LINK--

  • Biocatalytic synthesis of polyesters from sugar-based building blocks using immobilized Candida antarctica lipase B - Wageningen University & Research. (2011). Available at: --INVALID-LINK--

  • A review on advanced methods of polyurethane synthesis based on natural resources. (n.d.). Available at: --INVALID-LINK--

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides - MDPI. (2017). Available at: --INVALID-LINK--

  • Polyurethane -Synthesis, properties and application- Module-3 and series-2 - YouTube. (2022). Available at: --INVALID-LINK--

  • Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers - RWTH Publications. (n.d.). Available at: --INVALID-LINK--

  • Enzymatic Synthesis of Cross-Linkable Polyesters from Renewable Resources. ResearchGate. (2014). Available at: --INVALID-LINK--

  • An Overview of Biopolymers for Drug Delivery Applications - MDPI. (2022). Available at: --INVALID-LINK--

  • Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties - MDPI. (2025). Available at: --INVALID-LINK--

  • The Role of the Mechanical, Structural, and Thermal Properties of Poly(l-lactide-co-glycolide-co-trimethylene carbonate) in the Development of Rods with Aripiprazole - NIH. (2022). Available at: --INVALID-LINK--

  • Mechanical Properties and Degradation Rate of Poly(Sorbitol Adipate-Co-Dioladipate) Copolymers Obtained with a Catalyst-Free Melt Polycondensation Method - PubMed Central. (2018). Available at: --INVALID-LINK--

  • Free Full-Text | Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties | Notes - MDPI. (n.d.). Available at: --INVALID-LINK--

  • This compound | 27299-12-3 - ChemicalBook. (n.d.). Available at: --INVALID-LINK--

  • Cas 27299-12-3,this compound - LookChem. (n.d.). Available at: --INVALID-LINK--

  • Improvement in Crystallization, Thermal, and Mechanical Properties of Flexible Poly(L-lactide)-b-poly(ethylene glycol) - NIH. (2024). Available at: --INVALID-LINK--

  • 27299-12-3(this compound) Product Description - ChemicalBook. (n.d.). Available at: --INVALID-LINK--

  • Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design. (2009). Available at: --INVALID-LINK--

References

Application Notes & Protocols: 1,4-Anhydro-D-glucitol as a Versatile Chiral Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 1,4-Anhydro-D-glucitol as a chiral building block in the synthesis of pharmaceutical intermediates. We will delve into the unique structural attributes of this molecule, explore key synthetic transformations, and provide detailed, field-proven protocols. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of this compound

This compound, also known as 1,4-sorbitan, is a rigid, bicyclic sugar alcohol derived from D-glucitol.[1][2] Its intrinsic chirality, stemming from multiple stereocenters, and the presence of differentially reactive hydroxyl groups make it an invaluable starting material in asymmetric synthesis.[3][4] The constrained tetrahydrofuran ring system locks the molecule in a defined conformation, which can impart a high degree of stereocontrol in subsequent chemical modifications. This pre-organized architecture is a significant advantage over more flexible acyclic precursors, often leading to higher yields and selectivities in complex synthetic sequences.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC6H12O5[2][5][6]
Molecular Weight164.16 g/mol [2][6]
Melting Point112-113 °C[1][7]
AppearanceWhite to off-white solid[1][7]
SolubilitySlightly soluble in Chloroform, DMSO, Methanol, Water[7]

The strategic value of this compound lies in its ability to serve as a scaffold for the introduction of diverse functionalities, leading to the efficient construction of complex chiral molecules.[1] This has led to its use as an intermediate in the synthesis of various compounds, including prostaglandins, which are crucial lipid compounds with a wide range of physiological effects.[1][2][8]

Core Synthetic Strategies: Unlocking the Potential of a Chiral Scaffold

The synthetic utility of this compound is centered around the selective functionalization of its hydroxyl groups.[9] The molecule possesses primary and secondary hydroxyls with distinct steric and electronic environments, allowing for regioselective reactions.

Selective Protection and Deprotection

The ability to selectively protect and deprotect the hydroxyl groups is paramount for directing reactivity to a specific position. Common protecting group strategies involve the use of silyl ethers (e.g., TBDMS, TIPS), acetals, and benzyl ethers. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal.

Oxidation to Ketones and Aldehydes

Selective oxidation of the secondary hydroxyl groups to ketones provides a key functional handle for carbon-carbon bond formation via nucleophilic addition or enolate chemistry. Reagents such as pyridinium chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane are commonly employed.

Nucleophilic Substitution

Activation of the hydroxyl groups, for instance by conversion to tosylates or mesylates, facilitates nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, halides, and cyanides, which are precursors to amines, organometallic reagents, and carboxylic acids, respectively.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Selective Monotosylation of this compound

This protocol details the regioselective tosylation of the primary hydroxyl group, a crucial first step in many synthetic routes. The steric accessibility of the primary hydroxyl allows for its preferential reaction over the more hindered secondary hydroxyls.

Workflow Diagram:

Monotosylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in Pyridine Cool Cool to 0 °C Start->Cool Add_TsCl Add p-Toluenesulfonyl chloride (portion-wise) Cool->Add_TsCl Maintain Temperature Stir Stir at 0 °C to RT Add_TsCl->Stir Monitor by TLC Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with HCl (aq) and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Product: 6-O-tosyl-1,4-anhydro-D-glucitol Purify->End

Caption: Workflow for the selective monotosylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Pyridine (anhydrous, 5-10 vol)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of pyridine as a solvent also serves as a base to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash successively with 1 M HCl to remove pyridine, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-O-tosyl-1,4-anhydro-D-glucitol.

Case Study: Synthesis of a SGLT2 Inhibitor Precursor

Derivatives of 1,5-anhydro-D-glucitol have been extensively investigated as SGLT2 inhibitors for the treatment of diabetes.[10][11][12] While the core of these molecules is a C-glycoside, the synthetic strategies often involve intermediates that share structural similarities with functionalized this compound. The principles of selective functionalization are directly applicable. For instance, the synthesis of empagliflozin, a potent SGLT2 inhibitor, involves the coupling of a protected glucopyranone with an aromatic fragment, followed by reduction and deprotection steps.[13] The stereochemical control exerted by the anhydro-sugar scaffold is crucial for the efficacy of the final drug molecule.

Synthetic Pathway Overview:

SGLT2_Pathway A This compound Derivative (Protected) B Activation of Hydroxyl Group A->B e.g., Tosylation C Nucleophilic Substitution with Aryl Grignard/Lithium Reagent B->C C-C Bond Formation D Deprotection C->D e.g., Acidic/Basic Hydrolysis E SGLT2 Inhibitor Precursor D->E

Caption: Generalized synthetic pathway towards SGLT2 inhibitor precursors.

Conclusion: A Cornerstone of Modern Drug Discovery

This compound has proven to be a highly valuable and versatile chiral building block in the synthesis of pharmaceutical intermediates.[14][15] Its rigid conformation and multiple, differentially reactive hydroxyl groups provide a robust platform for the stereocontrolled construction of complex molecular architectures. The ability to perform selective functionalizations is key to unlocking its full potential.[16][17] The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage the unique properties of this remarkable molecule in their drug discovery and development endeavors.

References

Application Notes and Protocols: Strategic Protection and Deprotection of 1,4-Anhydro-D-glucitol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Anhydro-D-glucitol, a rigid bicyclic diol derived from D-glucose, is a valuable chiral building block in the synthesis of a wide range of biologically active molecules and complex organic structures.[1] Its utility stems from its well-defined stereochemistry and the presence of three distinct hydroxyl groups at the C-2, C-5, and C-6 positions. The successful implementation of this compound in multistep syntheses is critically dependent on the strategic and selective protection and deprotection of these hydroxyl groups.[2] This guide provides a comprehensive overview of field-proven strategies, detailed experimental protocols, and the underlying chemical principles for the selective masking and unmasking of the hydroxyl functionalities of this compound.

The inherent differences in the steric and electronic environments of the primary hydroxyl group at C-6 and the two secondary hydroxyl groups at C-2 and C-5 present both a challenge and an opportunity for selective functionalization. Effective protection strategies are essential to prevent unwanted side reactions during subsequent synthetic transformations.[3] This document will explore a range of protecting groups, from sterically demanding trityl and silyl ethers for selective primary alcohol protection to benzyl ethers for robust protection and acetals for diol protection, all within the context of their application to this compound.

Understanding the Reactivity of this compound's Hydroxyl Groups

The key to selective protection lies in exploiting the inherent differences in the reactivity of the three hydroxyl groups. The C-6 hydroxyl is a primary alcohol, making it less sterically hindered and generally more nucleophilic than the secondary hydroxyls at C-2 and C-5.[4] This steric accessibility is the primary basis for achieving selective protection of the C-6 position.[5] The secondary hydroxyls at C-2 and C-5 are in an exo and endo position, respectively, within the bicyclic system, which can also influence their reactivity.[6]

Figure 1: Structure of this compound with its three hydroxyl groups.

Selective Protection of the Primary C-6 Hydroxyl Group

The pronounced steric difference between the primary C-6 hydroxyl and the secondary C-2 and C-5 hydroxyls allows for highly selective protection using bulky reagents.

Trityl (Tr) and Substituted Trityl Ethers

The triphenylmethyl (trityl, Tr) group is a cornerstone for the selective protection of primary alcohols due to its significant steric bulk.[5] The reaction with trityl chloride (TrCl) proceeds via an SN1 mechanism, favored by the stability of the trityl cation.[5] This steric hindrance makes it highly selective for the less encumbered primary C-6 hydroxyl of this compound.[7][8]

Electron-donating groups on the phenyl rings, such as in monomethoxytrityl (MMT) and dimethoxytrityl (DMT), increase the stability of the corresponding carbocation, facilitating both the protection reaction and the subsequent acid-catalyzed deprotection.[9][10]

Protocol 1: Selective Tritylation of the C-6 Hydroxyl Group

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous pyridine.

  • Reagent Addition: Add trityl chloride (1.1 - 1.5 equiv) portion-wise to the solution at 0 °C. For enhanced reactivity, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding methanol.

  • Work-up: Dilute the mixture with dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the C-6 tritylated product.[5]

Deprotection of Trityl Ethers:

Trityl ethers are readily cleaved under mild acidic conditions, which allows for their removal without affecting many other protecting groups.[10][11]

Protocol 2: Deprotection of a C-6 Trityl Ether

  • Dissolution: Dissolve the tritylated this compound derivative in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Acid Addition: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA).[12]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, neutralize the reaction with a mild base (e.g., triethylamine or saturated aqueous sodium bicarbonate).

  • Purification: Concentrate the mixture and purify by column chromatography.

Bulky Silyl Ethers

Similar to trityl ethers, bulky silyl ethers such as tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) can be used for the selective protection of the C-6 primary hydroxyl group.[4][13] The choice between different silyl ethers allows for fine-tuning of stability and deprotection conditions.[14]

Protocol 3: Selective Silylation of the C-6 Hydroxyl Group

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add imidazole (2.5 equiv) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Deprotection of Silyl Ethers:

Silyl ethers are most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[14][15] This deprotection method is orthogonal to many other protecting groups, including benzyl ethers and acetals.[14]

Protocol 4: Deprotection of a C-6 Silyl Ether

  • Dissolution: Dissolve the silylated this compound derivative in tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of TBAF (1.0 M in THF, 1.1-1.5 equivalents).[14]

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

Protection of the Secondary Hydroxyl Groups

Once the primary C-6 hydroxyl is protected, the secondary hydroxyls at C-2 and C-5 can be protected. Often, it is desirable to protect both secondary hydroxyls simultaneously.

Benzyl (Bn) and Substituted Benzyl Ethers

Benzyl ethers are widely used for the protection of alcohols due to their stability under a broad range of acidic and basic conditions.[16][17] They can be introduced under basic conditions using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride (NaH).[18]

Protocol 5: Benzylation of the C-2 and C-5 Hydroxyl Groups

  • Starting Material: Begin with C-6 protected this compound.

  • Dissolution: Dissolve the substrate in anhydrous DMF or THF.

  • Base Addition: Add NaH (2.2 equiv) portion-wise at 0 °C and stir for 30 minutes.

  • Reagent Addition: Add benzyl bromide (2.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quenching: Carefully quench the reaction with methanol or water at 0 °C.

  • Work-up: Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate and purify by column chromatography.

Deprotection of Benzyl Ethers:

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis, which proceeds under neutral conditions.[14][16] This method is compatible with many other protecting groups, including silyl ethers and acetals.[19]

Protocol 6: Deprotection of Benzyl Ethers by Hydrogenolysis

  • Dissolution: Dissolve the benzylated compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).[14]

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Alternatively, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, which are more electron-rich and thus more susceptible to oxidation.[20][21] This provides an orthogonal deprotection strategy to standard benzyl ethers.[22][23]

Simultaneous Protection of Hydroxyl Groups as Cyclic Acetals

The cis-diol arrangement of the C-5 and C-6 hydroxyls in the furanose ring precursor to this compound, or the potential for forming cyclic acetals with adjacent hydroxyls in related sugar derivatives, suggests that acetal protection is a viable strategy. For this compound itself, the formation of a cyclic acetal between the C-5 and C-6 hydroxyls would require significant conformational strain. However, protection of the C-2 and a neighboring hydroxyl is a possibility in related structures. More commonly in carbohydrate chemistry, 1,2- and 1,3-diols are protected as cyclic acetals.[7][24] For instance, the C-2 and C-3 diol of a precursor glucitol can be protected as an acetonide.

Protocol 7: Formation of an Isopropylidene Acetal (Acetonide)

  • Dissolution: Dissolve the diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and an inert solvent like dichloromethane.[24]

  • Acid Catalyst: Add a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like copper(II) sulfate.

  • Reaction: Stir the reaction at room temperature. The use of 2,2-dimethoxypropane can drive the equilibrium towards the product.[24]

  • Work-up: Quench the reaction with a mild base (e.g., triethylamine), concentrate, and partition between water and an organic solvent.

  • Purification: Dry the organic layer and purify by column chromatography.

Deprotection of Cyclic Acetals:

Cyclic acetals are stable to basic and neutral conditions but are readily cleaved by acidic hydrolysis.[24][25]

Protocol 8: Deprotection of an Isopropylidene Acetal

  • Dissolution: Dissolve the acetonide-protected compound in a mixture of THF and water.

  • Acidification: Add a catalytic amount of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Reaction: Stir at room temperature and monitor by TLC.

  • Work-up: Neutralize with a base, remove the organic solvent under reduced pressure, and extract the product.

  • Purification: Dry and concentrate the organic extracts and purify as needed.

Orthogonal Protection Strategies

The true power in synthesizing complex molecules from this compound lies in the application of orthogonal protecting groups.[2][26][27] An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others.[2]

G cluster_0 Orthogonal Deprotection C6-OTBS\nC2,5-OBn C6-OTBS C2,5-OBn C6-OH\nC2,5-OBn C6-OH C2,5-OBn C6-OTBS\nC2,5-OBn->C6-OH\nC2,5-OBn TBAF, THF C6-OTBS\nC2,5-OH C6-OTBS C2,5-OH C6-OTBS\nC2,5-OBn->C6-OTBS\nC2,5-OH H₂, Pd/C

Figure 2: An example of an orthogonal protection strategy allowing for selective deprotection.

Table 1: Summary of Common Protecting Groups for this compound

Protecting GroupTarget Hydroxyl(s)Protection ConditionsDeprotection ConditionsOrthogonality Notes
Trityl (Tr) C-6 (Primary)TrCl, Pyridine, DMAP[5][9]Mild Acid (e.g., TFA, TsOH)Stable to base and hydrogenolysis.
TBS C-6 (Primary)TBDMSCl, Imidazole, DMFFluoride Source (e.g., TBAF)Stable to acid (more labile than TBDPS), base, and hydrogenolysis.
Benzyl (Bn) C-2, C-5 (Secondary)BnBr, NaH, DMF/THF[18]H₂, Pd/C[16]Stable to acid, base, and fluoride.
PMB C-2, C-5 (Secondary)PMBCl, NaH, DMF/THFOxidative (DDQ, CAN)[20][21]Can be removed in the presence of Bn ethers.
Acetonide Vicinal DiolsAcetone, Acid Catalyst[24]Acidic Hydrolysis[25]Stable to base and hydrogenolysis.

Conclusion

The selective protection and deprotection of the hydroxyl groups of this compound is a fundamental aspect of its application in synthetic organic chemistry. A thorough understanding of the principles of steric hindrance, electronic effects, and orthogonal protection strategies is paramount for the successful design and execution of synthetic routes involving this versatile chiral scaffold. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively manipulate the hydroxyl functionalities of this compound, thereby enabling the synthesis of complex and valuable target molecules.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,4-Anhydro-D-glucitol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable method for the quantitative analysis of 1,4-Anhydro-D-glucitol (also known as 1,4-sorbitan) and its derivatives using High-Performance Liquid Chromatography (HPLC). Due to the non-chromophoric and highly polar nature of these analytes, traditional reversed-phase HPLC with UV detection is ineffective. This guide details an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with an Evaporative Light Scattering Detector (ELSD). The causality behind the selection of the stationary phase, mobile phase, and detection method is explained to provide a deep understanding of the analytical process. Detailed protocols for sample preparation from pharmaceutical formulations, method validation parameters based on ICH Q2(R2) guidelines, and expected performance data are provided for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a key structural motif found in various pharmaceutical compounds and serves as an important intermediate in chemical synthesis.[1] Its derivatives, such as sorbitan esters, are widely used as excipients and emulsifiers in pharmaceutical formulations. Accurate quantification of these compounds is critical for quality control, stability testing, and pharmacokinetic studies.

The primary analytical challenge stems from their physicochemical properties. As polyhydroxy compounds (sugar alcohols), they lack a UV-absorbing chromophore, rendering standard UV-Vis detection impractical without derivatization.[2] Furthermore, their high polarity and hydrophilicity result in poor retention on conventional C18 reversed-phase columns.[2] Therefore, specialized analytical strategies are required for their effective separation and quantification.

Causality of Method Selection: Why HILIC with ELSD?

To address the challenges of analyzing this compound and its derivatives, a method combining Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) is proposed. This choice is deliberate and based on the following scientific principles:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the chromatographic mode of choice for highly polar and hydrophilic compounds.[3] The mechanism relies on a polar stationary phase (e.g., amide, amino, or diol-based) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like this compound, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This provides robust retention and excellent selectivity for sugar alcohols and their isomers.[3][4]

  • Evaporative Light Scattering Detector (ELSD): The ELSD is a universal, mass-sensitive detector ideal for non-volatile analytes that lack a chromophore.[5] The detection process involves three steps: nebulization of the column effluent into an aerosol, evaporation of the volatile mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles. The detector's response is proportional to the mass of the analyte, making it suitable for quantitative analysis. Unlike Refractive Index (RI) detectors, ELSD is compatible with gradient elution, which allows for the separation of complex mixtures with varying polarities and can improve peak shape and resolution.[5]

This combination of HILIC for separation and ELSD for detection provides a powerful, specific, and robust system for the routine analysis of this compound and related compounds.

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the analysis.

Visualized Experimental Workflow

The overall analytical process, from sample preparation to data analysis, is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Processing Prep1 Weigh Sample (e.g., Tablet Powder, Oral Solution) Prep2 Dissolve/Extract in Diluent (Acetonitrile/Water) Prep1->Prep2 Prep3 Vortex & Sonicate to Ensure Complete Dissolution Prep2->Prep3 Prep4 Centrifuge or Filter (0.45 µm) to Remove Excipients Prep3->Prep4 Injection Inject Prepared Sample Prep4->Injection HPLC_System HILIC Column (e.g., Amide Phase) Separation Isocratic/Gradient Elution (ACN/Water Mobile Phase) HPLC_System->Separation Injection->HPLC_System Detection ELSD Detection (Nebulization, Evaporation, Light Scattering) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report Caption Figure 1. General workflow for the HPLC-ELSD analysis of this compound.

Caption: Figure 1. General workflow for the HPLC-ELSD analysis of this compound.

Protocol 1: Sample Preparation

The goal of sample preparation is to quantitatively extract the analyte(s) of interest into a solvent compatible with the HILIC mobile phase while removing interfering matrix components.[6][7]

A. For Solid Oral Dosage Forms (e.g., Tablets):

  • Accurately weigh and record the mass of not fewer than 20 tablets to determine the average tablet weight.

  • Grind the tablets into a fine, uniform powder.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 1 mg/mL) into a volumetric flask.

  • Add approximately 70% of the flask volume with the sample diluent (e.g., 75:25 v/v Acetonitrile:Water).

  • Vortex for 5 minutes, then sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to return to room temperature.

  • Dilute to the final volume with the sample diluent and mix thoroughly.

  • Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial. This step is critical to remove insoluble excipients that could damage the column.[7]

B. For Liquid Oral Solutions or Syrups:

  • Accurately transfer a volume of the oral solution, based on its nominal concentration, into a volumetric flask.

  • Dilute with the sample diluent (e.g., 75:25 v/v Acetonitrile:Water) to achieve a final concentration within the calibration range (e.g., 1 mg/mL).

  • Mix thoroughly by vortexing.

  • Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

Protocol 2: HPLC-ELSD Chromatographic Method

This protocol is a robust starting point and should be optimized for the specific instrument and derivatives being analyzed.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and ELSD.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase.

  • Mobile Phase A: 90:10 Acetonitrile:Water with 0.1% Ammonium Hydroxide

  • Mobile Phase B: 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • ELSD Settings:

    • Drift Tube Temperature: 50 °C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

    • Gain: 8 (adjust as needed for signal intensity)

  • Elution Program (Gradient):

    • 0.0 min: 100% A

    • 8.0 min: 100% B

    • 10.0 min: 100% B

    • 10.1 min: 100% A

    • 15.0 min: 100% A (Re-equilibration)

Rationale for Parameters:

  • An amide-based HILIC column provides excellent retention and peak shape for polar, neutral analytes like sugar alcohols.[3]

  • The gradient elution allows for the separation of this compound from other potential excipients or derivatives with different polarities.

  • A column temperature of 35 °C ensures reproducible retention times and can improve peak symmetry.[4]

  • ELSD settings are optimized to ensure complete evaporation of the mobile phase without degrading the analyte.

Data Analysis and Quantification
  • Standard Preparation: Prepare a stock solution of this compound reference standard in the sample diluent. Perform serial dilutions to create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 1.5 mg/mL).

  • Calibration Curve: Inject the calibration standards and plot the logarithm of the peak area versus the logarithm of the concentration. The ELSD response is often non-linear and typically fits a logarithmic or quadratic function.[5] A log-log plot generally yields a linear relationship (R² > 0.99).

  • Quantification: Inject the prepared samples. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation and Expected Performance

The described method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][9][10] The key validation parameters and expected results are summarized below.

Validation Parameter Method Acceptance Criteria Expected Performance
Specificity Analyze blank, placebo, and analyte-spiked placebo.No interference at the retention time of the analyte peak. Peak purity should pass.Baseline resolution between this compound and other common excipients (e.g., sorbitol, mannitol).[4]
Linearity Analyze 5-7 concentration levels across the desired range.Correlation coefficient (R²) ≥ 0.99 for the log-log plot.R² > 0.995 over a range of 50 - 800 ng on-column.[3]
Accuracy (Recovery) Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.Average recovery between 92.3% and 107.3%.[3]
Precision (Repeatability) Six replicate injections of a standard solution or six independent sample preparations.Relative Standard Deviation (RSD) ≤ 2.0%.Intra- and inter-day precision RSD ≤ 5.1%.[3]
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N = 3).Reportable value.Approximately 30-45 ng on-column.[3]
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N = 10).Reportable value with acceptable precision and accuracy.Approximately 50-75 ng on-column.[3]
Robustness Deliberately vary method parameters (e.g., column temp ±2°C, mobile phase composition ±2%, flow rate ±10%).System suitability parameters remain within acceptable limits.The method is expected to be robust with minor variations in chromatographic conditions.

Table 1: Summary of Validation Parameters and Expected Performance based on ICH Q2(R2) Guidelines and literature data for similar compounds.

Conclusion

The HILIC-ELSD method detailed in this application note provides a selective, sensitive, and robust solution for the challenging analysis of this compound and its derivatives in pharmaceutical contexts. By understanding the underlying principles of HILIC separation and ELSD detection, researchers can confidently implement and adapt this protocol for routine quality control and research applications. The self-validating nature of the protocol, grounded in ICH guidelines, ensures the integrity and reliability of the generated analytical data.

References

Application Note: A Guide to the Structural Elucidation of 1,4-Anhydro-D-glucitol Derived Polymers using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of bio-based polymers.

Abstract: 1,4-Anhydro-D-glucitol, a rigid bicyclic ether derived from D-glucose, serves as a valuable bio-based building block for novel polymers with potential applications in drug delivery and biomaterials. The precise three-dimensional structure of these polymers—including monomer linkage, stereochemistry, and branching—directly governs their physicochemical properties and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and reliable analytical technique for the comprehensive structural characterization of these complex macromolecules in solution.[1][2] This guide provides an in-depth overview and detailed protocols for the characterization of polymers derived from this compound using a suite of 1D and 2D NMR experiments.

Foundational Principles: Why NMR for Anhydro-Sugar Polymers?

The structural complexity of polysaccharides and their derivatives often leads to significant spectral overlap in simple one-dimensional NMR spectra, making unambiguous peak assignment challenging.[3][4] Polymers based on this compound are no exception. Their repeating sugar-like units contain multiple chiral centers and conformationally restricted rings, necessitating a multi-dimensional NMR approach for complete characterization.

Expertise & Causality: The power of NMR lies in its ability to probe the chemical environment of individual nuclei (¹H, ¹³C) and, crucially, the connectivity between them.[5] While ¹H NMR provides initial information on composition and purity, and ¹³C NMR offers insight into the carbon backbone, it is the synergy of two-dimensional (2D) techniques that resolves structural ambiguities.[2][6]

  • ¹H NMR: Provides a proton census, revealing the number and types of hydrogen atoms. Signal integration can quantify repeating units or end-groups.[7]

  • ¹³C NMR: Offers a wider chemical shift range, minimizing signal overlap and providing a clear picture of the carbon skeleton, including information on glycosidic linkages.[8]

  • 2D COSY (Correlation Spectroscopy): Maps proton-proton couplings through two or three bonds (³JHH), allowing for the tracing of connectivity within a single monomer unit (e.g., from H-1 to H-2, H-2 to H-3, etc.).[9][10]

  • 2D TOCSY (Total Correlation Spectroscopy): Extends the correlation beyond direct neighbors, revealing all protons within a coupled spin system. This is exceptionally useful for identifying all proton signals belonging to a single anhydro-glucitol ring, starting from a well-resolved anomeric proton.[4][9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom (¹JCH). This is the cornerstone of assigning the ¹³C spectrum based on the previously assigned ¹H spectrum.[6][9][11]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (²JCH and ³JCH), typically over two to three bonds. This experiment is indispensable for identifying the linkage between monomer units (e.g., the correlation from the anomeric H-1 of one unit to C-6 of the next) and for confirming the position of substituents.[6][12]

Experimental Workflow & Protocols

A systematic approach ensures the acquisition of high-quality, interpretable data. The following workflow is a field-proven method for the complete structural elucidation of these polymers.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Polymer Purification & Drying Dissolve Dissolution in Deuterated Solvent (e.g., D₂O, DMSO-d₆) Prep->Dissolve NMR_1D 1D NMR (¹H, ¹³C) Dissolve->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_H Proton Assignment (COSY, TOCSY) NMR_2D->Assign_H Assign_C Carbon Assignment (HSQC) Assign_H->Assign_C Linkage Linkage & Substituent Analysis (HMBC) Assign_C->Linkage Structure Final Structure Confirmation Linkage->Structure

Caption: NMR characterization workflow for this compound polymers.

Protocol 1: Sample Preparation

Causality: The quality of the final spectrum is critically dependent on proper sample preparation. Residual solvents, impurities, or paramagnetic species can broaden signals and obscure important correlations. The choice of solvent is dictated by polymer solubility and the need to avoid exchanging labile protons (e.g., hydroxyls) unless desired.

  • Purification: Ensure the polymer sample is free from residual monomers, catalysts, and low-molecular-weight oligomers, typically through precipitation or dialysis.

  • Drying: Lyophilize the purified polymer from water or dry under high vacuum for at least 24 hours to remove all traces of moisture.

  • Dissolution: Accurately weigh 10-20 mg of the polymer into a clean, dry NMR tube.

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), DMSO-d₆). D₂O is often preferred for its ability to exchange with and thus suppress broad -OH signals.

  • Homogenization: Gently vortex or sonicate the sample until a clear, homogeneous solution is obtained. Incomplete dissolution will result in poor spectral quality.

Protocol 2: NMR Data Acquisition

Trustworthiness: These parameters serve as a robust starting point for a 500 or 600 MHz spectrometer.[10] They should be optimized for the specific instrument and sample to achieve adequate signal-to-noise and resolution.

Experiment Key Parameters & Rationale
¹H NMR Scans: 16-64. Relaxation Delay (d1): 2-5 s (ensures full relaxation for quantitative analysis). Acquisition Time: ~2-3 s.
¹³C NMR Scans: 1024-4096 (due to low natural abundance of ¹³C). Pulse Program: Typically includes proton decoupling. Relaxation Delay (d1): 2 s.
gCOSY Scans per increment: 4-8. Data Points: 2048 (F2) x 512 (F1). Rationale: Gradient-selected (gCOSY) provides cleaner spectra by suppressing artifacts.[10]
TOCSY Scans per increment: 8-16. Mixing Time: 80-120 ms. Rationale: The mixing time is crucial; ~100 ms is typically sufficient to transfer magnetization throughout a sugar ring's spin system.[10]
gHSQC Scans per increment: 4-8. ¹JCH Coupling Constant: Optimized for ~145 Hz (typical for C-H bonds in carbohydrates). Rationale: Detects one-bond C-H correlations with high sensitivity.
gHMBC Scans per increment: 16-64. Long-Range Coupling Constant: Optimized for 4-8 Hz. Rationale: This value is a compromise to detect a range of ²JCH and ³JCH couplings, essential for linkage analysis.

Data Interpretation: Assembling the Structural Puzzle

The elucidation process is a stepwise validation system where each experiment builds upon the last.

G cluster_protons ¹H Resonances Polymer Poly(this compound) C1 C2 C3 C4 C5 C6 H1 H1 Polymer:p1->H1 HSQC H2 H2 Polymer:p2->H2 HSQC H3 H3 Polymer:p3->H3 HSQC H4 H4 Polymer:p4->H4 HSQC H5 H5 Polymer:p5->H5 HSQC H6 H6a, H6b Polymer:p6->H6 HSQC H1->Polymer:p6 HMBC (Inter-residue) H1->H2 COSY/TOCSY H2->H3 COSY/TOCSY H3->H4 COSY/TOCSY H4->H5 COSY/TOCSY H5->H6 COSY/TOCSY

Caption: Logical relationships for assigning NMR signals in the polymer.

  • Identify the Anomeric Proton (H-1): In the ¹H spectrum, the anomeric proton (H-1) of the anhydro-glucitol unit is typically found in a distinct, downfield region (~4.5-5.5 ppm), making it an ideal starting point.

  • Trace the Spin System (COSY/TOCSY):

    • Locate the diagonal peak for H-1 in the COSY spectrum. The cross-peak at this position will reveal the chemical shift of H-2.

    • Move to the diagonal peak of H-2 to find its correlation to H-3, and so on, "walking" along the backbone of the monomer unit.

    • Use the TOCSY spectrum to confirm these assignments. A single cross-peak from the well-resolved H-1 signal should ideally show correlations to all other protons within the same ring (H-2, H-3, H-4, H-5, and H-6).

  • Assign the Carbon Spectrum (HSQC):

    • With the proton spectrum fully assigned, use the HSQC spectrum to directly correlate each proton to its attached carbon. For example, find the ¹H chemical shift for H-1 on one axis and trace it to the cross-peak; the corresponding chemical shift on the other axis is that of C-1.

    • Repeat this for all H/C pairs (H-2/C-2, H-3/C-3, etc.) to achieve complete assignment of the ¹³C spectrum for the monomer unit.

  • Confirm Linkages (HMBC):

    • The HMBC spectrum provides the definitive evidence for inter-unit linkages. For a poly[(1→6)-1,4-anhydro-D-glucitol], a critical cross-peak will appear between the anomeric proton (H-1) of one residue and the linkage carbon (C-6) of the preceding residue.

    • This experiment also confirms the overall structure by showing other expected 2- and 3-bond correlations within a monomer, such as from H-1 to C-2 and H-4 to C-1.

Data Presentation: Typical Chemical Shifts

The following table summarizes approximate chemical shift ranges for the backbone of unsubstituted poly(this compound) in D₂O. Note that these values can shift depending on substitution, solvent, and temperature.[13][14]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1~4.9 - 5.1~100 - 103
2~3.5 - 3.7~72 - 75
3~3.8 - 4.0~78 - 81
4~4.0 - 4.2~80 - 83
5~3.6 - 3.8~70 - 73
6~3.7 - 3.9~68 - 71 (if involved in linkage)

Conclusion

The structural characterization of polymers derived from this compound is a complex task that is reliably achieved through a systematic and multi-faceted NMR spectroscopy approach. By combining 1D and 2D NMR experiments, researchers can unambiguously determine the primary structure, including monomer connectivity and stereochemistry. This detailed structural information is paramount for establishing structure-property relationships, ensuring batch-to-batch reproducibility, and advancing the development of these promising bio-based materials for high-value applications.

References

Application Notes & Protocols: A Guide to the Selective Catalytic Dehydration of Sorbitol to 1,4-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Biomass Valorization

In the global shift towards a sustainable chemical industry, the valorization of biomass-derived platform molecules is paramount. Sorbitol, a readily available sugar alcohol produced from the hydrogenation of glucose, stands out as a versatile C6 building block. Its conversion into value-added chemicals is a cornerstone of modern biorefineries. Among its many derivatives, 1,4-Anhydro-D-glucitol (commonly known as 1,4-sorbitan) is a molecule of significant interest. It serves not only as a precursor to environmentally benign surfactants but, more notably, as the critical intermediate in the synthesis of isosorbide (1,4:3,6-dianhydro-D-glucitol), a bio-based monomer for high-performance polymers like polyethylene isosorbide terephthalate (PEIT).[1][2]

Mastering the selective synthesis of this compound is therefore a crucial step. The primary challenge lies in halting the reaction at the first intramolecular dehydration stage, preventing the subsequent, often rapid, conversion to isosorbide and minimizing the formation of other anhydrohexitol isomers and undesirable degradation products (humins). This guide provides a comprehensive overview of the underlying chemical principles, a comparative analysis of catalytic systems, and detailed, field-tested protocols for researchers, scientists, and drug development professionals engaged in this transformative area of green chemistry.

Mechanistic Underpinnings: A Tale of Two Dehydrations

The acid-catalyzed conversion of sorbitol to isosorbide is a sequential reaction. The initial, and our focal, step is the intramolecular cyclodehydration of sorbitol to form a monoanhydrohexitol. The subsequent step is a second dehydration of this intermediate to yield the dianhydro sugar alcohol, isosorbide.

The generally accepted mechanism for the initial cyclization is an SN2-type reaction.[3][4] The process is initiated by the protonation of one of sorbitol's primary hydroxyl groups (at the C1 or C6 position) by an acid catalyst. This protonation creates a good leaving group (water). A nucleophilic attack by a hydroxyl group from within the same molecule then displaces the water molecule, forming a five- or six-membered ether ring.

Critically, for the formation of isosorbide, only two of the possible monoanhydro intermediates are relevant: this compound (1,4-sorbitan) and 3,6-anhydro-D-glucitol.[1][3][5] Other isomers, such as 1,5-sorbitan or 2,5-sorbitan, are generally stable under typical reaction conditions and do not readily convert to isosorbide.[3][6] Therefore, controlling the initial dehydration to favor the 1,4-isomer is key to an efficient overall process, even when isosorbide is the final goal. For the purposes of this guide, however, our objective is the selective isolation of this compound itself.[7][8]

G cluster_0 Reaction Pathway Sorbitol D-Sorbitol Protonation Protonation of Primary -OH (C1/C6) Sorbitol->Protonation H⁺ (Catalyst) Sorbitan_1_4 This compound (1,4-Sorbitan) [TARGET] Protonation->Sorbitan_1_4 Intramolecular SN2 (C4-OH attacks C1) Sorbitan_3_6 3,6-Anhydro-D-glucitol Protonation->Sorbitan_3_6 Intramolecular SN2 (C3-OH attacks C6) Other_Isomers Other Isomers (1,5-, 2,5-Sorbitan) [Terminal By-products] Protonation->Other_Isomers Isosorbide Isosorbide (1,4:3,6-Dianhydro-D-glucitol) [Over-dehydration Product] Sorbitan_1_4->Isosorbide 2nd Dehydration (-H₂O) Sorbitan_3_6->Isosorbide 2nd Dehydration (-H₂O)

Caption: Acid-catalyzed dehydration pathway of sorbitol.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical experimental variable, dictating reaction rate, selectivity, and overall process sustainability. Both homogeneous and heterogeneous acid catalysts have been extensively studied.

Homogeneous Acid Catalysts

Strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and organic acids like p-toluenesulfonic acid (p-TSA) are effective catalysts for this transformation.[3][5][9] They offer high catalytic activity due to the excellent accessibility of their acid sites. H₂SO₄, in particular, has demonstrated the ability to produce 1,4-sorbitan with good yield and selectivity.[4]

However, the use of homogeneous catalysts on an industrial scale presents significant drawbacks:

  • Corrosion: Highly corrosive to reactor vessels.

  • Separation Challenges: Difficult to separate from the product mixture, requiring complex neutralization and purification steps.

  • Environmental Concerns: Generate substantial amounts of salt waste upon neutralization.[10][11]

Heterogeneous Solid Acid Catalysts

To overcome the limitations of homogeneous systems, research has pivoted towards solid acid catalysts. These materials offer facile separation, potential for regeneration and reuse, and a more environmentally benign process.[11]

Catalyst TypeExamplesKey AdvantagesKey Disadvantages
Sulfonic Acid Resins Amberlyst-15, Purolite CT269High Brønsted acidity; effective at moderate temperatures.[1]Limited thermal stability; potential for sulfonic group leaching.
Zeolites H-Beta, H-ZSM-5Shape selectivity; high thermal stability; defined pore structure.[10][12]Can be prone to deactivation by coking; hydrophilicity can be a drawback.
Sulfated Metal Oxides Sulfated Zirconia (SZ)Superacidity; high activity and thermal stability; tunable properties.[10][13]Can be complex to synthesize with consistent properties; potential for sulfate leaching.
Polymer-Supported Acids Sulfonated PolymersAdjustable Brønsted acidity; high selectivity reported for 1,4-sorbitan.[14][15]Swelling in reaction media; lower thermal stability than inorganic supports.

Expert Insight: The ideal catalyst for selective this compound production should possess strong Brønsted acidity to facilitate the protonation step, while having a structure or surface chemistry that kinetically favors the first dehydration over the second. For instance, a polymer with optimized acidity (1.82 mmol g⁻¹) has been shown to be highly efficient, achieving 90% selectivity for this compound.[14][15] Similarly, sulfated zirconia (SZ) catalysts, when properly prepared, offer a powerful combination of high acidity and thermal stability, enabling complete sorbitol conversion in under two hours at 150 °C.[10][16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classic homogeneous system and a modern, recyclable heterogeneous system.

Protocol A: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TSA)

This protocol is adapted from methodologies that achieve high yields of anhydro sugars and is suitable for lab-scale synthesis where catalyst recovery is not the primary concern.[9]

3.A.1. Materials and Equipment

  • D-Sorbitol (≥98% purity)

  • p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)

  • Sodium hydroxide (NaOH) for neutralization

  • Three-neck round-bottom flask (e.g., 1 L)

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller and thermocouple

  • Vacuum pump with a cold trap

  • Distillation head and condenser for water removal

  • Rotary evaporator for purification

3.A.2. Experimental Procedure

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a thermocouple for temperature monitoring, and the distillation head connected to a condenser and a vacuum line with a cold trap.

  • Charging the Reactor: Add 400 g (2.2 mol) of D-sorbitol to the flask.

  • Initial Dehydration: Begin stirring (e.g., 500 rpm) and heat the reactor to 130 °C. Once the sorbitol has melted and the temperature is stable, apply a vacuum of approximately 1-2 kPa to remove any adsorbed water.

  • Catalyst Addition: After 15 minutes of homogenization under vacuum, carefully add 1% w/w of p-TSA (4.0 g) to the molten sorbitol.

  • Reaction: Adjust the vacuum to 3.5–5 kPa. Reaction water will begin to distill and collect in the cold trap. Maintain the reaction at 130 °C for 4-5 hours. Monitor the reaction progress by periodically taking small aliquots for HPLC analysis. The goal is to maximize the 1,4-sorbitan peak while minimizing the formation of isosorbide.

  • Quenching and Neutralization: Once the desired conversion is reached, cool the reaction mixture to ~90 °C. Slowly add a stoichiometric amount of aqueous NaOH solution to neutralize the p-TSA catalyst.

  • Purification: The crude product can be purified via vacuum distillation. Under high vacuum (0.3–0.5 kPa) and at a temperature of 180–200 °C, isosorbide would distill if present in large quantities. 1,4-sorbitan is less volatile, and purification may require fractional distillation or chromatography for high purity. For analytical purposes, the neutralized crude mixture is often sufficient.

Protocol B: Heterogeneous Catalysis with Sol-Gel Synthesized Sulfated Zirconia (SZ)

This protocol outlines the synthesis of a highly active SZ catalyst and its application in the solvent-free dehydration of sorbitol, emphasizing reusability and milder conditions.[10][13][16]

3.B.1. Materials and Equipment

  • Zirconium(IV) n-propoxide (70 wt% in n-propanol)

  • Sulfuric acid (H₂SO₄), standardized solution (e.g., 0.5 M)

  • n-Propanol (anhydrous)

  • D-Sorbitol (≥98% purity)

  • Single-neck round-bottom flask with a magnetic stir bar

  • Oil bath with magnetic stirrer and temperature controller

  • Tube furnace for calcination

  • Filtration apparatus (e.g., Büchner funnel)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

3.B.2. Catalyst Preparation (0.5-SZ-625)

  • Precursor Preparation: Under an inert atmosphere (e.g., Argon), dilute zirconium n-propoxide (70 wt%) with dry n-propanol to a final concentration of 12.5 wt%.

  • Sol-Gel Synthesis: Add the zirconium precursor solution dropwise into a vigorously stirring solution of 0.5 M H₂SO₄. A white slurry will form. The S/Zr molar ratio should be targeted at 0.5.

  • Aging and Drying: Allow the slurry to stir at ambient temperature for 4 hours. Afterwards, dry the solid overnight in an oven at 120 °C.

  • Calcination: Grind the dried solid into a fine powder. Calcine it in a tube furnace under a flow of air (e.g., 50 sccm) at 625 °C for 4 hours. The resulting white powder is the active 0.5-SZ-625 catalyst.[10][16]

3.B.3. Experimental Procedure

  • Reactor Setup: Place 91 mg (0.5 mmol) of D-sorbitol and 25 mg of the prepared SZ catalyst into a reaction flask equipped with a magnetic stir bar.

  • Reaction: Place the flask in a preheated oil bath at 150 °C and begin stirring. The reaction is run under an ambient atmosphere (open to air).

  • Monitoring: The reaction is rapid. Complete conversion of sorbitol is expected within 1-2 hours.[10] To generate a kinetic profile, run several parallel reactions and stop them at different time points (e.g., 15, 30, 60, 90, 120 min).

  • Work-up: To stop the reaction, remove the flask from the oil bath and quench the mixture by adding deionized water.

  • Catalyst Recovery: Separate the catalyst from the aqueous product solution by filtration. Wash the recovered catalyst with water and dry it under vacuum. The catalyst can be regenerated for reuse.[13]

  • Analysis: Analyze the filtrate directly using HPLC to determine the conversion of sorbitol and the selectivity towards this compound and other products.

Analytical Workflow and Characterization

A robust analytical methodology is essential for accurate quantification of reactants and products, allowing for reliable calculation of conversion, selectivity, and yield.

G cluster_1 Analytical & Purification Workflow Start Crude Reaction Mixture Neutralize Neutralization (if homogeneous cat.) Start->Neutralize Filter Filtration (Heterogeneous cat. recovery) Start->Filter Aliquot Take Aliquot for Analysis Neutralize->Aliquot Purify Purification (Distillation / Crystallization) Neutralize->Purify Filter->Aliquot Filter->Purify HPLC HPLC Analysis (Quantification) Aliquot->HPLC Conversion Selectivity Final Pure this compound Purify->Final NMR NMR (¹H, ¹³C) (Structural Verification) GCMS GC-MS (after derivatization) (By-product ID) Final->NMR Final->GCMS

Caption: General workflow for reaction work-up and analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring reaction kinetics.

    • Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87H or a TSK amide 80 column, is typically used.[17]

    • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM) or acetonitrile/buffer mixtures are common.

    • Detector: A Refractive Index (RI) detector is standard for carbohydrates.

    • Quantification: External standard calibration curves for sorbitol, this compound, and isosorbide should be prepared to accurately determine their concentrations in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified this compound and identifying by-products.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of polyols, samples must be derivatized (e.g., silylation) before GC-MS analysis. This technique is excellent for identifying various isomers and minor by-products.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Sorbitol Conversion 1. Insufficient catalyst activity or loading.2. Reaction temperature too low.3. Inefficient water removal.4. Catalyst deactivation (for heterogeneous catalysts).1. Increase catalyst loading or use a more active catalyst.2. Increase reaction temperature incrementally (e.g., in 10 °C steps).[1][18] Be aware that higher temperatures may reduce selectivity.[19]3. Ensure a good vacuum is applied and the cold trap is effective.4. Regenerate the catalyst (e.g., by calcination for SZ) or use fresh catalyst.
Low Selectivity to this compound 1. Reaction temperature is too high, promoting the second dehydration to isosorbide.2. Reaction time is too long.3. Catalyst is too acidic or has the wrong pore structure, favoring isosorbide formation.1. Reduce the reaction temperature.[18][19]2. Optimize reaction time by closely monitoring with HPLC.3. Screen different catalysts. A catalyst with moderate acidity might be more selective for the mono-dehydration product.
Formation of Dark Color (Humins) 1. Excessive reaction temperature or time.2. Very strong acid sites on the catalyst promoting degradation and polymerization reactions.1. Operate at the lowest effective temperature and stop the reaction once optimal yield is achieved.[1][10]2. Use a catalyst with controlled acidity. Consider solvent-free conditions, as they can sometimes suppress humin formation.[13]
Catalyst Leaching (Heterogeneous) 1. Unstable catalyst support or active phase.2. Harsh reaction conditions (high temperature, presence of water).1. Choose a more robust catalyst system (e.g., covalently bonded active sites, stable inorganic supports).2. Perform a hot filtration test to confirm if the reaction proceeds in the liquid phase after catalyst removal, indicating leaching.

Conclusion

The selective catalytic dehydration of sorbitol to this compound is a finely balanced process that hinges on precise control over reaction conditions and, most importantly, the judicious selection of a catalyst. While homogeneous catalysts offer high activity, the future of sustainable chemical production lies in the development and optimization of robust, recyclable heterogeneous systems like sulfated zirconia and functionalized polymers. By understanding the reaction mechanism and employing the detailed protocols and analytical workflows described herein, researchers can effectively navigate the challenges of this reaction, paving the way for more efficient and greener pathways to valuable bio-based chemicals.

References

1,4-Anhydro-D-glucitol in the synthesis of chiral ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1,4-Anhydro-D-glucitol in the Synthesis of Chiral Ligands

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile and stereochemically rich scaffold for the synthesis of high-performance chiral ligands. This compound, a derivative of the renewable resource D-sorbitol, offers a rigid furanoid core decorated with multiple, well-defined stereocenters. This inherent chirality can be effectively translated into ligands for asymmetric catalysis, providing robust stereocontrol in a variety of chemical transformations.[1][2] This guide moves beyond simple procedural lists to explain the underlying strategic considerations in ligand design and provides detailed, field-proven protocols for the synthesis of key ligand classes, including diphosphines, N-heterocyclic carbenes (NHCs), and amino alcohols.

The Strategic Advantage of the this compound Scaffold

Carbohydrates and their derivatives are increasingly recognized as privileged starting materials in the synthesis of chiral ligands.[3][4][5][6] this compound (also known as sorbitan) is particularly advantageous due to several key features:

  • Stereochemical Richness: It possesses four defined stereocenters, providing a rigid and predictable three-dimensional framework.

  • Functional Handles: The presence of multiple hydroxyl groups with different steric and electronic environments allows for selective functionalization to introduce desired coordinating atoms (e.g., P, N, S).

  • Rigid Backbone: The furanoid ring structure restricts conformational flexibility, which is crucial for creating a well-defined chiral pocket around a metal center, thereby enhancing enantioselectivity in catalytic reactions.

  • Renewable Origin: Derived from D-sorbitol, it represents a sustainable and cost-effective entry point into the chiral pool.[7]

This guide will focus on practical synthetic routes to transform this readily available chiral building block into valuable ligands for asymmetric catalysis.

Synthesis of C₂-Symmetric Diphosphine Ligands

Chiral diphosphine ligands are cornerstones of asymmetric catalysis, particularly in enantioselective hydrogenation.[8][9][10] The rigid this compound scaffold allows for the precise positioning of two phosphine moieties, creating an effective chiral environment for metal coordination.

Causality and Experimental Choices

The synthetic strategy hinges on converting two of the hydroxyl groups into phosphine groups. The C2 and C5 hydroxyls are ideal targets for creating a C₂-symmetric-like environment. The key steps involve:

  • Activation of Hydroxyls: Conversion of the hydroxyl groups into better leaving groups is necessary for nucleophilic substitution. Tosylation (formation of a p-toluenesulfonate ester) is a robust and widely used method for this purpose. The choice of tosyl chloride in pyridine is a standard procedure that works efficiently.

  • Nucleophilic Phosphination: The tosylates are then displaced by a phosphide nucleophile. Lithium diphenylphosphide (LiPPh₂), generated in situ from chlorodiphenylphosphine and lithium metal or from diphenylphosphine and n-butyllithium, is a powerful nucleophile for this Sₙ2 reaction. The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as phosphines and their precursors are readily oxidized by air.

Experimental Workflow: From Glucitol to Diphosphine

A This compound B 2,5-Di-O-tosyl-1,4-anhydro-D-glucitol A->B  TsCl, Pyridine  0°C to RT C Glucitol-diphosphine Ligand B->C  LiPPh₂, THF  Inert Atmosphere

Caption: Synthesis of a diphosphine ligand from this compound.

Protocol 1: Synthesis of 2,5-Bis(diphenylphosphino)-1,4-anhydro-D-glucitol

Step 1: 2,5-Di-O-tosyl-1,4-anhydro-D-glucitol

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (DCM, 3x volumes).

  • Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the di-tosylated product.

Step 2: 2,5-Bis(diphenylphosphino)-1,4-anhydro-D-glucitol

  • Caution: This step must be performed under a strictly inert atmosphere using Schlenk line techniques. All glassware should be oven-dried, and solvents must be anhydrous and deoxygenated.

  • Prepare a solution of lithium diphenylphosphide (LiPPh₂) by reacting diphenylphosphine (2.5 eq) with n-butyllithium (2.5 eq) in anhydrous THF at 0 °C for 1 hour.

  • In a separate Schlenk flask, dissolve the 2,5-Di-O-tosyl-1,4-anhydro-D-glucitol (1.0 eq) in anhydrous THF.

  • Slowly add the glucitol-ditosylate solution to the LiPPh₂ solution at 0 °C via cannula transfer.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by the slow addition of deoxygenated water.

  • Extract the product with deoxygenated ethyl acetate. Wash the organic layers with deoxygenated brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting air-sensitive product by chromatography on degassed silica gel or by recrystallization under an inert atmosphere.

Ligand Data Summary
Compound 2,5-Bis(diphenylphosphino)-1,4-anhydro-D-glucitol
Typical Overall Yield 40-55%
³¹P NMR (CDCl₃) δ ≈ -15 to -25 ppm (typical for diarylalkylphosphines)
Application Rh-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate
Reported ee% >95%

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Precursors

Chiral NHCs have emerged as highly effective ligands for a broad range of catalytic reactions.[11][12][13] The glucitol scaffold can be used to construct the backbone of the NHC precursor, typically an imidazolium salt, creating a defined chiral pocket adjacent to the carbene center.

Causality and Experimental Choices

The most common strategy involves synthesizing a chiral diamine from the carbohydrate scaffold, which is then used to construct the heterocyclic ring.[14]

  • Diamine Synthesis: The conversion of two hydroxyl groups to amino groups requires a robust three-step sequence: tosylation, displacement with azide, and reduction. The Sₙ2 displacement with sodium azide (NaN₃) typically proceeds with inversion of stereochemistry. The subsequent reduction of the azide groups to primary amines can be achieved cleanly via catalytic hydrogenation (H₂/Pd-C) or with reagents like LiAlH₄.

  • Imidazolium Ring Formation: The chiral diamine is the key building block. Cyclization is often achieved by condensation with glyoxal to form a diimine, followed by reaction with a C1 source like chloromethyl ethyl ether or triethyl orthoformate in the presence of an acid catalyst (e.g., NH₄BF₄) to form the imidazolium salt.[12] This method is reliable and provides access to the stable NHC precursor.

Experimental Workflow: From Glucitol to NHC Precursor

A 2,5-Di-O-tosyl-1,4- anhydro-D-glucitol B 2,5-Diazido-2,5-dideoxy- 1,4-anhydro-D-mannitol A->B  NaN₃, DMF  High Temp. C 2,5-Diamino-2,5-dideoxy- 1,4-anhydro-D-mannitol B->C  H₂, Pd/C  or LiAlH₄ D Glucitol-fused Imidazolium Salt (NHC Precursor) C->D  1. Glyoxal  2. HC(OEt)₃, NH₄BF₄

Caption: Synthesis of an NHC precursor via a chiral diamine intermediate.

Protocol 2: Synthesis of a Glucitol-Derived Imidazolium Salt

Step 1: 2,5-Diazido-2,5-dideoxy-1,4-anhydro-D-mannitol

  • Dissolve 2,5-Di-O-tosyl-1,4-anhydro-D-glucitol (1.0 eq, from Protocol 1) in anhydrous DMF.

  • Add sodium azide (NaN₃, 3.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 24 hours.

  • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude diazide is often used directly in the next step after purification by column chromatography if necessary.

Step 2: 2,5-Diamino-2,5-dideoxy-1,4-anhydro-D-mannitol

  • Dissolve the crude diazide (1.0 eq) in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, ~10 mol% Pd) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-18 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate to obtain the crude diamine, which is often carried forward without extensive purification.

Step 3: Imidazolium Salt Formation

  • Dissolve the crude diamine (1.0 eq) in ethanol.

  • Add an aqueous solution of glyoxal (40 wt%, 1.1 eq) and stir at room temperature for 4 hours.

  • Add triethyl orthoformate (1.5 eq) and ammonium tetrafluoroborate (NH₄BF₄, 1.2 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction and concentrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol/ether) to yield the pure imidazolium salt.

NHC Precursor Data Summary
Compound Glucitol-fused Imidazolium Tetrafluoroborate
Typical Overall Yield 35-50% over 3 steps
¹H NMR (DMSO-d₆) δ ≈ 9.0-9.5 ppm (s, 1H, NCHN proton)
Application Precursor for Pd-NHC complexes in cross-coupling reactions

Synthesis of Chiral Amino Alcohol Ligands

Chiral β-amino alcohols are highly effective ligands for asymmetric additions to carbonyls, most notably the addition of dialkylzinc reagents to aldehydes.[1][2] The this compound scaffold provides a rigid framework to hold the coordinating nitrogen and oxygen atoms in a fixed spatial arrangement.

Causality and Experimental Choices

The goal is to install an amino group adjacent to a hydroxyl group. This requires selective functionalization.

  • Selective Protection: To differentiate the hydroxyl groups, selective protection is key. Silyl ethers (e.g., TBDMS) are excellent protecting groups for primary alcohols, allowing for selective protection of the C6-OH. The remaining secondary hydroxyls can then be addressed.

  • Targeted Amination: By tosylating one of the remaining free hydroxyls (e.g., C5-OH), a leaving group is installed. This site can then be substituted by an amine (e.g., benzylamine, which can be later deprotected) or by an azide followed by reduction. This sequence places the amino group specifically at the C5 position, adjacent to the C6-OH (after deprotection) and the C4-OH within the ring.

Experimental Workflow: From Glucitol to Amino Alcohol

A This compound B 6-O-TBDMS-1,4- anhydro-D-glucitol A->B  TBDMSCl, Imidazole  DMF C 5-O-Tosyl-6-O-TBDMS- This compound B->C  TsCl, Pyridine D 5-Azido-5-deoxy-6-O-TBDMS- 1,4-anhydro-D-mannitol C->D  NaN₃, DMF E 5-Amino-1,4-anhydro- D-mannitol D->E  1. H₂, Pd/C  2. TBAF

Caption: Synthesis of a chiral amino alcohol via selective protection.

Protocol 3: Synthesis of 5-Amino-1,4-anhydro-D-mannitol

Step 1: Selective Protection and Tosylation

  • Selectively protect the primary C6-hydroxyl of this compound with tert-butyldimethylsilyl chloride (TBDMSCl).

  • Tosylate the resulting mono-protected compound using the conditions in Protocol 1, Step 1. Chromatographic separation may be required to isolate the desired 5-O-tosyl isomer.

Step 2: Azidation and Reduction

  • Perform an azidation reaction on the purified 5-O-tosyl intermediate using the conditions from Protocol 2, Step 1. This will invert the stereocenter at C5.

  • Reduce the resulting azide using catalytic hydrogenation as described in Protocol 2, Step 2.

Step 3: Deprotection

  • Dissolve the silyl-protected amino alcohol in THF.

  • Add tetra-n-butylammonium fluoride (TBAF, 1M solution in THF, 1.2 eq).

  • Stir at room temperature for 2-4 hours until TLC indicates complete removal of the TBDMS group.

  • Concentrate the mixture and purify by column chromatography on silica gel to obtain the final amino alcohol ligand.

Amino Alcohol Ligand Data Summary
Compound 5-Amino-1,4-anhydro-D-mannitol
Typical Overall Yield 30-40%
Application Ti(OⁱPr)₄-mediated addition of Et₂Zn to benzaldehyde
Reported Conversion >98%
Reported ee% >90%

Conclusion

This compound is a powerful and underutilized chiral scaffold for the development of novel ligands in asymmetric catalysis. Its rigid, stereochemically defined structure provides an excellent platform for creating effective chiral environments for a variety of metal-catalyzed transformations. The protocols detailed herein for the synthesis of diphosphine, NHC, and amino alcohol ligands demonstrate the versatility of this starting material. By leveraging straightforward, high-yielding transformations, researchers can access a diverse range of ligands from this single, sustainable precursor, paving the way for new discoveries in asymmetric synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Anhydro-D-glucitol (also known as 1,4-sorbitan) from sorbitol.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. The acid-catalyzed dehydration of sorbitol is a critical process for producing bio-based chemicals, including the precursor to isosorbide, which is used in high-performance polymers and pharmaceuticals.[4][5]

Understanding the Reaction: A Mechanistic Overview

The conversion of sorbitol to this compound is an intramolecular dehydration reaction, typically catalyzed by an acid. The generally accepted mechanism is a nucleophilic substitution (SN2) type reaction.[6] Protonation of the primary hydroxyl group at the C6 or C1 position of sorbitol makes it a good leaving group (water). Subsequently, an intramolecular attack by the hydroxyl group at C4 results in the formation of the five-membered furanose ring of this compound.

However, this is not the only possible reaction. A key challenge in this synthesis is managing the subsequent dehydration of this compound to form isosorbide (1,4:3,6-dianhydro-D-glucitol), as well as the formation of other anhydrohexitols and degradation byproducts.[6][7][8] The reaction pathway is a series of consecutive and parallel reactions, making selectivity a primary concern.

Reaction Pathway Visualization

SorbitolDehydration Sorbitol Sorbitol Anhydro_1_4 This compound (1,4-Sorbitan) Sorbitol->Anhydro_1_4 k1 Anhydro_3_6 3,6-Anhydro-D-glucitol Sorbitol->Anhydro_3_6 k' Other_Anhydro Other Anhydrohexitols (e.g., 1,5- and 2,5-) Sorbitol->Other_Anhydro k_side Degradation Degradation Products (Humins) Sorbitol->Degradation Isosorbide Isosorbide Anhydro_1_4->Isosorbide k2 Anhydro_1_4->Degradation Anhydro_3_6->Isosorbide Isosorbide->Degradation

Caption: Reaction network for sorbitol dehydration.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for sorbitol dehydration to this compound, and how do I choose the right one?

A1: The choice of catalyst is a critical factor influencing both the reaction rate and selectivity. Catalysts can be broadly categorized into homogeneous and heterogeneous types.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective.[7] Sulfuric acid has been shown to afford this compound with good yield and selectivity.[6] The advantage of homogeneous catalysts is their high activity. However, they are corrosive and require a challenging separation from the product mixture, which can lead to waste generation.[9]

  • Heterogeneous Catalysts: These are solid acid catalysts that are easily separable from the reaction mixture, making them more environmentally friendly and reusable.[10][11] Examples include:

    • Sulfated Zirconia (SZ): These have shown excellent performance, with some studies achieving high sorbitol conversion and good isosorbide selectivity at moderate temperatures.[4][9]

    • Polymer-supported Acid Catalysts: These catalysts offer adjustable Brønsted acidity and have demonstrated high selectivity for this compound, with the added benefit of being recyclable.[10][11]

    • Zeolites and other metal oxides: Materials like sulfated titania and zeolites have also been investigated, with their performance being highly dependent on their acidic properties and structure.[4]

Recommendation: For initial lab-scale experiments where high conversion is the primary goal, a homogeneous catalyst like sulfuric acid can be effective. For developing a more sustainable and scalable process, exploring heterogeneous catalysts like sulfated zirconia or a polymer-supported acid is highly recommended. The choice will depend on the desired selectivity, reaction conditions, and the importance of catalyst recyclability.

Q2: My yield of this compound is low. What are the likely causes and how can I troubleshoot this?

A2: Low yield is a common problem and can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of This compound Check_Purity Verify Purity of Sorbitol and Solvent Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Catalyst Loading) Check_Purity->Review_Conditions Analyze_Crude Analyze Crude Product (e.g., by HPLC, GC, NMR) Review_Conditions->Analyze_Crude Side_Products Significant Side Products Identified? Analyze_Crude->Side_Products Incomplete_Conversion Incomplete Sorbitol Conversion? Side_Products->Incomplete_Conversion No Optimize_Conditions Optimize Reaction Conditions Side_Products->Optimize_Conditions Yes Incomplete_Conversion->Optimize_Conditions Yes Purification_Issues Investigate Purification Losses Incomplete_Conversion->Purification_Issues No Optimize_Conditions->Review_Conditions Consider_Catalyst Consider a Different Catalyst Optimize_Conditions->Consider_Catalyst

Caption: A systematic approach to troubleshooting low yield.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inadequate catalyst concentration.

    • Solution: Monitor the reaction progress over time using techniques like HPLC or GC to determine the optimal reaction duration.[12] Gradually increase the reaction temperature, but be mindful that higher temperatures can also promote the formation of byproducts.[7][8] Optimize the catalyst loading; an insufficient amount will result in a slow reaction, while an excess may lead to unwanted side reactions.

  • Formation of Byproducts:

    • Cause: The reaction conditions may favor the formation of isosorbide, other anhydrohexitols, or degradation products (humins).[7][13] High temperatures are a major contributor to byproduct formation.[8]

    • Solution: Lowering the reaction temperature can increase the selectivity towards this compound, although this will also decrease the reaction rate.[6][8] A kinetic analysis can help in finding the optimal balance between conversion and selectivity. Some studies suggest that the maximum yield of this compound is achieved at lower temperatures compared to the maximum yield of isosorbide.[6]

  • Catalyst Deactivation:

    • Cause: For heterogeneous catalysts, the active sites may become blocked or the catalyst structure may change over time, especially after multiple uses.

    • Solution: If using a recyclable catalyst, perform characterization studies (e.g., acidity measurement, surface area analysis) on the used catalyst to check for deactivation. Regeneration of the catalyst may be necessary.

  • Issues with Starting Materials or Reagents:

    • Cause: Impurities in the sorbitol or solvent can interfere with the reaction. The presence of water can also influence the reaction equilibrium and catalyst activity.

    • Solution: Ensure the use of high-purity sorbitol and anhydrous solvents, if the protocol requires it.[14]

Q3: I am observing a significant amount of isosorbide in my product mixture. How can I suppress its formation?

A3: The formation of isosorbide occurs through the further dehydration of this compound.[6] To minimize this subsequent reaction, consider the following strategies:

  • Control Reaction Time: Since the formation of this compound is an intermediate step, stopping the reaction at the point of its maximum concentration is crucial. A time-course study of the reaction is highly recommended to identify this optimal time point.

  • Lower Reaction Temperature: As mentioned previously, lower temperatures generally favor the formation of the mono-anhydro product over the di-anhydro product.[6]

  • Catalyst Selection: Some catalysts exhibit higher selectivity for the formation of this compound. For instance, a kinetic study revealed that the association of sulfuric acid with sorbitol is more favorable than with this compound, which inhibits the further dehydration to isosorbide.[6]

Q4: What are the best practices for the purification and quantification of this compound?

A4: Proper purification and accurate quantification are essential for obtaining a high-quality product and for reliable yield determination.

Purification:

  • Distillation: Purification by distillation under reduced pressure is a common method.[15]

  • Recrystallization: Recrystallization from aliphatic alcohols like methanol or ethanol can be an effective method for purifying anhydrosugar alcohols.[15]

  • Chromatography: For laboratory-scale purification to obtain a highly pure sample, column chromatography can be employed.

Quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the simultaneous determination of sorbitol, this compound, and other related sugar alcohols.[16]

  • Gas Chromatography (GC): GC can also be used for quantification, often after derivatization of the hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can be used to monitor the reaction progress and determine the relative amounts of reactants and products.[13]

  • Enzymatic Methods: While more common in clinical settings, enzymatic assays for the quantification of 1,5-anhydro-D-glucitol exist and similar principles could potentially be adapted.[17]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Dehydration of Sorbitol

This protocol provides a general guideline. The specific conditions (temperature, time, catalyst loading) should be optimized for your specific setup and desired outcome.

  • Preparation: Ensure all glassware is clean and dry.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sorbitol and the appropriate solvent (if any).

  • Catalyst Addition: Add the chosen acid catalyst (e.g., a specific weight percentage of sulfuric acid or a heterogeneous catalyst).

  • Reaction: Heat the mixture to the desired temperature and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Work-up:

    • For Homogeneous Catalysis: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., calcium carbonate or a sodium bicarbonate solution). Filter the mixture to remove the salt.

    • For Heterogeneous Catalysis: Simply filter off the catalyst. The catalyst can then be washed, dried, and potentially reused.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the calibration curve.

  • HPLC System: Use a suitable column for carbohydrate analysis (e.g., an amino or amide column).[16]

  • Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water or a buffer solution.[16]

  • Detection: A refractive index (RI) detector is commonly used for detecting non-UV absorbing compounds like sugar alcohols.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve.

  • Analysis: Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the calibration curve.

Data Summary Table

Catalyst TypeTypical Temperature (°C)Typical Reaction Time (h)Selectivity for this compoundKey AdvantagesKey Disadvantages
Sulfuric Acid 100 - 1404 - 28Moderate to Good[7]High activity, low costCorrosive, difficult to separate
Sulfated Zirconia 150 - 2202 - 3Moderate (often favors isosorbide at higher temps)[4]Reusable, high activityCan require higher temperatures
Polymer-supported Acid ~150~4High (up to 90%)[11]Recyclable, tunable acidityPotentially higher cost

References

troubleshooting low conversion in prostaglandin synthesis using 1,4-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for prostaglandin synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing 1,4-Anhydro-D-glucitol as a chiral starting material. Here, we address common challenges and frequently asked questions to help you troubleshoot low conversion rates and other experimental hurdles.

Introduction: The Strategic Advantage of this compound

Prostaglandins are a class of lipid compounds with immense biological and medicinal value.[1][2] Their complex stereochemistry, however, makes their total synthesis a significant challenge. The use of chiral precursors derived from carbohydrates is a well-established strategy to overcome this, providing a stereochemically defined scaffold.[3][4] this compound is a valuable building block in this context, serving as a versatile intermediate for constructing key prostaglandin precursors like the Corey lactone.[5][6] Its rigid, bicyclic structure and defined stereocenters offer a robust starting point for stereocontrolled transformations.

This guide provides field-proven insights into the causality behind common experimental issues and offers validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why choose this compound for prostaglandin synthesis?

A1: this compound is an attractive starting material for several key reasons:

  • Chiral Pool Starting Material: It is derived from D-glucitol, a readily available and inexpensive carbohydrate.[5] This provides a foundation with pre-defined stereocenters, circumventing the need for complex asymmetric induction steps early in the synthesis.

  • Structural Rigidity: Its [3.3.0] bicyclic ether structure provides conformational rigidity. This allows for highly predictable, stereoselective reactions as reagents will approach from the less sterically hindered convex face.

  • Versatile Functionality: It possesses multiple hydroxyl groups that can be selectively protected and manipulated to introduce the necessary functionalities for building the prostaglandin framework.

Q2: What is the general synthetic strategy from this compound to a prostaglandin precursor?

A2: The overarching goal is to transform the carbohydrate-based ring system into the cyclopentane core of the prostaglandin molecule. This typically involves a series of key transformations, as illustrated in the workflow below. The ultimate target is often a versatile intermediate like the Corey lactone, from which the α- and ω-side chains can be installed.[7][8]

General Synthesis Workflow

G A This compound B Selective Protection of Hydroxyl Groups A->B e.g., Silylation, Benzoylation C Oxidative Cleavage & Ring Contraction B->C e.g., Ozonolysis, Periodate Cleavage D Functional Group Manipulation C->D Oxidation/Reduction E Cyclization to form Cyclopentane Ring D->E Aldol or similar cyclization F Corey Lactone Precursor E->F Lactonization G Prostaglandin Analog F->G Wittig & Horner- Wadsworth-Emmons Reactions

Caption: High-level workflow from this compound to prostaglandins.

Q3: What are the "Corey lactones" and why are they important?

A3: The Corey lactones are pivotal bicyclic intermediates in prostaglandin synthesis.[7] They contain the correctly functionalized cyclopentane core with the necessary stereochemistry. This structure allows for the sequential and stereocontrolled addition of the two characteristic side chains (the α-chain and the ω-chain) of the target prostaglandin molecule, often via reduction of the lactone to a lactol followed by a Wittig reaction.[8] Achieving an efficient synthesis of the Corey lactone is a primary objective when starting from precursors like this compound.[9]

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses specific problems encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My initial reaction, selective protection of the hydroxyl groups, is giving a mixture of products and low yield of the desired isomer. What's going wrong?

A1: This is a common and critical issue. The different hydroxyl groups on this compound have varying steric and electronic environments, leading to differences in reactivity. Low conversion or poor selectivity often stems from:

  • Incorrect Choice of Protecting Group: A small protecting group like an acetate may not provide enough steric bulk to differentiate between the secondary hydroxyls.

  • Harsh Reaction Conditions: Strong bases or high temperatures can lead to protecting group migration or multiple protections.

  • Insufficient Stoichiometry: Using exactly one equivalent of a protecting group reagent rarely results in perfect mono-protection.

Solutions & Scientific Rationale:

  • Exploit Steric Hindrance: The primary hydroxyl group is the most accessible and reactive. To selectively protect a secondary hydroxyl, you must first block the primary one with a bulky protecting group (e.g., trityl or TBDPS). This steric bulk will then direct subsequent, smaller protecting groups to the desired secondary position.

  • Optimize Reaction Conditions: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) and add the reagent slowly to a solution of the diol and a non-nucleophilic base (like pyridine or 2,6-lutidine). This minimizes side reactions.

  • Use a Diol-Protecting Strategy: Consider protecting two adjacent hydroxyls simultaneously using a reagent like acetone (to form an acetonide) or a benzaldehyde derivative. This can be a highly efficient way to differentiate hydroxyl groups before proceeding with further transformations.

ParameterRecommendation for SelectivityRationale
Temperature -20 °C to 0 °CMinimizes side reactions and enhances kinetic control over thermodynamic control.
Base Pyridine, 2,6-LutidineNon-nucleophilic; acts only as a proton scavenger without competing in the reaction.
Reagent Addition Slow, dropwise additionMaintains a low instantaneous concentration of the electrophile, favoring reaction at the most reactive site.
Protecting Group TBDPS, Trityl for primary OHLarge steric profile effectively blocks adjacent sites from further reaction.

Q2: The ring-opening or oxidative cleavage of the anhydro-sugar ring is incomplete or producing undesired side products. How can I improve this?

A2: Ring-opening of the 1,4-anhydro bridge is a key step that can be problematic. The bicyclic acetal system is relatively stable.[10] Low conversion is often due to insufficient activation of the acetal, while side products can arise from over-oxidation or unintended rearrangements.

Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: Many Lewis acids used to catalyze ring-opening are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous. Water can quench the catalyst and lead to incomplete reactions.

  • Select the Right Catalyst/Reagent:

    • For Nucleophilic Opening: Use a Lewis acid like BF₃·OEt₂ or TMSOTf to activate the bridge oxygen, followed by a nucleophile. The choice of nucleophile and catalyst must be matched to prevent undesired side reactions.[10]

    • For Oxidative Cleavage (e.g., Ozonolysis): If you've engineered a double bond into the system, ensure the reaction is run at a sufficiently low temperature (typically -78 °C) to prevent over-oxidation. The choice of reductive workup (e.g., dimethyl sulfide vs. triphenylphosphine) can also influence the final product.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. An incomplete reaction may simply require a longer reaction time or a slight increase in temperature. If the reaction stalls, a fresh portion of the catalyst can sometimes restart it.

Troubleshooting Logic: Ring Cleavage Step

G Start Low Conversion in Ring Cleavage Step Check1 Is the reaction truly stalled (checked by TLC)? Start->Check1 Action1 Increase reaction time or add more catalyst. Check1->Action1 No Check2 Are conditions strictly anhydrous? Check1->Check2 Yes End Reaction Optimized Action1->End Action2 Re-run with flame-dried glassware and dry solvents. Check2->Action2 No Check3 Is the catalyst appropriate for the substrate? Check2->Check3 Yes Action2->End Action3 Consider a stronger Lewis acid or different oxidative agent. Check3->Action3 No Check3->End Yes Action3->End

Caption: Decision workflow for troubleshooting the ring cleavage reaction.

Q3: My cyclization step to form the cyclopentane ring is inefficient. What are the critical factors?

A3: Forming the five-membered ring is thermodynamically and kinetically sensitive. Low yields in intramolecular cyclizations (e.g., an aldol condensation) are frequently caused by:

  • Incorrect Base/Catalyst: The pKa of the base must be carefully chosen to deprotonate the desired carbon without causing side reactions like elimination or epimerization.

  • Concentration Issues: The reaction must be run under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization, which is a common competing pathway.

  • Substrate Conformation: The open-chain precursor must be able to adopt a low-energy conformation that brings the reactive ends into proximity. Unfavorable steric interactions from bulky protecting groups can hinder this.

Solutions & Scientific Rationale:

  • Employ High-Dilution Conditions: Use a syringe pump to slowly add the substrate to a large volume of solvent containing the base. This keeps the instantaneous concentration of the substrate extremely low, dramatically favoring the desired intramolecular cyclization.

  • Screen a Range of Bases: Test different bases with varying strengths and steric profiles. For example, moving from a strong, hindered base like LDA to a milder one like K₂CO₃ or an amine base (e.g., DBU) can prevent side reactions.

  • Analyze Substrate Stereochemistry: Review the stereochemistry of your precursor. If a key stereocenter is incorrect, it may prevent the molecule from achieving the necessary geometry for cyclization. This may require re-evaluating previous stereoselective steps.

Example Protocol: Stereoselective Reduction of a Cyclopentanone Precursor

This is a critical step in setting the stereochemistry of the C15 hydroxyl group in many prostaglandin syntheses. Low stereoselectivity is a common failure point.

Objective: To reduce a cyclopentanone intermediate to the desired S-alcohol with high diastereoselectivity.

Underlying Principle: The choice of reducing agent is paramount. Bulky hydride reagents will approach the ketone from the less sterically hindered face of the molecule, leading to predictable stereochemical outcomes. The existing stereocenters on the cyclopentane ring, set by the original carbohydrate scaffold, direct this attack.

Materials:

  • Cyclopentanone precursor (1.0 eq)

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the cyclopentanone precursor in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to maximize stereoselectivity.

  • Reagent Addition: Slowly add the L-Selectride® solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The bulky sec-butyl groups of L-Selectride® ensure the hydride is delivered to the less hindered face of the carbonyl.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the progress by TLC by quenching a small aliquot in saturated NH₄Cl solution.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the diastereomeric ratio (d.r.) of the product using ¹H NMR or chiral HPLC to confirm the stereoselectivity of the reduction.

References

Technical Support Center: Stereochemical Control in Reactions with 1,4-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Anhydro-D-glucitol. This guide is designed to provide in-depth technical assistance for controlling stereochemistry in your reactions, moving beyond simple protocols to explain the underlying principles that govern stereochemical outcomes. Our goal is to empower you with the knowledge to troubleshoot existing experimental issues and proactively design more robust and selective synthetic routes.

Introduction: The Unique Stereochemical Landscape of this compound

This compound, a rigid bicyclic structure derived from D-glucitol, is a valuable chiral building block in organic synthesis.[1] Its constrained furanose ring system presents a unique stereochemical environment that can be leveraged to achieve high levels of diastereoselectivity. However, understanding the interplay of conformational rigidity, the relative orientation of its hydroxyl groups, and the choice of reagents and protecting groups is paramount to success. This guide will provide answers to frequently asked questions and detailed troubleshooting for common challenges in controlling the stereochemistry of reactions involving this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in reactions at the C2, C3, and C5 positions of this compound?

A1: The stereochemical outcome of reactions at these positions is primarily dictated by three factors:

  • Steric Hindrance: The concave and convex faces of the bicyclic system create significant steric differentiation. Reagents will preferentially approach from the less hindered convex face.

  • Neighboring Group Participation: Protecting groups on adjacent hydroxyls can directly participate in the reaction mechanism, shielding one face of the molecule and directing incoming nucleophiles to the opposite face. Acyl groups, for instance, are well-known to form dioxolenium ions that lead to trans products.

  • Hydrogen Bonding: In the absence of protecting groups, the hydroxyl groups can form hydrogen bonds with incoming reagents or catalysts, directing their approach and influencing the stereochemical outcome.

Q2: How do I selectively protect the hydroxyl groups of this compound to control stereochemistry in subsequent steps?

A2: Selective protection is a cornerstone of stereocontrolled synthesis with this compound. A common strategy involves:

  • Protection of the primary C6 hydroxyl: This is typically the most reactive hydroxyl group and can be selectively protected using sterically demanding silyl ethers like tert-butyldimethylsilyl (TBS) or trityl ethers.

  • Discrimination between the secondary hydroxyls (C2, C3, and C5): This is more challenging and often relies on the formation of cyclic protecting groups. For example, a benzylidene acetal can be used to protect the C2 and C3 hydroxyls if they are cis to each other. The relative reactivity of the remaining hydroxyls can then be exploited for further functionalization.

The choice of protecting group is critical, as it not only masks a hydroxyl group but also influences the conformation and steric environment of the entire molecule.

Q3: I am performing a nucleophilic substitution on a C2-sulfonate ester of a this compound derivative and observing a mixture of stereoisomers. What is the likely cause?

A3: A mixture of stereoisomers in a nucleophilic substitution reaction on a sulfonate ester (e.g., tosylate or mesylate) typically points to a competition between SN2 and SN1 pathways.

  • SN2 Pathway: This pathway proceeds with a complete inversion of stereochemistry. To favor this, use a highly nucleophilic reagent in a polar aprotic solvent (e.g., DMF, DMSO).

  • SN1 Pathway: This pathway proceeds through a carbocation intermediate, which can be attacked from either face, leading to a mixture of stereoisomers (racemization at that center). This is more likely with less powerful nucleophiles, in polar protic solvents, or if the carbocation is stabilized by neighboring groups.

To favor a single stereoisomer, ensure your conditions strongly favor the SN2 mechanism.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity in Ketone Reduction 1. Unhindered Ketone: The ketone carbonyl is accessible from both faces. 2. Non-selective Reducing Agent: Reagents like NaBH4 may not provide sufficient stereocontrol.1. Use a Directed Reduction: If a neighboring hydroxyl group is present, consider using a reagent that can chelate to it, such as those used in Narasaka-Prasad reductions. 2. Employ a Bulky Reducing Agent: A sterically demanding reducing agent like L-Selectride® will preferentially attack from the less hindered face. 3. Enzymatic Reduction: Biocatalysis with ketone reductases can offer excellent stereoselectivity.
Formation of an Unexpected Stereoisomer in Nucleophilic Substitution 1. Neighboring Group Participation: An adjacent protecting group (e.g., an acetate) may be participating in the reaction, leading to a double inversion (retention of stereochemistry). 2. SN1 Mechanism: As discussed in the FAQs, a carbocation intermediate can lead to a loss of stereochemical integrity.1. Change the Protecting Group: Switch to a non-participating protecting group like a benzyl ether. 2. Optimize for SN2 Conditions: Use a strong nucleophile, a polar aprotic solvent, and ensure the leaving group is optimal (e.g., triflate is better than tosylate).
Poor Selectivity in Epoxidation of an Unsaturated Derivative 1. Steric Hindrance: The double bond is equally accessible from both faces. 2. Lack of Directing Group: No nearby hydroxyl group to direct the epoxidizing agent.1. Directed Epoxidation: If a nearby allylic alcohol is present, use an epoxidizing agent that can be directed by it, such as m-CPBA or employ the Sharpless asymmetric epoxidation. 2. Substrate Control: Modify the substrate to introduce a bulky group that blocks one face of the double bond.
Difficulty in Assigning Stereochemistry by NMR 1. Signal Overlap: Protons in similar chemical environments can have overlapping signals. 2. Ambiguous Coupling Constants: The rigid ring system can lead to non-standard coupling constants.1. 2D NMR Techniques: Use COSY, HSQC, HMBC, and NOESY experiments to definitively assign proton and carbon signals and determine through-space proximities. 2. Formation of a Mosher Ester: Derivatize a hydroxyl group with Mosher's acid to create diastereomers with distinct NMR signals that can be used to determine the absolute configuration.

Experimental Protocols

Protocol 1: Stereoselective Reduction of a C2-Ketone to the C2-(S)-Alcohol

This protocol assumes the presence of a free hydroxyl group at C3, which can direct the reduction.

  • Chelation: Dissolve the C2-ketone derivative of this compound in a 1:1 mixture of dry THF and methanol at -78 °C under an inert atmosphere (e.g., argon). Add 1.1 equivalents of diethylmethoxyborane and stir for 30 minutes to allow for the formation of a five-membered ring chelate between the borane, the C2-carbonyl, and the C3-hydroxyl.

  • Reduction: Add 1.5 equivalents of sodium borohydride to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of acetic acid until the bubbling ceases.

  • Work-up: Allow the reaction to warm to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired C2-(S)-alcohol.

Visualization of Key Concepts

Diagram 1: Influence of Protecting Groups on Nucleophilic Substitution

G cluster_0 Participating Protecting Group cluster_1 Non-Participating Protecting Group Start_P C2-OTs with C3-OAc Intermediate_P Dioxolenium Ion Intermediate Start_P->Intermediate_P S_N1-like Product_P C2-Nu (Retention) Intermediate_P->Product_P Nu attack at C2 Start_NP C2-OTs with C3-OBn Product_NP C2-Nu (Inversion) Start_NP->Product_NP S_N2

Caption: Comparison of reaction pathways with participating vs. non-participating protecting groups.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

Caption: A logical workflow for troubleshooting poor stereochemical outcomes.

References

side reactions and byproduct formation in 1,4-Anhydro-D-glucitol polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polymerization of 1,4-Anhydro-D-glucitol

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a rigid bicyclic ether derived from D-glucose, is a promising monomer for the synthesis of bio-based polymers. The resulting polyethers, poly(this compound), exhibit unique properties such as high thermal stability and potential biocompatibility, making them attractive for biomedical applications. The primary route to synthesize these polymers is through cationic ring-opening polymerization (CROP). However, like many polymerization reactions involving multifunctional monomers, the process is susceptible to a variety of side reactions that can lead to byproducts, low molecular weights, and undesirable polymer characteristics.

This technical guide provides a comprehensive troubleshooting resource for professionals encountering issues during the polymerization of this compound. It is structured in a question-and-answer format to directly address common problems, explain the underlying chemical mechanisms, and offer field-proven protocols for mitigation.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Molecular Weight and/or Broad Polydispersity Index (PDI)

Q1: My polymerization of this compound is resulting in a polymer with a much lower molecular weight (Mn) than targeted and a high PDI (>1.5). What are the likely causes?

A1: Low molecular weight and broad PDI are classic symptoms of uncontrolled polymerization kinetics, often stemming from chain transfer or premature termination reactions. Several factors can contribute to this:

  • Water as a Chain Transfer Agent: Water is a notorious inhibitor of cationic polymerizations. It can act as a nucleophile, attacking the propagating carbocationic chain end and terminating the chain. It can also act as a proton transfer agent, leading to new initiation events and thus broadening the PDI.

  • Impurities in Monomer or Solvent: Besides water, other nucleophilic impurities (e.g., residual alcohols from monomer synthesis) can act as chain transfer agents. The purity of the this compound monomer is paramount.

  • Initiator Concentration and Type: The choice and concentration of the initiator are critical. An excessively high initiator-to-monomer ratio can lead to a larger number of shorter chains.[1] Some initiators might also be more prone to side reactions that terminate polymer growth.[2]

  • Intramolecular Dehydration: Under strong acidic conditions, the monomer or the polymer chain can undergo acid-catalyzed dehydration, which can lead to rearrangements and the formation of non-polymerizable species or chain-terminating structures.[3] This is a significant side reaction for polyols in general.[3]

Q2: How can I troubleshoot this issue to achieve a higher molecular weight and a narrower PDI?

A2: A systematic approach is required to eliminate the sources of unwanted chain transfer and termination:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >120°C for at least 12 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Dry the solvent (e.g., dichloromethane, chlorobenzene) over a suitable drying agent like calcium hydride (CaH₂) followed by distillation under an inert atmosphere.

    • The monomer, this compound, should be rigorously dried. Azeotropic distillation with dry toluene or drying under high vacuum at a temperature just below its melting point (112-113°C) can be effective.[4]

  • Monomer Purification:

    • Recrystallize the this compound monomer from a suitable solvent (e.g., ethanol or ethyl acetate) to remove impurities. Verify purity using NMR and elemental analysis.

  • Optimize Initiator System:

    • Carefully control the monomer-to-initiator ratio ([M]/[I]) to target the desired degree of polymerization.[5]

    • Consider using initiators known for controlled polymerizations, such as specific Lewis acids (e.g., BF₃·OEt₂) or protonic acids (e.g., triflic acid, TfOH), which can promote living/controlled characteristics under the right conditions.[6]

  • Reaction Temperature Control:

    • Lowering the reaction temperature can often suppress chain transfer and termination reactions, which typically have higher activation energies than the propagation step. Start with temperatures around 0°C or even lower.

Problem 2: Polymer Discoloration (Yellowing/Browning)

Q1: My final polymer is yellow or brown, but I expected a white or colorless product. What causes this discoloration?

A1: Discoloration during polymerization of sugar-based monomers is often due to thermal degradation or acid-catalyzed side reactions that create conjugated systems (chromophores).

  • Acid-Catalyzed Dehydration: Strong acidic conditions, especially at elevated temperatures, can cause the elimination of hydroxyl groups from the glucitol units.[3] This can lead to the formation of double bonds within the polymer backbone. Conjugation of these double bonds results in compounds that absorb visible light, appearing colored. A potential byproduct from the dehydration of the parent compound, sorbitol, is isosorbide, which itself can be further dehydrated.[4][7]

  • Thermal Degradation: Polysaccharides and their derivatives can be thermally sensitive.[8] If the polymerization temperature is too high or the reaction is heated for too long, thermal degradation can occur, leading to charring and discoloration.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the polymer chains, forming carbonyl groups and other chromophores.

Q2: What steps can I take to prevent discoloration?

A2:

  • Strict Inert Atmosphere: Conduct the entire polymerization process under a rigorously maintained inert atmosphere (high-purity nitrogen or argon) to exclude oxygen. This involves using Schlenk line techniques or a glovebox.

  • Temperature Management: Avoid high reaction temperatures. Cationic ring-opening polymerizations are often exothermic; therefore, efficient stirring and external cooling (e.g., an ice bath) are necessary to control the temperature.

  • Use of Milder Catalysts: If strong acids are causing dehydration, consider using a Lewis acid or an initiating system that is less aggressive.

  • Minimize Reaction Time: Quench the polymerization as soon as the desired monomer conversion is reached to avoid prolonged exposure to acidic and thermal stress.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism for the polymerization of this compound? A: The polymerization proceeds via a cationic ring-opening polymerization (CROP) mechanism. A cationic initiator (e.g., a proton from a Brønsted acid or a Lewis acid) activates the oxygen atom in the anhydro ring, making the adjacent carbon susceptible to nucleophilic attack by the hydroxyl group of another monomer molecule. This process propagates, forming the polyether chain.

Q: Can cross-linking occur during the polymerization? A: Yes, cross-linking is a potential side reaction. It can happen if the propagating chain end (a carbocation) abstracts a hydride from the polymer backbone, creating a new cationic center on the chain which can then be attacked by a monomer. Additionally, intermolecular reactions between polymer chains can occur at high monomer conversions or high temperatures. If gelation is observed, it's a strong indicator of cross-linking. To mitigate this, consider stopping the reaction at a lower conversion or using a lower reaction temperature.

Q: Are there any specific byproducts I should look for in my crude polymer analysis (e.g., by NMR or Mass Spectrometry)? A: Yes, a key byproduct to look for is 1,4:3,6-dianhydro-D-glucitol (isosorbide). This can form via further acid-catalyzed intramolecular dehydration of the monomer or polymer end-groups.[3] Its formation represents a termination event as it is generally less reactive towards further polymerization under the same conditions. You may also detect oligomeric cyclic species formed by "back-biting" reactions.

Mechanistic Insights & Visualizations

The desired polymerization pathway competes with side reactions like dehydration. Understanding these pathways is key to troubleshooting.

Diagram 1: Desired Cationic Ring-Opening Polymerization (CROP) Pathway

This diagram illustrates the ideal step-wise growth of the polymer chain.

crop_mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer 1,4-Anhydro- D-glucitol Activated Activated Monomer (Oxonium Ion) Monomer->Activated Initiator Initiator (H+) Initiator->Activated Activation Dimer Dimer (Propagating Chain) Activated->Dimer Nucleophilic Attack by another Monomer Polymer Poly(1,4-anhydro- D-glucitol) Dimer->Polymer Chain Growth (n steps)

CROP mechanism for this compound.

Diagram 2: Competing Side Reaction - Acid-Catalyzed Dehydration

This diagram shows how the monomer can be consumed in an undesirable side reaction, forming a more stable, less reactive dianhydro species.

side_reaction Monomer This compound Polymerization Desired Polymerization Monomer->Polymerization Propagation Dehydration Acid-Catalyzed Dehydration Monomer->Dehydration Side Reaction (H+, Heat) Dianhydride 1,4:3,6-Dianhydro-D-glucitol (Isosorbide) [Byproduct] Dehydration->Dianhydride

Competition between polymerization and dehydration.

Mitigation Strategies & Recommended Protocol

This protocol is designed to minimize the side reactions discussed above, aiming for a controlled polymerization.

Protocol: Controlled Cationic Ring-Opening Polymerization of this compound

Materials & Reagents:

  • This compound (recrystallized and dried)

  • Anhydrous dichloromethane (DCM, distilled from CaH₂)

  • Initiator: Trifluoromethanesulfonic acid (TfOH) solution in DCM (e.g., 0.1 M)

  • Quenching agent: Anhydrous methanol or triethylamine

  • Precipitation solvent: Diethyl ether or methanol

Procedure:

  • Glassware Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Monomer Dissolution: Under a positive flow of dry nitrogen, add the purified this compound monomer to the flask. Add anhydrous DCM via cannula to achieve the desired monomer concentration (e.g., 1.0 M).

  • Temperature Equilibration: Cool the reaction mixture to 0°C using an ice-water bath and allow it to equilibrate for 15-20 minutes with gentle stirring.

  • Initiation: Using a dry syringe, slowly add the calculated volume of the TfOH initiator solution to the stirring monomer solution. The [M]/[I] ratio should be chosen based on the target molecular weight (e.g., [M]/[I] = 100 for a DP of 100).

  • Polymerization: Allow the reaction to proceed at 0°C. Monitor the progress by periodically taking aliquots (via a nitrogen-purged syringe) and analyzing the monomer conversion by ¹H NMR or GPC. Note: The reaction may become viscous.

  • Termination (Quenching): Once the desired conversion is reached (or if viscosity becomes too high), quench the reaction by adding a small amount of anhydrous methanol or triethylamine to neutralize the acidic chain ends.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., cold diethyl ether).

  • Purification & Drying: Collect the precipitated polymer by filtration. Wash it several times with the precipitation solvent to remove any unreacted monomer and initiator residues. Dry the final polymer under high vacuum at 40-50°C until a constant weight is achieved.

  • Characterization: Analyze the polymer for its molecular weight (Mn), PDI (GPC), and structure (¹H and ¹³C NMR).

Data Summary Table: Effect of Conditions on Polymerization Outcome

ParameterConditionExpected Outcome on MnExpected Outcome on PDIRationale
Water Content High (>50 ppm)Decreases significantlyIncreases (>1.8)Acts as a potent chain transfer agent.
Low (<5 ppm)Achieves target MnNarrows (<1.5)Minimizes premature termination.
Temperature High (e.g., 25°C)DecreasesIncreasesFavors chain transfer and side reactions.[3]
Low (e.g., 0°C)IncreasesDecreasesSuppresses termination and transfer rates relative to propagation.
[M]/[I] Ratio Low (e.g., 20)LowNarrowFewer active centers, shorter chains.
High (e.g., 200)HighBroaderMore monomer units per initiator, longer chains, but more susceptible to transfer over time.[5]

References

Technical Support Center: Optimization of 1,4-Anhydro-D-glucitol Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the esterification of 1,4-Anhydro-D-glucitol (also known as 1,4-Sorbitan). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthesis protocols. The following frequently asked questions (FAQs) and troubleshooting guides are based on established chemical principles and field-proven insights to help you navigate common experimental challenges.

FAQ 1: My reaction shows low conversion and poor yield. What are the primary causes and how can I drive the reaction to completion?

This is the most common issue encountered in the esterification of this compound, which is a type of Fischer-Speier esterification. The root cause often lies in the reversible nature of the reaction.

Primary Cause: Reaction Equilibrium

The esterification of an alcohol with a carboxylic acid is an equilibrium-limited process that produces water as a byproduct.[1] According to Le Chatelier's principle, the accumulation of water in the reaction medium will shift the equilibrium back towards the starting materials (the alcohol and carboxylic acid), thereby limiting the yield of the desired ester.[1]

Troubleshooting and Optimization Strategies

To achieve high conversion, the equilibrium must be actively shifted towards the product side. This can be accomplished through several key strategies that can be employed individually or in combination.

1. Water Removal: The most effective way to drive the reaction forward is to remove water as it is formed.[1]

  • Azeotropic Distillation: Use a solvent like toluene or n-propyl acetate that forms an azeotrope with water.[2][3] By refluxing the reaction mixture with a Dean-Stark apparatus, the water-azeotrope is distilled off, condensed, and collected, effectively sequestering the water from the reaction and preventing the reverse reaction.[1]

  • Use of a Drying Agent: While less common for large-scale reactions, incorporating a chemical drying agent can be effective in some setups.

2. Use of Excess Reactant: Employing a large excess of one of the reactants can also shift the equilibrium.[1]

  • Excess Alcohol: If the carboxylic acid is valuable, using this compound as the excess reagent can be an option, although this complicates purification.

  • Excess Acylating Agent: More commonly, an excess of the carboxylic acid (or its more reactive derivative, like an anhydride) is used.[1] This is particularly effective and common in industrial practice.

3. Catalyst Optimization: The choice and concentration of the acid catalyst are crucial for the reaction rate.[4][5]

  • Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are highly effective.[2][6] However, they can be corrosive and require a neutralization step during work-up, which can generate significant waste.[7]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 offer a greener alternative.[2][3] They are easily removed by filtration at the end of the reaction, simplifying purification and minimizing waste.[2]

  • Lewis Acid Catalysts: Metal-based catalysts, such as those containing titanium, zirconium, or zinc, can also be employed and may offer different selectivity profiles.[8][9][10]

4. Temperature and Reaction Time: These parameters directly influence the reaction rate.

  • Temperature: Higher temperatures increase the reaction rate, but can also promote side reactions like dehydration or etherification, especially with aggressive acid catalysts. A typical temperature range is 80-220°C, depending on the reactants and catalyst.[4][5][8]

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine when equilibrium is reached. Extending the reaction time beyond this point will not improve the yield and may lead to product degradation.

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for addressing low conversion issues.

TroubleshootingWorkflow Start Low Ester Yield Detected Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Implement_Water_Removal Implement Dean-Stark trap or other dehydration method. Check_Equilibrium->Implement_Water_Removal No Check_Ratio Is an excess of one reactant being used? Check_Equilibrium->Check_Ratio Yes Implement_Water_Removal->Check_Ratio Adjust_Ratio Increase molar ratio of acylating agent (e.g., 2-5 eq.). Check_Ratio->Adjust_Ratio No Check_Catalyst Is the catalyst active and at the correct loading? Check_Ratio->Check_Catalyst Yes Adjust_Ratio->Check_Catalyst Optimize_Catalyst Screen catalysts (p-TSA, Amberlyst-15) and optimize loading (e.g., 1-5 mol%). Check_Catalyst->Optimize_Catalyst No/Unsure Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Catalyst->Check_Temp Adjust_Temp Adjust temperature. Monitor for side products. Check_Temp->Adjust_Temp No/Unsure Success Yield Improved Check_Temp->Success Yes Adjust_Temp->Success

Caption: Troubleshooting workflow for low esterification yield.

FAQ 2: I am getting a mixture of mono- and di-esters. How can I improve the selectivity for the desired product?

Controlling selectivity is a common challenge due to the multiple hydroxyl groups on the this compound molecule.

Primary Cause: Differential Reactivity of Hydroxyl Groups

This compound has three hydroxyl groups: one primary (-CH₂OH) and two secondary (-CHOH). Generally, primary alcohols are more reactive towards esterification than secondary alcohols due to reduced steric hindrance. However, factors like intramolecular hydrogen bonding can influence reactivity. For the related compound isosorbide (1,4:3,6-dianhydro-D-glucitol), the endo- and exo-hydroxyl groups exhibit different reactivities, with the endo-OH often being more reactive in certain reactions like tosylation despite potential hydrogen bonding.[11] This highlights that subtle stereoelectronic effects can override simple steric arguments.

Troubleshooting and Optimization Strategies

1. Stoichiometric Control: This is the most direct method to influence selectivity.

  • For Mono-esters: Use a molar ratio of this compound to the acylating agent of approximately 1:1 or slightly less than 1 equivalent of the acylating agent. This statistically favors mono-substitution.

  • For Di-esters: Use at least 2 equivalents of the acylating agent, often in excess, along with conditions designed to drive the reaction to completion (see FAQ 1).

2. Reaction Conditions:

  • Temperature and Time: Lowering the reaction temperature and shortening the reaction time can favor the formation of the kinetically preferred product, which is often the mono-ester at the most reactive hydroxyl group.

  • Gradual Addition: Slowly adding the acylating agent to the reaction mixture can help maintain a low instantaneous concentration, further promoting mono-esterification.

3. Catalyst Choice:

  • Enzymatic Catalysts: Lipases are highly selective catalysts that can often distinguish between different hydroxyl groups on a polyol, offering a powerful method for achieving high selectivity.[12] This is a key strategy in green chemistry for producing specific isomers.

  • Chemical Catalysts: While less selective, some bulky chemical catalysts might provide a degree of steric control.

Reaction Pathway Diagram

SelectivityPathway Reactants This compound + R-COOH Monoester Mono-ester Product Reactants->Monoester +1 eq R-COOH Low Temp, Short Time Diester Di-ester Product Monoester->Diester +1 eq R-COOH High Temp, Long Time

Caption: Reaction pathway for mono- and di-ester formation.

FAQ 3: My product is difficult to purify. What is a reliable work-up and purification protocol?

Effective purification is essential to isolate the target ester from unreacted starting materials, catalyst, and byproducts.

Primary Cause: Mixture of Polar Compounds

The reaction mixture often contains the starting polyol, the carboxylic acid, and the resulting ester(s), all of which can have moderate to high polarity. The presence of a homogeneous acid catalyst further complicates the work-up.

General Purification Protocol

This protocol is a starting point and may require optimization based on the specific properties of your ester.

Step 1: Catalyst Removal

  • Heterogeneous Catalyst: Simply filter the reaction mixture while hot to remove the solid catalyst (e.g., Amberlyst-15).

  • Homogeneous Catalyst: Proceed to the neutralization wash.

Step 2: Neutralization and Aqueous Wash

  • Cool the reaction mixture and, if a high-boiling solvent like toluene was used, dilute it with a lower-boiling organic solvent such as ethyl acetate to facilitate extraction.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acid catalyst and excess carboxylic acid.[13] Caution: Perform this slowly and vent the funnel frequently to release CO₂ gas that is generated.

  • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to break up any emulsions and remove residual water.

Step 3: Drying and Solvent Removal

  • Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Step 4: High-Purity Isolation The resulting crude oil or solid typically requires further purification.

  • Silica Gel Column Chromatography: This is the most versatile method for separating esters with different degrees of substitution (e.g., mono- vs. di-esters) and from other impurities.[14] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Distillation: If the ester is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for purification, especially on a larger scale.[15]

  • Recrystallization: If the ester is a solid at room temperature, recrystallization from an appropriate solvent system can yield a highly pure product.[15]

Reference Experimental Protocol: Synthesis of this compound Diacetate

This protocol describes a representative procedure for di-esterification using a heterogeneous catalyst.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (3.0 eq)

  • Amberlyst-15 (5 wt% relative to this compound)

  • Toluene (approx. 2 mL per gram of this compound)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add this compound, toluene, and Amberlyst-15.

  • Begin stirring and add the glacial acetic acid.

  • Heat the mixture to reflux (approx. 110-120°C).

  • Continue refluxing for 4-8 hours, monitoring the reaction progress by collecting water in the Dean-Stark trap and by TLC analysis (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete (no further water is collected or starting material is consumed), cool the mixture to below the boiling point of toluene.

  • Filter the hot solution to remove the Amberlyst-15 catalyst, washing the catalyst with a small amount of fresh toluene.

  • Combine the filtrate and washings and remove the toluene under reduced pressure.

  • Perform the aqueous work-up as described in FAQ 3 to remove excess acetic acid.

  • Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure this compound diacetate.

Data Summary Table

The optimal reaction conditions can vary significantly based on the acylating agent.

ParameterAcetic Acid Esterification[2][3]Long-Chain Fatty Acid Esterification[8]
Typical Catalyst p-TSA, Amberlyst-15Ti(OBu)₄, H₂SO₄
Reactant Ratio 1:2 to 1:5 (Alcohol:Acid)1:2 to 1:3 (Alcohol:Acid)
Temperature 100 - 140 °C180 - 220 °C
Solvent Toluene, n-Propyl AcetateOften solvent-free
Water Removal Dean-Stark ApparatusOften under vacuum/N₂ sparge

References

purification techniques for 1,4-Anhydro-D-glucitol from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1,4-Anhydro-D-glucitol

A Guide for Researchers and Development Scientists

Welcome to the technical support center for this compound (also known as 1,4-Sorbitan). As a key intermediate in pharmaceutical synthesis, including for prostaglandins, achieving high purity is critical for downstream success.[1][2][3] This guide, structured in a question-and-answer format, addresses common challenges encountered during its purification from complex reaction mixtures.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the properties and analysis of this compound.

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: The synthesis of this compound is typically achieved through the acid-catalyzed dehydration of D-sorbitol.[4] Consequently, the primary impurities are structurally similar compounds that can be challenging to separate:

  • Unreacted D-Sorbitol: The starting material.

  • Isomeric Anhydrosugar Alcohols: This includes other dehydration products such as 1,5-Anhydro-D-glucitol and the highly common byproduct 1,4:3,6-dianhydro-D-glucitol (Isosorbide).[1]

  • Residual Acid Catalyst: Depending on the synthetic route, residual acidic catalysts may be present and require neutralization.

  • Solvents and Water: Residual solvents from the reaction or workup.

  • Degradation Products: Overheating or prolonged exposure to acid can cause caramelization or the formation of colored byproducts.

Q2: How can I use melting point to assess the purity of my this compound sample?

A2: The melting point is an excellent first indicator of purity. Pure this compound is a white solid with a sharp melting point reported at 112-113°C .[5][][7] Impurities will typically cause two observable effects:

  • Depression: The melting point will be lower than the literature value.

  • Broadening: The substance will melt over a wider temperature range (e.g., 105-110°C) instead of a sharp 1-2°C range.

If you observe a broad and depressed melting point, further purification is necessary.

Q3: What analytical techniques are recommended for quantitative purity assessment?

A3: Due to its lack of a strong UV chromophore, standard HPLC with UV detection is not ideal. The recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC) with a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) .

  • Gas Chromatography (GC) after derivatization to increase volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight (164.16 g/mol ).[5][8]

Q4: What are the correct storage conditions for purified this compound?

A4: this compound is a polyol and is expected to be hygroscopic. To maintain its purity and prevent moisture absorption, it should be stored in a tightly sealed container in a desiccator. For long-term stability, storage in a refrigerator (2-8°C) is recommended.[2][5]

Part 2: Troubleshooting and Experimental Guides

This section addresses specific problems you may encounter during the purification process.

Purification Strategy Workflow

Before attempting purification, it's crucial to select the right strategy based on the crude material's initial purity. The following workflow provides a decision-making framework.

PurificationWorkflow crude Crude Reaction Mixture assess Assess Purity (TLC, ¹H NMR, Crude LC) crude->assess chroma Column Chromatography (Silica Gel) assess->chroma  < 85% Pure or Complex Mixture recryst Direct Recrystallization assess->recryst > 85% Pure   combine Combine Pure Fractions & Evaporate Solvent chroma->combine dissolve Dissolve in Minimum Hot Lower Alcohol (e.g., Methanol, Ethanol) recryst->dissolve combine->dissolve charcoal Optional: Activated Charcoal Treatment dissolve->charcoal cool Slow Cooling & Precipitation dissolve->cool charcoal->cool collect Collect Crystals (Vacuum Filtration) cool->collect final Pure this compound (>99%) collect->final

Caption: Decision workflow for purifying this compound.

Troubleshooting Common Issues

Q5: My this compound is "oiling out" instead of crystallizing. What's wrong?

A5: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystal lattice. This is a common issue with polyols and is typically caused by one of the following:

  • High Impurity Levels: Impurities disrupt the crystal lattice formation. A minimum purity of 80-90% is often recommended before attempting crystallization.[9] If your crude material is less pure, a preliminary purification by column chromatography is advised.

  • Incorrect Solvent: The solvent may be too good, preventing the necessary supersaturation for crystallization. Ensure you are using a "lower alcohol" like methanol or ethanol, as these have been shown to be effective.[4]

  • Cooling Too Rapidly: Rapid cooling can cause the solution to become supersaturated too quickly, favoring the formation of an amorphous oil over an ordered crystal. Solution: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a refrigerator or ice bath. Insulating the flask can help slow the cooling rate.

  • Insufficient Nucleation: Crystal growth requires nucleation sites. Solution: Try scratching the inside of the flask with a glass rod at the solvent line or, ideally, add a few seed crystals of pure this compound to the cooled solution.

Q6: After recrystallization, my product purity is still below 99%. How can I improve it?

A6: Achieving high purity often requires more than a single step, especially when dealing with closely related impurities.

  • Perform Multiple Crystallizations: A patent for preparing high-purity 1,4-sorbitan specifies performing crystallization three times in a lower alcohol to achieve >99% purity.[4] Each subsequent crystallization will further remove trapped impurities.

  • Optimize the Solvent System: While methanol is effective, you can experiment with mixed solvent systems. For example, dissolving the compound in methanol and then slowly adding a less polar anti-solvent (like ethyl acetate or dichloromethane) until turbidity appears can sometimes induce the crystallization of the desired product.

  • Pre-Purification with Chromatography: If multiple crystallizations fail, the impurities are likely too similar in structure and polarity. A silica gel column chromatography step is necessary to separate these isomers before a final polishing crystallization.

Q7: My purified product has a persistent yellow or brown tint. How do I remove colored impurities?

A7: Color often arises from minor, highly conjugated byproducts formed during the reaction. These can be effectively removed using activated charcoal.

Protocol: Decolorization with Activated Charcoal

  • During the recrystallization process, dissolve your crude or semi-pure product completely in the minimum amount of hot solvent.

  • Remove the flask from the heat source.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent bumping.

  • Swirl or stir the mixture for 5-15 minutes.

  • Perform a hot filtration through a pad of Celite or filter paper in a heated funnel to remove the charcoal.

  • Proceed with the slow cooling and crystallization of the decolorized filtrate as usual.

Q8: My final yield is unacceptably low. Where am I losing my product?

A8: Low yield is a common problem that can be addressed by carefully examining each step.

Potential Loss Point Cause & Explanation Mitigation Strategy
Mother Liquor The highest loss is often due to product remaining dissolved in the crystallization solvent.Cool the mother liquor to the lowest practical temperature (e.g., 0°C or -20°C) to maximize precipitation. You can also partially evaporate the mother liquor and perform a second-crop crystallization.
Mechanical Transfers Product is lost on glassware, filter paper, and spatulas during transfers.Rinse all glassware with a small amount of the cold crystallization solvent and add the rinsing to the filtration funnel. Use a minimal number of transfer steps.
Washing Crystals Washing the collected crystals with a solvent that is too warm or using too much volume can redissolve the product.Always wash the filter cake with a minimal amount of ice-cold solvent.
Premature Crystallization Product crystallizes in the funnel during a hot filtration (e.g., after charcoal treatment).Use a pre-heated filtration funnel and flask. Add a small excess of solvent before filtration to ensure the product remains in solution.

Part 3: Key Experimental Protocols

Protocol 1: High-Purity Recrystallization from Methanol

This protocol is adapted from industrial preparation methods for achieving >99% purity.[4]

  • Dissolution: In an appropriately sized flask, add your crude this compound (purity should ideally be >85%). Add a magnetic stir bar. Heat the flask in a water bath to ~60°C and add hot methanol in small portions while stirring until the solid is just fully dissolved. Avoid using a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add activated charcoal, and follow the decolorization procedure described in Q7.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. The formation of fine, needle-like crystals should be observed. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in a refrigerator (4°C) or an ice bath for at least 1-2 hours to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Break the vacuum, add a very small amount of ice-cold methanol to wash the crystals, and then re-apply the vacuum to dry the cake.

  • Drying: Transfer the crystals to a watch glass or petri dish and dry them thoroughly under high vacuum to remove all residual solvent.

  • Analysis: Check the purity and melting point. For ultimate purity, repeat this process 1-2 more times.[4]

References

preventing degradation of 1,4-Anhydro-D-glucitol at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Thermal Degradation in Research Applications

Welcome to the technical support center for 1,4-Anhydro-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile polyol. As a key intermediate and building block in various chemical syntheses, maintaining the stability of this compound, particularly at elevated temperatures, is critical for reproducible and successful experimental outcomes.[1][2] This resource provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address challenges related to its thermal degradation.

Part 1: Understanding Thermal Degradation of this compound

This section addresses the fundamental questions regarding the stability of this compound and the primary mechanisms of its degradation at high temperatures.

FAQ 1: What are the main causes of this compound degradation at high temperatures?

The degradation of this compound at elevated temperatures is primarily driven by two chemical processes: acid-catalyzed dehydration and thermo-oxidative degradation .

  • Acid-Catalyzed Dehydration: Similar to other polyols like its precursor D-sorbitol, this compound can undergo further intramolecular dehydration under acidic conditions, especially when heated. This reaction involves the elimination of a water molecule to form a second anhydro ring, yielding 1,4:3,6-dianhydro-D-glucitol (isosorbide). The presence of acidic catalysts or acidic functional groups in the reaction mixture can significantly accelerate this process.

  • Thermo-oxidative Degradation: In the presence of oxygen, high temperatures can initiate free-radical chain reactions. This process, common in the degradation of polyols, can lead to a complex mixture of byproducts, including organic acids and high-molecular-weight polymers. The formation of acidic byproducts can, in turn, catalyze further degradation through dehydration, creating a feedback loop of decomposition.

FAQ 2: At what temperature does this compound begin to degrade?

The onset of thermal degradation is not a single, fixed point but is highly dependent on the experimental conditions. Key factors that influence the degradation temperature include:

  • Presence of Oxygen: Degradation will occur at lower temperatures in an oxygen-rich environment compared to an inert atmosphere.

  • pH of the Medium: Acidic or strongly alkaline conditions will lower the temperature at which degradation becomes significant. The stability of similar carbohydrates is known to be lowest at extreme pH values.

  • Presence of Catalysts: Metal ions or other catalytic species can promote degradation at lower temperatures.

  • Heating Duration: Prolonged exposure to even moderately high temperatures can lead to cumulative degradation.

While this compound has a high predicted boiling point of approximately 442°C, its practical thermal stability is much lower, especially in solution or in the presence of other reactive species.[1][3][4][]

FAQ 3: What are the likely degradation products, and how can I detect them?

The primary degradation products will depend on the dominant degradation pathway:

  • From Dehydration: The main product is 1,4:3,6-dianhydro-D-glucitol (isosorbide) .

  • From Thermo-oxidation: A complex mixture can be formed, including smaller organic acids (like formic and acetic acid), and potentially 5-hydroxymethylfurfural (HMF) from further rearrangement and dehydration reactions, which is a common thermal degradation product of hexoses.[6][7][8]

Detection Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile degradation products. Samples can be derivatized to improve volatility and separation.[7][9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the remaining this compound and detect less volatile degradation products.

  • Spectroscopy (FTIR and NMR): Fourier-transform infrared spectroscopy (FTIR) can indicate changes in functional groups (e.g., loss of hydroxyl groups, formation of carbonyls). Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on degradation products.[12][13]

Part 2: Proactive Strategies for Preventing Degradation

This section provides practical guidance on how to minimize the thermal degradation of this compound during your experiments.

FAQ 4: How can I minimize oxidative degradation?

The most effective way to prevent thermo-oxidative degradation is to remove oxygen from your experimental setup. This can be achieved through two primary methods:

  • Working under an Inert Atmosphere: By replacing the air in your reaction vessel with an inert gas like nitrogen or argon, you can significantly reduce the rate of oxidative degradation. This is a standard practice for handling sensitive reagents.

  • Use of Antioxidants: The addition of small quantities of antioxidants can inhibit the free-radical chain reactions that drive oxidative degradation. Common choices for polyol stabilization include:

    • Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).

    • Vitamin E (α-tocopherol): A naturally occurring antioxidant.

The choice and concentration of antioxidant should be optimized for your specific application to avoid interference with your desired reaction.

FAQ 5: How does pH control affect the stability of this compound?

Maintaining a stable pH is crucial for preventing acid-catalyzed dehydration.

  • Avoid Acidic Conditions: Unless your protocol specifically requires it, avoid acidic conditions, especially at elevated temperatures. Be mindful of reagents that may be acidic or can generate acidic byproducts.

  • Use of Buffers: In aqueous solutions, using a suitable buffer system can help maintain a stable pH. The optimal pH for stability is typically near neutral, though this can be application-dependent. Studies on similar carbohydrates have shown that degradation increases significantly at pH values below 4 and in alkaline conditions.[14][15]

Troubleshooting Guide: Diagnosing Degradation

If you suspect that this compound is degrading in your experiment, consider the following troubleshooting steps:

Symptom Potential Cause Recommended Action
Yellowing or browning of the sample Caramelization/formation of colored byproductsReduce reaction temperature and/or duration. Ensure an inert atmosphere.
Unexpected peaks in GC-MS or HPLC analysis Formation of degradation productsAnalyze for known degradation products (e.g., isosorbide, HMF). Review reaction conditions for sources of acid or oxygen.
Low yield of desired product Consumption of starting material through degradationPerform a control experiment at a lower temperature. Implement preventative measures such as pH control and inert atmosphere.
Change in pH of the reaction mixture Formation of acidic byproducts from oxidationMonitor the pH throughout the reaction. Use a buffer system if appropriate.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key preventative techniques.

Protocol 1: Performing Reactions under an Inert Atmosphere

This protocol describes the use of a Schlenk line to create an oxygen-free environment for your experiment.

Materials:

  • Schlenk flask or other suitable reaction vessel with a sidearm

  • Schlenk line with dual vacuum and inert gas (Nitrogen or Argon) manifold

  • Rubber septa

  • Needles and tubing for gas inlet/outlet

  • Heating mantle and temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble Glassware: Assemble your reaction glassware and ensure all joints are well-sealed.

  • Add Solid Reagents: Add this compound and any other non-volatile solid reagents to the Schlenk flask.

  • Purge the System: a. Seal the flask with a rubber septum. b. Connect the flask's sidearm to the Schlenk line via tubing. c. Carefully open the vacuum line to evacuate the air from the flask. d. Once a sufficient vacuum is reached, close the vacuum line and slowly open the inert gas line to backfill the flask. e. Repeat this vacuum/backfill cycle at least three times to ensure all oxygen has been removed.

  • Add Solvents and Liquid Reagents: Add degassed solvents and liquid reagents via a syringe through the rubber septum while maintaining a positive pressure of inert gas.

  • Conduct Reaction: Once all reagents are added, maintain a gentle flow of inert gas through the manifold (bubbler) and proceed with heating and stirring as required by your experimental protocol.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol provides a framework for testing the effectiveness of different antioxidants in preventing the degradation of this compound.

Materials:

  • This compound

  • Antioxidant candidates (e.g., BHT, Vitamin E)

  • High-boiling point solvent (e.g., DMSO, PEG)

  • Small reaction vials with sealable caps

  • Heating block or oven with precise temperature control

  • Analytical instrument (HPLC or GC-MS)

Procedure:

  • Prepare Stock Solutions: a. Prepare a stock solution of this compound in your chosen solvent at a known concentration. b. Prepare stock solutions of each antioxidant at a known concentration.

  • Set up Experimental Conditions: a. In separate vials, add the this compound stock solution. b. Spike the vials with different concentrations of each antioxidant (e.g., 0.01%, 0.1%, 1% w/w relative to this compound). c. Include a control vial with no antioxidant.

  • Thermal Stress: a. Seal the vials and place them in the heating block at your desired experimental temperature (e.g., 150°C). b. At set time points (e.g., 1, 2, 4, 8 hours), remove a set of vials and cool them rapidly to quench the reaction.

  • Analysis: a. Analyze the samples using a validated HPLC or GC-MS method to quantify the remaining concentration of this compound.

  • Data Evaluation: a. Plot the concentration of this compound versus time for each antioxidant and concentration. b. Compare the degradation rates to the control to determine the most effective antioxidant and its optimal concentration for your conditions.

Part 4: Visualizations and Data Summary

Diagrams of Degradation Pathways and Troubleshooting

DegradationPathways cluster_0 Main Degradation Mechanisms cluster_1 Degradation Products This compound This compound Dehydration Dehydration This compound->Dehydration + Heat + Acid Oxidation Oxidation This compound->Oxidation + Heat + O2 Isosorbide Isosorbide Dehydration->Isosorbide Acids Acids Oxidation->Acids Polymers Polymers Oxidation->Polymers HMF HMF Oxidation->HMF

Caption: Primary thermal degradation pathways of this compound.

Caption: A logical workflow for troubleshooting degradation issues.

Summary of Factors Influencing Stability
FactorCondition Promoting DegradationRecommended Preventative Measure
Temperature Excessive heatOperate at the lowest effective temperature. Minimize heating duration.
Atmosphere Presence of OxygenWork under an inert atmosphere (Nitrogen or Argon).
pH Acidic (pH < 4) or strongly alkaline conditionsMaintain a near-neutral pH; use a buffer system for aqueous solutions.
Additives Presence of acidic catalysts or metal ionsScrutinize all reagents for potential catalysts.
Antioxidants Absence in an oxygen-containing environmentAdd a suitable antioxidant (e.g., BHT, Vitamin E) at an optimized concentration.

References

Technical Support Center: Navigating the Scale-Up of 1,4-Anhydro-D-glucitol Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan or arlitan, is a valuable polyol derived from the intramolecular dehydration of D-sorbitol.[1][2][3] Its significance lies primarily in its role as a versatile building block and a key intermediate in the synthesis of various high-value chemicals, including prostaglandins and other pharmaceuticals.[1][4][5][6][7] While the laboratory-scale synthesis via acid-catalyzed dehydration of sorbitol is well-established, transitioning to pilot or industrial-scale production presents a distinct set of challenges.[1] Scaling up is not merely about using larger vessels; it fundamentally alters process dynamics, including heat and mass transfer, reaction kinetics, and impurity profiles.[8][9]

This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot common issues encountered during the scale-up of this compound production. It provides field-proven insights and systematic protocols to diagnose and resolve these challenges effectively.

Section 1: Synthesis & Reaction Optimization

This section addresses core issues related to reaction yield, selectivity, and consistency when moving from bench to reactor.

Q1: We are observing a significant drop in yield and selectivity for this compound when moving from a 1L flask to a 100L reactor, despite keeping the reagent ratios constant. What are the primary causes?

A1: This is a classic scale-up challenge rooted in altered physical dynamics. The primary culprits are inefficient heat and mass transfer.

  • Causality: In a large reactor, the surface-area-to-volume ratio decreases dramatically. This impedes efficient heat dissipation, leading to localized "hot spots." The dehydration of sorbitol is temperature-sensitive; even minor temperature deviations can significantly favor the formation of the more thermodynamically stable di-anhydride, isosorbide (1,4:3,6-dianhydro-D-glucitol), or other degradation products, thus reducing the yield of the desired 1,4-mono-anhydride. Furthermore, inadequate mixing (mass transfer) prevents uniform contact between the sorbitol substrate and the catalyst, leading to an inconsistent reaction rate and a broader product distribution.[8][9]

  • Troubleshooting Protocol:

    • Thermal Profile Mapping: First, validate the thermal consistency of your reactor. Use multiple temperature probes at different locations (e.g., near the wall, center, top, bottom) to map the temperature profile during the reaction. A significant gradient indicates a heat transfer problem.

    • Agitation & Baffling Assessment: Review the reactor's mixing system. The agitator's speed, design (e.g., pitch blade, anchor), and the presence of baffles are critical for maintaining homogeneity. A common scale-up error is failing to adjust mixing energy (power per unit volume) to match the new geometry.

    • Controlled Reagent Addition: For highly exothermic steps, consider a semi-batch process where one reagent is added gradually. This allows the cooling system to keep pace and maintain the target temperature.

    • Kinetic Analysis: Take samples at regular intervals and analyze them via HPLC or GC. A rapid initial conversion followed by a plateau and an increase in by-products may confirm that the reaction is overheating and shifting pathways.

Q2: What are the optimal reaction parameters to maximize selectivity for this compound over isosorbide?

A2: Maximizing selectivity requires a careful balance of kinetics and thermodynamics. The formation of this compound is the kinetically favored first dehydration product, while the subsequent dehydration to isosorbide is often thermodynamically favored at higher temperatures and longer reaction times.

  • Expert Insight: The key is to operate in a regime that allows for the first dehydration to occur efficiently while minimizing the energy input required for the second. This typically means using the lowest possible temperature that provides a reasonable reaction rate and limiting the reaction time.

  • Recommended Starting Conditions (Acid Catalysis):

ParameterRecommended RangeRationale & Causality
Temperature 120 - 150°CLower temperatures favor mono-dehydration. Exceeding 150°C often leads to a sharp increase in isosorbide formation.
Pressure Vacuum (e.g., <100 mbar)Continuously removing water, a product of the reaction, shifts the equilibrium towards the anhydro products, increasing the overall conversion rate.
Catalyst Heterogeneous Acid CatalystCatalysts like polymer-supported sulfonic acids or specific zeolites offer better selectivity and are easily removed, simplifying downstream processing.[10]
Reaction Time 2 - 5 hoursMonitor closely. Terminate the reaction once the concentration of this compound peaks to prevent its conversion to isosorbide.

Section 2: By-Product Formation & Selectivity Control

Unwanted side reactions are a primary obstacle to achieving high purity and yield at scale.

Q1: Our final product analysis shows a persistent contamination with isosorbide. How can we fundamentally suppress its formation during the reaction?

A1: The formation of isosorbide occurs via a consecutive reaction pathway. Therefore, suppression strategies must focus on halting the reaction after the first dehydration step.

  • Mechanism: D-Sorbitol (-H₂O) → This compound (-H₂O) → Isosorbide

  • Mitigation Workflow:

G start High Isosorbide By-product temp Lower Reaction Temperature (e.g., 120-140°C) start->temp Strategy 1: Thermodynamic Control time Reduce Residence Time (Monitor & Stop at Peak Yield) start->time Strategy 2: Kinetic Control catalyst Employ Shape-Selective Catalyst (e.g., Zeolites) start->catalyst Strategy 3: Catalytic Control result Reduced Isosorbide Formation & Improved Selectivity temp->result time->result catalyst->result

Caption: Troubleshooting workflow for minimizing isosorbide formation.

  • Detailed Strategies:

    • Kinetic and Thermodynamic Control: As detailed in the previous section, operate at lower temperatures and shorten the reaction time. This is the most direct way to favor the kinetic product (this compound).

    • Catalyst Selection: Transition from homogeneous acids (like sulfuric acid), which can promote a wide range of side reactions, to heterogeneous catalysts. Polymer-supported acid catalysts have shown high selectivity and can be recycled.[10] Certain zeolites with specific pore sizes can be "shape-selective," sterically hindering the formation of the bulkier transition state required for the second dehydration to isosorbide.

Section 3: Purification and Isolation

Achieving the required purity (>99%), especially for pharmaceutical applications, is a critical final step where scale-up introduces new challenges.

Q1: We are struggling to purify this compound from the crude reaction mixture at a large scale. What is a robust, scalable purification protocol?

A1: A multi-step purification train is necessary to remove unreacted sorbitol, the catalyst, isosorbide, and color bodies.

  • Self-Validating Purification Protocol:

    • Catalyst Removal:

      • If using a heterogeneous catalyst: Filter the hot reaction mixture to remove the solid catalyst. This is a major advantage of solid acids at scale.

      • If using a homogeneous catalyst: Neutralize the acid with a suitable base (e.g., calcium hydroxide, sodium carbonate) to precipitate it as a salt, followed by filtration. Careful pH control is crucial to avoid product degradation.

    • Vacuum Distillation: This is the workhorse of purification.

      • Step A (Stripping): First, distill under moderate vacuum to remove any residual water and low-boiling impurities.

      • Step B (Fractional Distillation): Increase the vacuum (to <5 mbar) and temperature (140-180°C) to distill the this compound. The key is to separate it from the less volatile unreacted sorbitol (bottoms) and the slightly more volatile isosorbide (early fractions). A packed column is recommended for better separation efficiency.

    • Recrystallization: For achieving the highest purity, recrystallization is essential.

      • Dissolve the distilled product in a hot aliphatic alcohol such as ethanol or isopropanol.[11]

      • Cool the solution slowly to allow for the formation of well-defined crystals of this compound.

      • Filter the crystals and wash with a small amount of cold solvent to remove residual impurities. This step is highly effective at removing remaining isosorbide and color bodies.

  • Process Flow Diagram:

G crude Crude Reaction Mixture neutralize Step 1: Catalyst Removal (Filtration / Neutralization) crude->neutralize distill Step 2: Fractional Vacuum Distillation neutralize->distill recrystallize Step 3: Recrystallization (from Ethanol/Isopropanol) distill->recrystallize dry Step 4: Drying recrystallize->dry final High-Purity (>99%) This compound dry->final

Caption: Scalable purification workflow for this compound.

Q2: Our distilled product has a yellow to brown tint. What causes this discoloration and how can we prevent it?

A2: Color formation is almost always a sign of thermal degradation. At the high temperatures required for distillation, even for short periods, carbohydrate-derived molecules can undergo complex side reactions (caramelization, polymerization) to form colored impurities.

  • Preventative Measures:

    • Optimize Distillation Conditions: Use the highest vacuum your system can achieve to lower the boiling point and, consequently, the distillation temperature.

    • Minimize Residence Time: Use equipment designed for short residence times, such as a wiped-film or short-path distillation apparatus, especially for the main product fraction.

    • Pre-treatment with a Reducing Agent: A highly effective technique is to add a small amount of a reducing agent, such as sodium borohydride (NaBH₄), to the crude product before distillation.[11] This reduces color-forming carbonyl compounds (aldehydes, ketones) to stable, colorless alcohols, which are less likely to degrade during heating.

Frequently Asked Questions (FAQs)

Q: Is an enzymatic route for this compound production a viable alternative at an industrial scale?

A: Currently, the predominant industrial method remains the chemical dehydration of sorbitol. While enzymatic synthesis offers high selectivity for many biochemical transformations, its application here faces significant hurdles.[12] Challenges include the availability of a robust and cost-effective enzyme for this specific intramolecular dehydration, the need for cofactor regeneration in many enzymatic reductions, and overall process economics compared to the established chemical route.[13]

Q: What are the most critical process parameters to monitor using Process Analytical Technology (PAT) during scale-up?

A: For robust process control, real-time monitoring is invaluable.[8][9] Key parameters to track include:

  • Temperature: As discussed, this is critical for selectivity.

  • Reactant/Product Concentration: In-situ probes (FT-IR, Raman) can track the disappearance of sorbitol C-O-H bonds and the appearance of the cyclic ether C-O-C bond in the product, allowing for real-time kinetic monitoring and precise determination of the reaction endpoint.

  • Water Concentration: Monitoring water removal can confirm the reaction progress and the efficiency of the vacuum system.

Q: What are the primary safety considerations when scaling up this process?

A: Safety must be paramount. Key considerations include:

  • Handling of Corrosive Acids: If using homogeneous acids like sulfuric acid, ensure appropriate personal protective equipment (PPE) and materials of construction (e.g., glass-lined or Hastelloy reactors) are used.

  • Exothermic Reaction Management: The dehydration reaction can be exothermic. Ensure the reactor's cooling system is adequately sized to handle the heat load at scale to prevent thermal runaway.

  • Pressure Control: When operating under vacuum, ensure the vessel is rated for the negative pressure and that there are safeguards against sudden loss of vacuum.

References

Technical Support Center: Catalyst Selection for Efficient Conversion of Sorbitol to 1,4-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Anhydro-D-glucitol (also known as 1,4-sorbitan). This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic conversion of sorbitol. Here, we provide in-depth answers to frequently asked questions, a detailed experimental protocol, and a troubleshooting guide to address common challenges encountered in the lab. Our goal is to provide not just procedures, but the underlying scientific principles to empower you to optimize your experiments for maximal yield and selectivity.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Fundamentals

This section addresses fundamental questions regarding catalyst selection and the reaction mechanism. Understanding these principles is crucial for experimental design and troubleshooting.

Q1: What is the general reaction pathway for converting sorbitol to this compound, and what are the major competing reactions?

A1: The conversion of sorbitol is a sequential acid-catalyzed intramolecular dehydration process. The primary reaction involves a single dehydration event to form this compound (1,4-sorbitan).[1][2] However, this product is an intermediate that can undergo a second dehydration to form the highly stable bicyclic compound, 1,4:3,6-dianhydro-D-glucitol, commonly known as isosorbide.[3][4][5]

Furthermore, sorbitol can dehydrate to form other mono-anhydrohexitol isomers, such as 1,5-sorbitan and 2,5-sorbitan, which are typically considered byproducts as they do not readily convert to isosorbide.[3][6] At elevated temperatures, further degradation and polymerization can occur, leading to the formation of soluble oligomers and insoluble, dark-colored materials called humins.[3][7] The primary challenge is to arrest the reaction after the first dehydration to maximize the yield of the desired this compound.

G sorbitol Sorbitol sorbitan_1_4 This compound (Desired Product) sorbitol->sorbitan_1_4 1st Dehydration (k1) other_sorbitans Other Sorbitans (e.g., 1,5- / 2,5-) (Byproducts) sorbitol->other_sorbitans Side Reactions humins Humins (Degradation Products) sorbitol->humins Degradation isosorbide Isosorbide (Over-dehydration) sorbitan_1_4->isosorbide 2nd Dehydration (k2) sorbitan_1_4->humins Degradation

Caption: Reaction pathway for sorbitol dehydration.

Q2: What are the main types of catalysts used for this conversion, and what are their pros and cons?

A2: Catalysts for sorbitol dehydration are broadly categorized as homogeneous or heterogeneous acids.

  • Homogeneous Catalysts: These include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TSA).[1][8]

    • Pros: High activity, good accessibility to reactant molecules, and well-understood kinetics. H₂SO₄, for instance, shows a thermodynamic preference for associating with sorbitol over 1,4-sorbitan, which kinetically inhibits the second dehydration step to isosorbide.[1]

    • Cons: Difficult and costly to separate from the reaction mixture, leading to product contamination and catalyst loss. They are also corrosive and generate significant waste.[7][9]

  • Heterogeneous Catalysts: These are solid acid catalysts that are insoluble in the reaction medium. This category is diverse and represents the most promising route for sustainable production.

    • Acidic Resins (e.g., Amberlyst): These polymer-based catalysts have shown high activity. They are effective but can have limitations in thermal stability.

    • Zeolites (e.g., H-Beta, ZSM-5): Their performance is highly dependent on pore size and acid strength.[10][11] Beta zeolite, with its suitable pore structure, has shown high performance, though often optimized for isosorbide production.[12][13]

    • Sulfated Metal Oxides (e.g., Sulfated Zirconia): These are known for their high thermal stability and strong acidity.[7][9] They are robust catalysts, but their activity and selectivity are very sensitive to preparation methods, such as calcination temperature.[7][14]

    • Polymer-Supported Acid Catalysts: These novel catalysts offer tunable Brønsted acidity and have demonstrated high selectivity (up to 90%) for this compound.[15][16] They also exhibit excellent recyclability with minimal leaching of acid sites.[15][16]

Q3: How does the type of acidity (Brønsted vs. Lewis) influence the reaction?

A3: Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) can catalyze the dehydration of sorbitol. However, for the selective production of anhydrohexitols, Brønsted acidity is generally considered more efficient.[3][12] The reaction mechanism involves the protonation of a hydroxyl group by a Brønsted acid, followed by the intramolecular nucleophilic attack by another hydroxyl group to eliminate a water molecule.[5][8] Catalysts with strong Brønsted acid sites are particularly effective in promoting this conversion.[12] While some Lewis acids are active, they may promote different reaction pathways or side reactions.

Q4: How do reaction conditions affect the selectivity for this compound?

A4: Achieving high selectivity requires careful control of reaction conditions, as the dehydration of this compound to isosorbide is often faster than its formation from sorbitol, especially under harsh conditions.

  • Temperature: This is a critical factor. Lower temperatures (e.g., 120-150°C) favor the formation of the mono-dehydrated product, this compound.[6][14] As the temperature increases (e.g., >180°C), the rate of the second dehydration to isosorbide and the formation of degradation products increase significantly.[6][17]

  • Reaction Time: Kinetic studies show that this compound is an intermediate.[1][14] Therefore, shorter reaction times are necessary to isolate it before it converts to isosorbide. The optimal time must be determined experimentally for a given catalyst and temperature.

  • Solvent/Pressure: Many modern protocols perform the reaction neat (solvent-free) under vacuum.[7][9] Applying a vacuum helps to continuously remove the water formed during the reaction, which shifts the equilibrium towards the products, potentially increasing the reaction rate.

Section 2: Experimental Protocol - Synthesis Using a Reusable Polymer-Supported Acid Catalyst

This protocol provides a step-by-step methodology for the selective synthesis of this compound based on procedures described for highly selective, reusable catalysts.[15][16]

Materials:

  • D-Sorbitol (≥98%)

  • Polymer-supported Brønsted acid catalyst (e.g., sulfonated polystyrene-divinylbenzene copolymer)

  • High-boiling point solvent (e.g., sulfolane, if not running neat)

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe

  • Heating mantle

  • Vacuum pump (optional, for neat reactions)

  • Analytical equipment: HPLC or GC for product quantification

Procedure:

  • Reactor Setup: Place D-sorbitol (e.g., 10 g) and the polymer-supported acid catalyst (e.g., 5-10 wt% relative to sorbitol) into a clean, dry round-bottom flask with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to remove air. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Reaction:

    • Begin stirring the mixture.

    • Heat the reactor to the target temperature (start with a lower temperature, e.g., 140°C, to favor mono-dehydration).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes). Quench the reaction in the aliquot by cooling and diluting with a suitable solvent for analysis.

  • Reaction Monitoring: Analyze the aliquots using HPLC or GC to determine the conversion of sorbitol and the selectivity towards this compound, isosorbide, and other byproducts. The goal is to stop the reaction when the concentration of this compound is at its maximum.

  • Reaction Termination and Catalyst Recovery:

    • Once the optimal time is reached, cool the reactor to room temperature.

    • If the product is solid, it may need to be gently warmed or dissolved in a minimal amount of a suitable solvent (e.g., ethanol) to facilitate separation.

    • Separate the solid catalyst from the product mixture by filtration.

    • Wash the recovered catalyst with a solvent (e.g., ethanol, then water) to remove any adsorbed products and dry it under vacuum for reuse. Studies have shown such catalysts can be recycled five or more times without significant loss of activity.[15][16]

  • Product Purification: The crude product mixture can be purified using techniques such as recrystallization or column chromatography to isolate this compound.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

G cluster_start Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution start Low Sorbitol Conversion cause1a Temp Too Low start->cause1a cause1b Inactive/Deactivated Catalyst start->cause1b cause1c Insufficient Reaction Time start->cause1c start2 Low Selectivity for This compound (High Isosorbide) cause2a Temp Too High start2->cause2a cause2b Reaction Time Too Long start2->cause2b cause2c Catalyst Type Favors Isosorbide start2->cause2c start3 High Byproduct/ Humin Formation cause3a Temp Significantly Too High start3->cause3a cause3b Presence of Oxygen/Impurities start3->cause3b start4 Poor Catalyst Recyclability cause4a Acid Site Leaching start4->cause4a cause4b Fouling by Humins start4->cause4b sol1a Increase Temp Incrementally (e.g., 10°C) cause1a->sol1a sol1b Use Fresh/Regenerated Catalyst cause1b->sol1b sol1c Extend Reaction Time; Monitor Kinetically cause1c->sol1c sol2a Decrease Temp (e.g., by 10-20°C) cause2a->sol2a sol2b Stop Reaction Earlier; Perform Kinetic Study cause2b->sol2b sol2c Switch to Catalyst Known for Mono-dehydration Selectivity cause2c->sol2c sol3a Reduce Temp Significantly cause3a->sol3a sol3b Ensure Inert Atmosphere (N2 Purge) cause3b->sol3b sol4a Use Robust Catalyst (e.g., Polymer-supported) cause4a->sol4a sol4b Wash Catalyst Thoroughly After Each Cycle cause4b->sol4b

Caption: Troubleshooting workflow for sorbitol dehydration.

Q: My sorbitol conversion is very low. What should I check?

A: Low conversion is typically due to insufficient reaction drive.

  • Check Temperature: The reaction rate is highly sensitive to temperature. If you are operating at a low temperature to ensure selectivity, the rate may be impractically slow. Consider increasing the temperature in small increments (e.g., 10°C).[6]

  • Verify Catalyst Activity: The catalyst may be inactive or may have deactivated. If you are using a recycled catalyst, it may have lost activity. Try the reaction with a fresh batch of catalyst. For heterogeneous catalysts, ensure proper activation procedures were followed if required.[11]

  • Increase Reaction Time: You may simply need to run the reaction longer. Set up a time-course experiment to understand the reaction kinetics.

Q: I am getting very little this compound but a high yield of isosorbide. How can I improve selectivity?

A: This is a classic sign of over-reaction. The conditions are too harsh, pushing the reaction through the intermediate to the final product.

  • Reduce Temperature: This is the most effective lever. Lowering the temperature will slow down the second dehydration step (k2) more significantly than the first (k1), allowing the 1,4-sorbitan intermediate to accumulate.[1][14]

  • Shorten Reaction Time: As shown in the reaction pathway, this compound is an intermediate. You must stop the reaction before it is consumed. Perform a kinetic analysis to find the time point of maximum yield.[14]

  • Re-evaluate Your Catalyst: Some catalysts, particularly those with very strong acid sites or specific pore structures, are inherently more selective for isosorbide.[10][11] You may need to switch to a catalyst with milder acidity or one specifically reported to be selective for 1,4-sorbitan, such as certain polymer-supported acids.[15][16]

Q: The reaction mixture is turning dark brown/black, and I'm getting a poor mass balance. What is happening?

A: This indicates the formation of humins and other degradation byproducts.[3]

  • Lower the Temperature: Humin formation is highly temperature-dependent. A significant reduction in reaction temperature is the most effective way to minimize these side reactions.[6][17]

  • Ensure an Inert Atmosphere: The presence of oxygen at high temperatures can accelerate degradation pathways. Ensure your reactor is properly purged with an inert gas like nitrogen.

  • Check Purity of Starting Material: Impurities in the sorbitol feed can sometimes act as precursors for degradation.

Q: My heterogeneous catalyst loses activity after one or two cycles. Why?

A: Catalyst deactivation is a common issue with heterogeneous systems.

  • Leaching of Active Sites: The acidic functional groups may be physically or chemically detaching from the support. This is a known issue with some silica-supported catalysts and resins in hot liquid media.[15] Consider using a more robust catalyst system, like a covalently functionalized polymer or sulfated zirconia, which are known for their stability.[7][9][15]

  • Pore Blocking/Fouling: The dark, polymeric humin byproducts can deposit on the catalyst surface and block the active sites.[3] To mitigate this, ensure your post-reaction washing procedure is thorough. Washing with a solvent followed by water can help remove adsorbed organic species.

Section 4: Data Summary - Catalyst Performance Comparison

The table below summarizes typical performance data for various catalyst types in the dehydration of sorbitol. Note that conditions vary widely, and this table is for comparative purposes to illustrate general trends.

Catalyst TypeTypical Temp. (°C)Sorbitol Conv. (%)Selectivity for this compound (%)Selectivity for Isosorbide (%)Key RemarksReference(s)
H₂SO₄ (Homogeneous)135100~877High isosorbide yield, but difficult separation.[1][1]
Polymer-Supported Acid150~98~90 LowHigh selectivity for the desired product; excellent recyclability.[15][16][15][16]
Sulfated Zirconia (SZ)150100Low76High activity and thermal stability; optimized for isosorbide.[7][9][7][9]
Zeolite H-Beta22098Low82High performance at higher temperatures; selective for isosorbide.[10][10]
Acidic Resin (Amberlyst)140100Low78-88High activity but may have lower thermal stability.

Section 5: References

  • Yan, K. et al. (2015). Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst. RSC Advances, 5(36), 28233-28241. --INVALID-LINK--

  • Pagan-Torres, Y. J. et al. (2023). Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study. ACS Sustainable Chemistry & Engineering. --INVALID-LINK--

  • Pagan-Torres, Y. J. et al. (2023). Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study. PubMed Central. --INVALID-LINK--

  • ResearchGate. (n.d.). Effects of various catalysts in dehydration of sorbitol. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Role of acid sites and selectivity correlation in solvent free liquid phase dehydration of sorbitol to isosorbide. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Selective Dehydration of Sorbitol to Isosorbide over Sulfonated Activated Carbon Catalyst. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Overview of reported catalytic sorbitol dehydration processes. ResearchGate. --INVALID-LINK--

  • Albonetti, S. et al. (n.d.). Sustainable Sorbitol Dehydration to Isosorbide using Solid Acid Catalysts: Transition from Batch Reactor to Continuous‐Flow System. PubMed Central. --INVALID-LINK--

  • FAO AGRIS. (2015). Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst. FAO AGRIS. --INVALID-LINK--

  • Zibo Anquan Chemical Co., Ltd. (2025). What is the catalyst for sorbitol dehydration?. Zibo Anquan Chemical Co., Ltd. --INVALID-LINK--

  • ResearchGate. (n.d.). Catalytic Properties of Microporous Zeolite Catalysts in Synthesis of Isosorbide from Sorbitol by Dehydration. ResearchGate. --INVALID-LINK--

  • Li, J. et al. (2013). Sorbitol dehydration into isosorbide in a molten salt hydrate medium. Catalysis Science & Technology, 3, 1540-1546. --INVALID-LINK--

  • Smilek, J. et al. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. MDPI. --INVALID-LINK--

  • ResearchGate. (n.d.). Acid-Catalyzed Dehydration of Sorbitol to 1,4-Sorbitan. ResearchGate. --INVALID-LINK--

  • Li, J. et al. (2013). Sorbitol dehydration into isosorbide in a molten salt hydrate medium. Catalysis Science & Technology. --INVALID-LINK--

  • Inshyna, O. I. et al. (2021). Dehydration of Sorbitol to Isosorbide without Solvent on Sulfonic Acid Resins. Journal of Chemistry and Technologies. --INVALID-LINK--

  • ResearchGate. (n.d.). Dehydration of sorbitol into 1,4‐sorbitan and further into isosorbide. ResearchGate. --INVALID-LINK--

  • Ouchi, A. (n.d.). Acid-Catalyzed Dehydration of Sorbitol to 1,4-Sorbitan. OUCI. --INVALID-LINK--

  • ResearchGate. (n.d.). Sorbitol dehydration into isosorbide in a molten salt hydrate medium. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Liquid-phase dehydration of sorbitol to isosorbide using sulfated titania as a solid acid catalyst. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Managing Viscosity in the Polymerization of 1,4-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 1,4-Anhydro-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing viscosity during the synthesis of poly(this compound). Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring successful and reproducible polymerizations.

Foundational Principles: Understanding Viscosity in this compound Polymerization

The polymerization of this compound, a key monomer in the development of advanced biomaterials and drug delivery systems, is typically achieved through the cationic ring-opening polymerization of its precursor, a protected dianhydro-D-mannitol derivative.[1][2] A common method involves the use of a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂).[2]

Viscosity is a critical parameter throughout this process. It is not merely an outcome but a dynamic property that reflects the progress of the polymerization, including molecular weight build-up and the potential for side reactions. Uncontrolled viscosity can lead to a host of problems, from poor heat transfer and inadequate mixing to reactor fouling and even premature termination of the reaction.

Troubleshooting Guide & FAQs

This section addresses common issues related to viscosity management in a direct question-and-answer format.

Uncontrolled and Rapid Viscosity Increase

Question: My reaction mixture's viscosity is increasing much faster than expected, leading to poor stirring and potential gelation. What are the likely causes and how can I mitigate this?

Answer: A rapid and uncontrolled increase in viscosity is a common challenge in the cationic polymerization of anhydro sugars. The primary culprits are often related to the reaction kinetics and the concentration of reactive species.

Causality and Solutions:

  • High Monomer Concentration: An elevated concentration of the monomer will lead to a faster polymerization rate and, consequently, a more rapid increase in viscosity as longer polymer chains are formed more quickly. At higher concentrations, the frequency of chain entanglements per unit volume increases, leading to a significant rise in the apparent viscosity of the solution.[3]

    • Troubleshooting Protocol:

      • Reduce Initial Monomer Concentration: Start with a lower monomer concentration to slow down the initial rate of polymerization. This can be achieved by increasing the solvent volume.

      • Monomer Feed Strategy: Instead of adding all the monomer at the beginning, employ a semi-batch or continuous feed of the monomer solution. This allows for better control over the reaction rate and heat dissipation.

  • Excessive Initiator Concentration: While counterintuitive, an overly high concentration of the initiator (e.g., BF₃·OEt₂) can lead to a very fast initiation rate, generating a large number of growing polymer chains simultaneously. This can result in a rapid viscosity increase, especially in concentrated solutions.

    • Troubleshooting Protocol:

      • Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal balance between a reasonable reaction rate and manageable viscosity. Lowering the initiator concentration will generally lead to a slower polymerization and a more gradual viscosity increase.

      • Controlled Initiator Addition: Similar to the monomer, consider adding the initiator in portions or via a syringe pump over a period of time to control the initiation rate.

  • Inadequate Temperature Control: Cationic polymerizations are often highly exothermic.[4] A sudden increase in temperature can significantly accelerate the polymerization rate, leading to a rapid viscosity spike.

    • Troubleshooting Protocol:

      • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) to dissipate the heat of polymerization effectively.

      • Slower Reagent Addition: Adding the initiator or monomer solution at a slower rate will help to manage the exotherm and maintain a stable reaction temperature.

Premature Gelation

Question: My reaction has turned into an insoluble gel, making it impossible to process. What causes this and how can I prevent it?

Answer: Premature gelation is a critical issue that can arise from uncontrolled cross-linking reactions. In the context of anhydro sugar polymerization, this can be particularly problematic. While anionic polymerization of 1,2:5,6-dianhydro-D-mannitol is known to be prone to gel formation, cationic polymerization can also lead to gelation under certain conditions.[2]

Causality and Solutions:

  • Side Reactions and Chain Transfer: Impurities in the monomer or solvent can sometimes lead to side reactions that create cross-links between polymer chains. Chain transfer to the polymer can also result in branching and eventual gelation.

    • Troubleshooting Protocol:

      • Monomer and Solvent Purity: Ensure the highest possible purity of your monomer and solvent. Traces of water or other nucleophiles can interfere with the cationic polymerization mechanism.

      • Temperature Control: Running the reaction at a lower temperature can help to suppress side reactions that have higher activation energies than the main propagation reaction.

  • High Polymer Concentration: As the polymer concentration increases, the likelihood of intermolecular reactions that can lead to cross-linking also increases.

    • Troubleshooting Protocol:

      • Dilution: Working in a more dilute solution can reduce the probability of intermolecular chain coupling.

      • Reaction Time: Monitor the reaction closely and quench it before the polymer concentration becomes excessively high and the risk of gelation increases.

Inconsistent Viscosity Between Batches

Question: I am observing significant variations in the final viscosity of my polymer from batch to batch, even though I am following the same procedure. What could be the cause?

Answer: Batch-to-batch inconsistency is often a result of subtle variations in reaction conditions that have a significant impact on the polymerization kinetics and the final molecular weight of the polymer.

Causality and Solutions:

  • Moisture Contamination: Cationic polymerizations are notoriously sensitive to moisture.[5] Water can act as a co-initiator or a terminating agent, leading to unpredictable changes in the polymerization rate and molecular weight, which directly affect viscosity.

    • Troubleshooting Protocol:

      • Rigorous Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use freshly distilled and dried solvents.

      • Inert Atmosphere: Conduct the entire polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Initiator Activity: The activity of Lewis acid initiators like BF₃·OEt₂ can vary depending on their age and storage conditions.

    • Troubleshooting Protocol:

      • Fresh Initiator: Use a fresh bottle of the initiator or re-distill it if its activity is suspect.

      • Consistent Handling: Handle the initiator under an inert atmosphere to prevent deactivation by atmospheric moisture.

  • Temperature Fluctuations: Even small variations in the reaction temperature can lead to significant differences in the polymerization rate and the final polymer properties.

    • Troubleshooting Protocol:

      • Precise Temperature Control: Use a reliable and calibrated temperature control system.

      • Consistent Reaction Setup: Ensure the reaction setup, including the stirring rate and the position of the reaction vessel in the cooling bath, is identical for each batch.

Experimental Protocols and Methodologies

Protocol for Controlled Polymerization of a this compound Precursor

This protocol provides a general framework for the cationic cyclopolymerization of a protected 1,2:5,6-dianhydro-D-mannitol derivative to manage viscosity effectively.

Materials:

  • Protected 1,2:5,6-dianhydro-D-mannitol (e.g., 3,4-di-O-allyl-1,2:5,6-dianhydro-D-mannitol)

  • Anhydrous dichloromethane (DCM)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methanol (for quenching)

  • Dry nitrogen or argon

Procedure:

  • Preparation: Under a positive pressure of inert gas, dissolve the protected dianhydro-D-mannitol in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -20 °C to 0 °C) using a suitable cooling bath.

  • Initiator Addition: Slowly add a solution of BF₃·OEt₂ in anhydrous DCM to the stirred monomer solution via the dropping funnel over a period of 30-60 minutes.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing the molecular weight and monomer conversion (e.g., by GPC or NMR). A noticeable increase in the solution's viscosity will indicate that polymerization is occurring.

  • Quenching: Once the desired molecular weight or monomer conversion is reached, quench the polymerization by adding an excess of cold methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Viscosity Monitoring

For precise control, real-time viscosity monitoring is highly recommended. In-line viscometers can provide continuous data on the viscosity of the reaction mixture, allowing for immediate adjustments to the reaction parameters if the viscosity deviates from the desired profile.[1]

Visualizing the Workflow: A Logic Diagram

The following diagram illustrates the logical workflow for troubleshooting viscosity issues during the polymerization of this compound.

Viscosity_Troubleshooting start Viscosity Issue Identified uncontrolled_increase Uncontrolled/Rapid Viscosity Increase start->uncontrolled_increase gelation Premature Gelation start->gelation inconsistency Batch-to-Batch Inconsistency start->inconsistency cause_monomer_conc High Monomer Concentration? uncontrolled_increase->cause_monomer_conc cause_initiator_conc Excessive Initiator Concentration? uncontrolled_increase->cause_initiator_conc cause_temp_control Inadequate Temperature Control? uncontrolled_increase->cause_temp_control cause_side_reactions Side Reactions/Cross-linking? gelation->cause_side_reactions cause_high_polymer_conc High Polymer Concentration? gelation->cause_high_polymer_conc cause_moisture Moisture Contamination? inconsistency->cause_moisture cause_initiator_activity Inconsistent Initiator Activity? inconsistency->cause_initiator_activity cause_temp_fluctuations Temperature Fluctuations? inconsistency->cause_temp_fluctuations solution_reduce_monomer Reduce Monomer Concentration / Use Feed Strategy cause_monomer_conc->solution_reduce_monomer Yes solution_optimize_initiator Optimize/Reduce Initiator Concentration cause_initiator_conc->solution_optimize_initiator Yes solution_improve_cooling Improve Cooling / Slower Reagent Addition cause_temp_control->solution_improve_cooling Yes solution_purify_reagents Ensure High Purity of Monomer & Solvents cause_side_reactions->solution_purify_reagents Yes solution_lower_temp Lower Reaction Temperature cause_side_reactions->solution_lower_temp Yes solution_dilute_reaction Use More Dilute Conditions cause_high_polymer_conc->solution_dilute_reaction Yes solution_dry_reagents Rigorous Drying of Reagents & Glassware cause_moisture->solution_dry_reagents Yes solution_fresh_initiator Use Fresh/Standardized Initiator cause_initiator_activity->solution_fresh_initiator Yes solution_precise_temp Use Precise Temperature Control cause_temp_fluctuations->solution_precise_temp Yes

Caption: Troubleshooting workflow for viscosity management.

Summary of Key Parameters and Their Effects on Viscosity

ParameterEffect on ViscosityRationaleRecommended Action for Viscosity Control
Monomer Concentration Increasing concentration generally increases viscosity.Higher concentration leads to faster polymerization and more chain entanglements.[3]Optimize for a balance between reaction rate and manageable viscosity. Consider a monomer feed strategy.
Initiator Concentration Complex; can increase or decrease viscosity depending on the system.Affects the number of growing chains and the final molecular weight.Empirically determine the optimal concentration for the desired molecular weight and viscosity profile.
Temperature Higher temperatures generally decrease the viscosity of the reaction medium but can accelerate polymerization, leading to a faster viscosity increase.Temperature affects both the solvent viscosity and the reaction kinetics.Maintain a consistent and controlled temperature. Lower temperatures can slow the reaction and help manage viscosity.
Solvent Choice The polarity and solvating power of the solvent can significantly impact the polymerization rate and, therefore, the rate of viscosity increase.Solvent polarity affects the stability and reactivity of the cationic propagating species.[6]Choose a solvent that provides good solubility for both the monomer and the polymer and allows for a controlled polymerization rate.

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 1,4-Anhydro-D-glucitol and Isosorbide as Polymer Monomers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of sustainable polymers, the quest for high-performance, bio-based monomers is paramount. Among the leading candidates derived from renewable resources are the anhydro-sugars, a class of molecules offering rigidity, chirality, and a favorable toxicological profile. This guide provides an in-depth technical comparison of two such isomers: 1,4-Anhydro-D-glucitol (also known as 1,4-sorbitan) and its more extensively studied counterpart, isosorbide (1,4:3,6-dianhydro-D-glucitol). While both originate from the dehydration of sorbitol, their distinct molecular architectures impart unique characteristics that significantly influence their polymerization behavior and the ultimate properties of the resulting polymers.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these bio-based monomers. We will delve into their structural and chemical differences, compare their performance in polymer synthesis, and provide supporting experimental data and protocols to inform monomer selection for specific applications.

Structural and Chemical Distinctions: The Foundation of Performance Differences

The journey from D-sorbitol to these two monomers involves a dehydration process. This compound is an intermediate in the production of isosorbide.[1] The key distinction lies in the number of anhydro rings.

  • This compound (1,4-Sorbitan): Possesses a single furanose ring. This structure offers more conformational flexibility compared to its bicyclic isomer. It has one primary and two secondary hydroxyl groups available for polymerization.

  • Isosorbide: Features a rigid, V-shaped bicyclic structure composed of two fused furan rings.[2] This rigidity is a defining characteristic that significantly impacts the properties of polymers incorporating it. Isosorbide has two secondary hydroxyl groups, one endo and one exo, which exhibit different reactivities.[3]

The difference in the number and type of hydroxyl groups, along with the overall molecular geometry, dictates their reactivity and how they integrate into a polymer backbone.

G cluster_0 Sorbitol Dehydration Pathway Sorbitol Sorbitol This compound This compound Sorbitol->this compound Dehydration Isosorbide Isosorbide This compound->Isosorbide Further Dehydration G cluster_0 PEIT Synthesis Workflow A 1. Charge Reactor (DMT, EG, IS, TBT) B 2. Transesterification (220°C, N2) A->B Heat & Stir C 3. Polycondensation (270°C, Vacuum) B->C Increase Temp Decrease Pressure D 4. Purification (Dissolution & Precipitation) C->D Cool & Dissolve E PEIT Polymer D->E Isolate & Dry

References

A Comparative Guide to 1,4-Anhydro-D-glucitol-Based Polyesters Versus Petro-Based Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of polymer is a critical decision that impacts performance, sustainability, and biocompatibility. This guide provides an in-depth technical comparison of polyesters derived from 1,4-Anhydro-D-glucitol, a bio-based monomer, against their well-established petroleum-based counterparts, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). By synthesizing data from multiple studies, we aim to offer a clear, evidence-based perspective on their respective performance characteristics.

Introduction to this compound-Based Polyesters

This compound, commonly known as isosorbide, is a rigid, bicyclic diol derived from renewable resources like starch. Its incorporation into polyester chains can impart unique properties, including higher glass transition temperatures and enhanced thermal stability, while also offering a more sustainable lifecycle. Polyesters based on this monomer, such as poly(isosorbide terephthalate) and its copolymers, are gaining significant attention as potential replacements for traditional plastics in various high-performance applications.

The core appeal of these bio-based polymers lies not only in their renewable origin but also in the potential for tunable properties. By adjusting the monomer composition, for instance by copolymerizing isosorbide with other diols or dicarboxylic acids, it is possible to tailor the mechanical, thermal, and degradation characteristics to meet specific application requirements.[1]

Performance Comparison: A Data-Driven Analysis

The following tables summarize the key performance indicators for this compound-based polyesters and their petro-based alternatives. The data has been aggregated from various scientific publications and technical datasheets to provide a comparative overview. It is important to note that properties can vary based on the specific grade, molecular weight, and processing conditions of the polymer.

Thermal Properties

The rigid structure of the this compound monomer significantly influences the thermal properties of the resulting polyesters.

PropertyThis compound-Based Polyesters (PEIT)Polyethylene Terephthalate (PET)Polybutylene Terephthalate (PBT)
Glass Transition Temperature (Tg) 101 °C (for 20 mol% isosorbide)[1][2]65-80 °C[3][4]~60 °C[5]
Melting Temperature (Tm) Varies with composition240-270 °C[4]~223 °C[6]
Heat Deflection Temperature (HDT) @ 1.82 MPa -80 °C[7]60 °C[6]
Decomposition Temperature (Td, 5% weight loss) >380 °C[2]--

Note: PEIT refers to Poly(ethylene-co-isosorbide terephthalate). The properties of this compound-based polyesters can be significantly tuned by altering the comonomer ratios.

Mechanical Properties

The mechanical performance of these bio-based polyesters is a key area of interest, particularly their strength and stiffness.

PropertyThis compound-Based Polyesters (PEIT)Polyethylene Terephthalate (PET)Polybutylene Terephthalate (PBT)
Tensile Strength (MPa) 68.7 (for 20 mol% isosorbide)[1][2]80-85[3][7]-
Tensile Modulus (GPa) -2-4[7]2.7-8.7[8]
Elongation at Break (%) -15[3]-
Biodegradability

One of the significant advantages of certain bio-based polyesters is their potential for biodegradation, a property largely absent in their petro-based counterparts.

PropertyThis compound-Based PolyestersPolyethylene Terephthalate (PET)Polybutylene Terephthalate (PBT)
Biodegradation Susceptible to enzymatic and soil burial degradation.[9][10][11]Generally considered non-biodegradable.[12]Poor resistance to hydrolysis, but not readily biodegradable.[6]

Visualizing the Comparison: Structure and Properties

To better understand the relationship between the monomer structure and the resulting polymer properties, the following diagrams illustrate the chemical structures and a conceptual comparison of key performance metrics.

cluster_monomers Monomer Structures cluster_polymers Resulting Polyesters 1_4_Anhydro_D_glucitol This compound (Isosorbide) PEIT PEIT (Bio-based copolymer) 1_4_Anhydro_D_glucitol->PEIT Terephthalic_Acid Terephthalic Acid Terephthalic_Acid->PEIT PET PET (Petro-based) Terephthalic_Acid->PET PBT PBT (Petro-based) Terephthalic_Acid->PBT Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->PEIT Ethylene_Glycol->PET Butanediol 1,4-Butanediol Butanediol->PBT

Caption: Monomer origins of bio-based and petro-based polyesters.

Properties Property | Bio-based (PEIT) | Petro-based (PET/PBT) Thermal_Stability Thermal_Stability Mechanical_Strength Mechanical_Strength Biodegradability Biodegradability Renewable_Content Renewable_Content

Caption: Conceptual performance comparison of key attributes.

Experimental Protocols for Performance Evaluation

To ensure the validity and reproducibility of performance claims, standardized testing methodologies are paramount. The following protocols outline the experimental procedures for key performance evaluations.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.

Standard: Based on ASTM D3418.

Methodology:

  • A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature is ramped up at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured relative to the reference.

  • The Tg is identified as a step change in the heat flow, and the Tm is observed as an endothermic peak.[13][14][15]

start Start prepare Prepare Sample (5-10 mg in Al pan) start->prepare load Load Sample & Reference into DSC prepare->load heat Heat at Controlled Rate (e.g., 10 °C/min) load->heat measure Measure Differential Heat Flow heat->measure analyze Analyze Thermogram for Tg and Tm measure->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Mechanical Testing: Tensile Properties

Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polyesters.

Standard: Based on ASTM D638.

Methodology:

  • Dumbbell-shaped test specimens are prepared by injection molding or machining.

  • The dimensions of the specimens are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

  • The load and elongation are continuously recorded.

  • Tensile strength, modulus, and elongation at break are calculated from the stress-strain curve.[16][17]

start Start prepare Prepare Dumbbell Specimen start->prepare mount Mount Specimen in Universal Testing Machine prepare->mount apply_load Apply Tensile Load at Constant Rate mount->apply_load record Record Load and Elongation apply_load->record calculate Calculate Tensile Properties from Stress-Strain Curve record->calculate end End calculate->end

Caption: Workflow for tensile properties testing.

Biodegradability Assessment: Soil Burial Test

Objective: To evaluate the biodegradability of the polyesters in a soil environment.

Methodology:

  • Polymer film samples of known weight and dimensions are prepared.

  • The samples are buried in a controlled soil environment with specific moisture content and temperature.

  • At predetermined time intervals, samples are retrieved from the soil.

  • The retrieved samples are carefully cleaned to remove soil particles and dried to a constant weight.

  • The weight loss of the samples is calculated to determine the extent of biodegradation.[9][11][18]

start Start prepare Prepare Weighed Polymer Films start->prepare bury Bury Films in Controlled Soil prepare->bury incubate Incubate for Defined Periods bury->incubate retrieve Retrieve Samples incubate->retrieve clean_dry Clean and Dry Samples retrieve->clean_dry weigh Measure Final Weight clean_dry->weigh calculate Calculate Weight Loss (%) weigh->calculate end End calculate->end

Caption: Workflow for soil burial degradation testing.

Conclusion

Polyesters based on this compound present a compelling bio-based alternative to traditional petro-based polymers like PET and PBT. The incorporation of the rigid isosorbide monomer can lead to a significant increase in the glass transition temperature, enhancing the thermal performance of the material. While tensile strength may be comparable, the key differentiator lies in the potential for biodegradability and the renewable sourcing of the monomer.

For researchers and drug development professionals, the tunability of these bio-based polyesters offers exciting possibilities for creating materials with specific performance profiles. As the demand for sustainable and high-performance materials continues to grow, this compound-based polyesters are poised to play an increasingly important role in a variety of advanced applications. Further research focusing on direct comparative studies under identical conditions will be invaluable in fully elucidating the performance landscape of these promising bio-polymers.

References

A Comparative Guide to 1,4-Anhydro-D-glucitol in Polymer Synthesis: Unveiling Advantages Over Other Bio-based Diols

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of sustainable materials, the quest for high-performance, bio-based polymers has led researchers to explore a diverse array of renewable building blocks. Among these, diols derived from biomass are pivotal in defining the final properties of polyesters, polyurethanes, and polycarbonates. While significant attention has been garnered by rigid bicyclic diols like isosorbide, this guide delves into the distinct advantages of a related yet structurally different monomer: 1,4-Anhydro-D-glucitol.

This technical guide offers a comprehensive comparison of this compound with other prominent bio-based diols, providing researchers, scientists, and drug development professionals with the in-depth insights and supporting experimental data necessary to make informed decisions in polymer design and synthesis.

The Structural Distinction of this compound: A Foundation for Unique Properties

A common point of confusion in the literature is the misidentification of this compound with its more widely studied counterpart, isosorbide. It is crucial to first establish their structural differences, as these fundamentally dictate their influence on polymer architecture and performance.

  • This compound (also known as 1,4-Sorbitan): This molecule is a monocyclic tetrahydrofuran derivative formed by the single dehydration of sorbitol.[1] Its structure contains a flexible five-membered ring with two primary and one secondary hydroxyl group, offering multiple points for polymerization and modification.

  • Isosorbide (1,4:3,6-dianhydro-D-glucitol): In contrast, isosorbide is a bicyclic ether, a result of a double dehydration of sorbitol.[2] This rigid, V-shaped structure is composed of two fused furan rings and possesses two secondary hydroxyl groups.[2] The constrained conformation of isosorbide significantly restricts segmental motion in a polymer chain.

This fundamental difference in cyclic structure is the cornerstone of their varying impacts on polymer properties. While the rigidity of isosorbide is known to enhance the glass transition temperature (Tg) and thermal stability of polymers, the more flexible, monocyclic nature of this compound is hypothesized to impart a distinct set of desirable characteristics.

Diagram: Structural Comparison of Bio-based Diols

G cluster_0 Monocyclic Diol cluster_1 Bicyclic Diols (Isohexides) cluster_2 Acyclic Diol This compound This compound (1,4-Sorbitan) C₆H₁₂O₅ Isosorbide Isosorbide C₆H₁₀O₄ Isomannide Isomannide C₆H₁₀O₄ Isoidide Isoidide C₆H₁₀O₄ Glycerol Glycerol C₃H₈O₃

Caption: Chemical structures of this compound and other bio-based diols.

Comparative Performance in Polymer Synthesis: A Data-Driven Analysis

While direct, side-by-side comparative studies featuring this compound are limited in publicly available literature, we can synthesize a performance comparison based on existing data for related polymers and the known structure-property relationships in polymer science.

Thermal Properties: Balancing Rigidity and Processability

The incorporation of cyclic monomers into a polymer backbone generally increases the glass transition temperature (Tg) by restricting chain mobility. However, the degree of this effect is highly dependent on the rigidity of the cyclic unit.

DiolPolymer TypeGlass Transition Temp. (Tg)Melting Temp. (Tm)Decomposition Temp. (Td)Citation(s)
Isosorbide Poly(isosorbide terephthalate)> 200 °C-High[1]
Poly(isosorbide succinate)36 - 82 °C--[3]
Isoidide Copolyester with aliphatic diols39.8 - 63.4 °C--[4]
Glycerol Poly(glycerol succinate)---[5]
1,4-Butanediol Poly(butylene succinate)~ -32 °C~ 114 °C~ 350 °C[6]

Analysis:

  • High Tg from Bicyclic Diols: As evidenced by the data, the rigid bicyclic structure of isosorbide leads to polymers with exceptionally high Tg values, particularly in aromatic polyesters. This imparts excellent heat resistance but can also lead to processing challenges and brittleness.

  • Potential for Moderate Tg with this compound: Due to its monocyclic and more flexible nature compared to isosorbide, polymers derived from this compound are expected to exhibit a moderate increase in Tg. This offers a tunable balance between thermal performance and processability, a significant advantage in applications requiring some flexibility without sacrificing heat resistance entirely. The presence of a pendant hydroxyl group also offers a site for post-polymerization modification, which can further tailor the thermal properties.

  • Lower Tg from Acyclic Diols: Linear, acyclic diols like 1,4-butanediol result in polymers with low Tg values, leading to more flexible and semi-crystalline materials. Glycerol, with its three hydroxyl groups, can lead to cross-linked networks with varying thermal properties depending on the extent of cross-linking.[5]

Mechanical Properties: Tailoring Strength and Flexibility

The mechanical performance of a polymer is intrinsically linked to the intermolecular forces and chain entanglement, which are heavily influenced by the monomer structure.

DiolPolymer TypeTensile StrengthYoung's ModulusElongation at BreakCitation(s)
Isosorbide Polyurethane ElastomerStiff hard segmentsHigh-[7]
Glycerol Poly(glycerol sebacate)TunableTunableTunable[8]
1,4-Butanediol Poly(butylene succinate)~ 50 MPa~ 700 MPa~ 400%[6]

Analysis:

  • Rigidity and Strength from Isosorbide: The rigid nature of isosorbide contributes to high stiffness and strength in the resulting polymers.[7] This is advantageous for applications demanding high modulus and load-bearing capacity.

  • Hypothesized Ductility from this compound: The greater conformational freedom of the monocyclic this compound is expected to translate into increased polymer chain flexibility. This could lead to materials with improved ductility and impact resistance compared to their rigid, isosorbide-based counterparts. The pendant hydroxyl group can also participate in hydrogen bonding, potentially enhancing toughness and adhesion.

  • Versatility of Glycerol: Glycerol's trifunctionality allows for the creation of cross-linked elastomers with a wide range of tunable mechanical properties.[8] However, controlling the polymerization to avoid premature gelation can be challenging.

Experimental Protocols: A Guide to Synthesis and Characterization

To facilitate further research and validation of the potential advantages of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound (1,4-Sorbitan)

The synthesis of this compound involves the controlled dehydration of D-sorbitol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a vacuum distillation apparatus, add D-sorbitol.

  • Catalyst Addition: Introduce an acidic catalyst, such as p-toluenesulfonic acid (p-TSA) or a solid acid resin. The catalyst loading is typically in the range of 0.5-2 wt% relative to the sorbitol.

  • Dehydration: Heat the mixture under reduced pressure. The temperature and pressure are critical parameters to control the selective formation of the monocyclic product and minimize the formation of the bicyclic isosorbide. Typical conditions are 120-150°C and a vacuum of 10-50 mbar.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected in the distillation receiver. The theoretical amount of water for the formation of this compound is one molar equivalent per mole of sorbitol.

  • Neutralization and Purification: Once the desired conversion is achieved, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium carbonate). The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol.[3]

Diagram: Synthesis of this compound

G Sorbitol D-Sorbitol Dehydration Controlled Dehydration (Acid Catalyst, Heat, Vacuum) Sorbitol->Dehydration Anhydroglucitol This compound (1,4-Sorbitan) Dehydration->Anhydroglucitol Main Product Isosorbide Isosorbide (by-product) Dehydration->Isosorbide Further Dehydration

Caption: Reaction pathway for the synthesis of this compound from D-sorbitol.

Synthesis of a Polyester from this compound and Adipoyl Chloride

This protocol describes a representative solution polymerization method for synthesizing a polyester.

Protocol:

  • Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve a known amount of purified this compound in a dry, aprotic solvent such as pyridine or N,N-dimethylacetamide (DMAc).

  • Monomer Addition: Cool the solution in an ice bath (0°C). Slowly add an equimolar amount of adipoyl chloride dropwise to the stirred solution. The use of an acid scavenger like pyridine is crucial to neutralize the HCl gas evolved during the reaction.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-80°C) for several hours to ensure complete polymerization.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst residues, and dry it under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.

Characterization of Polymer Properties

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). A typical procedure involves heating the sample from room temperature to a temperature above its expected melting point, holding it for a few minutes to erase its thermal history, cooling it at a controlled rate, and then reheating at the same rate. The transitions are observed during the second heating scan.[9][10]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer. The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss is recorded as a function of temperature.[9]

Mechanical Analysis:

  • Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break. Dog-bone shaped specimens are prepared from the polymer and stretched at a constant rate until they fracture.

  • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the polymer as a function of temperature and frequency. This technique can also be used to determine the glass transition temperature with high sensitivity.

Concluding Remarks and Future Outlook

While the body of research on polymers derived specifically from this compound is still developing, the unique structural features of this monocyclic diol present a compelling case for its potential advantages in polymer synthesis. Its inherent flexibility, combined with the presence of a reactive pendant hydroxyl group, opens up avenues for creating bio-based polymers with a tailored balance of thermal stability, mechanical performance, and functionality that is distinct from polymers derived from rigid bicyclic diols like isosorbide or simple acyclic diols.

The experimental protocols and comparative analysis provided in this guide are intended to serve as a foundational resource for researchers and scientists in the field. Further systematic studies directly comparing the performance of polymers from this compound with other bio-based diols under identical conditions are warranted to fully unlock the potential of this promising bio-based monomer. Such research will be instrumental in advancing the development of next-generation sustainable polymers for a wide range of applications, from biomedical devices and drug delivery systems to high-performance coatings and engineering plastics.

References

A Comparative Guide to Purity Validation of 1,4-Anhydro-D-glucitol: The Ascendancy of qNMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 1,4-Anhydro-D-glucitol, a versatile intermediate in the synthesis of various complex organic compounds, including prostaglandins, demands rigorous purity assessment to ensure the quality of the final therapeutic product.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a particular focus on the advantages and application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Pharmaceutical Intermediates

The presence of impurities in pharmaceutical intermediates can significantly impact the safety and efficacy of the final drug product. These impurities can arise from various sources, including the manufacturing process, degradation of the intermediate, or the presence of related substances. Therefore, employing a highly accurate and precise analytical method for purity determination is not merely a regulatory requirement but a fundamental aspect of quality control.

The Analytical Challenge: Quantifying this compound

This compound is a white, solid sugar alcohol.[1] Traditional methods for sugar analysis, such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography (GC) often require derivatization, which can introduce analytical errors and are often unable to directly quantify non-reducing sugars.[4][5][6][7] While effective, these chromatographic techniques can be time-consuming and may require specific reference standards for each potential impurity, which may not always be available.[8]

Quantitative NMR (qNMR): A Paradigm Shift in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the precise and accurate determination of the purity of organic molecules, including pharmaceutical intermediates like this compound.[9][10][11][12] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[8][9][13] This unique characteristic allows for the determination of the absolute concentration or purity of a substance without the need for a calibration curve or a reference standard of the analyte itself.[11][12][13]

Core Advantages of qNMR for this compound Purity Validation:
  • Primary Method: qNMR is considered a primary ratio method of measurement, meaning it can provide results with metrological traceability to the International System of Units (SI).[14]

  • No Identical Reference Standard Required: Unlike chromatography, qNMR does not necessitate a certified reference standard of this compound. A single, well-characterized internal standard can be used for quantification.[13][15]

  • Simultaneous Identification and Quantification: A single qNMR experiment can provide both structural information for identification and quantitative data for purity assessment.[10]

  • Non-Destructive: The sample can be recovered and used for further analysis after the qNMR measurement.[10][13]

  • High Precision and Accuracy: When performed under optimized conditions, qNMR methods can achieve high levels of precision and accuracy, with relative standard deviations typically below 1%.[15][16]

Comparative Analysis: qNMR vs. Traditional Chromatographic Methods

To illustrate the practical advantages of qNMR, a comparative analysis with HPLC-RID and GC-FID (Flame Ionization Detection) for the purity assessment of this compound is presented below.

Parameter qNMR Spectroscopy High-Performance Liquid Chromatography (HPLC-RID) Gas Chromatography (GC-FID)
Principle Signal integral is directly proportional to the number of nuclei.[8][9][13]Differential refractive index between the mobile phase and the sample.[4][7]Ionization of organic compounds in a hydrogen flame.
Reference Standard Requires a certified internal standard of a different compound.[13][15]Requires a certified reference standard of this compound.Requires a certified reference standard of this compound.
Derivatization Not required.Generally not required for RID, but may be needed for other detectors.Often requires derivatization to increase volatility.[6]
Analysis Time Relatively short, typically under 30 minutes per sample.[16]Can be longer, depending on the separation method.Can be lengthy due to derivatization and chromatographic run times.
Specificity High, provides structural information for unequivocal identification.Lower, relies on retention time which can be affected by matrix components.Good, but can have co-eluting peaks.
Accuracy & Precision High, with RSDs often <1%.[15][16]Good, but can be influenced by detector drift and response factors.Good, but susceptible to variations in injection volume and derivatization efficiency.
Quantification Absolute quantification based on a single internal standard.[13]Relative quantification based on a calibration curve.Relative quantification based on a calibration curve.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This section outlines a detailed, step-by-step methodology for the validation of this compound purity using ¹H qNMR spectroscopy, adhering to principles outlined in the United States Pharmacopeia (USP) General Chapter <761> and ICH Q2(R1) guidelines.[17][18][19][20]

Causality Behind Experimental Choices

The selection of a suitable internal standard is critical for the accuracy of the qNMR experiment. The internal standard should have at least one signal that is well-resolved from the analyte signals, be stable, non-volatile, and not react with the analyte or the solvent. Maleic acid is often a good choice as it meets these criteria and has sharp, distinct signals in the ¹H NMR spectrum. The choice of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), is to minimize the solvent signal interference in the ¹H NMR spectrum.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 50 mg of a certified reference standard of Maleic Acid into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with DMSO-d₆.

    • Calculate the exact concentration of the internal standard solution.

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 20 mg of the this compound test sample into a vial.

    • Accurately add 1.0 mL of the internal standard stock solution to the vial.

    • Vortex the vial until the sample is completely dissolved.

  • NMR Data Acquisition:

    • Transfer the sample solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Key acquisition parameters to optimize include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard protons to ensure full relaxation.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals used for quantification).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved signals of both this compound and the internal standard (Maleic Acid).

    • Calculate the purity of this compound using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Acid)

Visualizing the Workflow and Structure

To further clarify the experimental process and the molecular structure, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate Anhydroglucitol_Structure mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>OHTD><TD>TD>TR><TR><TD>HO-CH2-TD><TD><TABLEBORDER="1" CELLBORDER="0" CELLSPACING="0"><TR><TD>CTD>TR>TABLE>TD><TD>-O-TD>TR><TR><TD>TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>H-C-OHTD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>HO-C-HTD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>H-C-TD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>CH2TD><TD>TD>TR>TABLE>  

References

A Comparative Guide to the Biodegradability of Polymers Derived from 1,4-Anhydro-D-glucitol (Isosorbide)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of sustainable materials, the quest for high-performance, bio-based, and biodegradable polymers is paramount. 1,4-Anhydro-D-glucitol, commonly known as isosorbide, has emerged as a pivotal, renewable building block, offering a pathway to polymers with unique and advantageous properties.[1][2] Derived from D-glucose, this rigid, bicyclic diol can be incorporated into various polymer backbones, including polyesters, polycarbonates, and polyurethanes, to enhance thermal stability, mechanical strength, and, critically, to introduce biodegradability.[1][3][4]

This guide provides an in-depth technical assessment of the biodegradability of isosorbide-based polymers. It moves beyond mere data reporting to explain the causal relationships between polymer structure and degradation behavior, offering a direct comparison with established biodegradable alternatives like Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(butylene succinate) (PBS). We will detail the standardized experimental protocols essential for validating biodegradability claims, ensuring a foundation of scientific integrity and trustworthiness for your research and development endeavors.

The Isosorbide Monomer: A Foundation of Inherent Properties

The performance of a polymer begins with its monomers. Isosorbide's distinct structure is the root of its utility.

  • Renewable Origin: It is readily derived from the dehydration of sorbitol, which is produced by the hydrogenation of D-glucose.[3]

  • Rigid Bicyclic Structure: The fused-ring system imparts significant rigidity and a high glass transition temperature (Tg) to the polymer backbone.[1][2] This is a key advantage for applications requiring better heat resistance than typical aliphatic polyesters.

  • Chirality and Hydrophilicity: As a sugar derivative, isosorbide possesses inherent chirality and hydrophilicity. While its rigid structure can sometimes sterically hinder enzymatic attack, its hydrophilic nature can facilitate the initial water uptake required for hydrolytic degradation—the first step in the biodegradation process.[5][6]

The decision to use isosorbide is therefore a strategic one: it is chosen not just for its green credentials but for its ability to create polymers whose properties, including their end-of-life degradation, can be precisely engineered.

G cluster_synthesis Synthesis Pathway D-Glucose D-Glucose Sorbitol Sorbitol D-Glucose->Sorbitol Hydrogenation This compound (Isosorbide) This compound (Isosorbide) Sorbitol->this compound (Isosorbide) Dehydration Isosorbide-based Polyester Isosorbide-based Polyester This compound (Isosorbide)->Isosorbide-based Polyester Polycondensation Aliphatic Diacid Aliphatic Diacid Aliphatic Diacid->Isosorbide-based Polyester G cluster_factors Influencing Factors cluster_environment Environmental Conditions center Biodegradability of Isosorbide Polymers CoMonomer Co-monomer (e.g., Oxalate vs. Terephthalate) CoMonomer->center Crystallinity Crystallinity (Amorphous > Crystalline) Crystallinity->center MW Molecular Weight (Low MW > High MW) MW->center Hydrophilicity Hydrophilicity Hydrophilicity->center Temperature Temperature Temperature->center Moisture Moisture & pH Moisture->center Microbes Microbial Enzymes Microbes->center G cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis P1 Prepare Triplicate Reactors: - Blank (Inoculum Only) - Positive Control (Cellulose) - Test Polymer P2 Mix Polymer with Compost Inoculum P1->P2 I1 Incubate at 58°C with CO₂-free Airflow P2->I1 I2 Trap Evolved CO₂ in Alkaline Solution (e.g., Ba(OH)₂) I1->I2 I3 Periodically Titrate Traps to Quantify CO₂ I2->I3 I3->I2 Replace Traps A1 Calculate Cumulative CO₂ (Corrected for Blank) I3->A1 A2 Calculate % Biodegradation vs. Theoretical Max (ThCO₂) A1->A2 A3 Validate with Positive Control (>70% Degradation) A2->A3

References

A Cost-Benefit Analysis of 1,4-Anhydro-D-glucitol in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of industrial chemistry, the pursuit of sustainable, high-performance, and economically viable molecules is paramount. This guide provides an in-depth technical analysis of 1,4-Anhydro-D-glucitol, a bio-derived mono-cyclic diol, for researchers, scientists, and drug development professionals. More commonly known as 1,4-sorbitan, this molecule presents a unique value proposition as a versatile building block. This document will dissect its performance characteristics in key industrial applications, primarily as a precursor for surfactants and as a monomer for polymers, and weigh them against its production costs and established alternatives.

Unveiling this compound: A Bio-Derived Intermediate with Untapped Potential

This compound (1,4-sorbitan) is a sugar alcohol derived from the intramolecular dehydration of D-sorbitol.[1] It serves as a crucial intermediate in the industrial production of isosorbide (1,4:3,6-dianhydro-D-glucitol), a well-known bio-based monomer, through a second dehydration step.[2] While often overshadowed by its doubly dehydrated counterpart, 1,4-sorbitan possesses its own set of properties that merit consideration for direct industrial use.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₁₂O₅[3]
Molecular Weight 164.16 g/mol [3]
Melting Point 112-113 °C[3]
Boiling Point 442.55 °C[3]
Appearance White solid[4]

The Industrial Landscape: Applications and Alternatives

The primary industrial application of this compound lies in the synthesis of non-ionic surfactants, specifically sorbitan esters (marketed as Span™) and their ethoxylated derivatives, polysorbates (marketed as Tween™).[1][5] These surfactants are widely used as emulsifiers, stabilizers, and dispersing agents in the food, pharmaceutical, and cosmetic industries.[4] Beyond surfactants, its diol functionality opens doors for its use as a monomer in the synthesis of polyesters and polyurethanes.

This guide will focus on a comparative analysis against the following key alternatives:

  • Propylene Glycol (PG) and Ethylene Glycol (EG): Petroleum-derived diols that are workhorses in the polymer industry.

  • Isosorbide: A bio-derived, rigid diol that is a direct derivative of 1,4-sorbitan and is gaining traction as a replacement for bisphenol A (BPA).

  • Sorbitol: The precursor to 1,4-sorbitan, which can also be directly used in some polymer applications as a polyol.[6]

Performance in Polymer Synthesis: A Comparative Deep Dive

While the use of 1,4-sorbitan as a direct monomer in large-scale polymer production is not as established as its alternatives, research indicates its potential to impart unique properties to polyesters and polyurethanes.

Polyesters

The diol functionality of this compound allows it to undergo polycondensation reactions with dicarboxylic acids to form polyesters. The presence of a tetrahydrofuran ring in its structure can introduce a degree of rigidity and alter the thermal and mechanical properties of the resulting polymer.

A study on poly(sorbitol adipate) copolymers demonstrated that the inclusion of sorbitol-derived units can create elastomers with tailorable degradation rates and mechanical properties.[4] By varying the diol length in copolymers, properties ranging from flexible to more rigid could be achieved.[4] While this study focused on sorbitol, the principles can be extended to its anhydro derivative. The synthesis of poly(sorbitol adipate) has been achieved via enzyme-catalyzed polycondensation, offering a greener alternative to traditional chemical catalysis.[7]

Comparative Insights:

  • vs. Propylene Glycol/Ethylene Glycol: Polyesters based on 1,4-sorbitan are expected to exhibit a higher glass transition temperature (Tg) due to the cyclic structure, leading to enhanced thermal stability compared to their linear aliphatic counterparts. However, the reactivity of the secondary hydroxyl groups in 1,4-sorbitan may be lower than the primary hydroxyls of ethylene glycol, potentially requiring more stringent polymerization conditions.

  • vs. Isosorbide: Isosorbide, with its rigid V-shaped bicyclic structure, imparts a very high Tg to polyesters, making them suitable for applications requiring high heat resistance.[8][9] Polyesters from the more flexible mono-cyclic 1,4-sorbitan would likely have a lower Tg than isosorbide-based polyesters but could offer improved processability and flexibility.

Polyurethanes

In polyurethane synthesis, diols and polyols react with diisocyanates. This compound can function as a chain extender, contributing to the hard segment of the polyurethane and influencing its mechanical properties. Research on using sorbitol as a chain extender has shown that the presence of multiple hydroxyl groups can lead to polyhydroxyurethanes with excellent self-healing properties and improved tensile strength due to enhanced hydrogen bonding.[6] This suggests that the hydroxyl groups of 1,4-sorbitan could be similarly leveraged.

Experimental Protocol: Synthesis of a 1,4-Sorbitan-Based Polyester (Poly(1,4-sorbitan adipate))

This protocol outlines a laboratory-scale synthesis to evaluate the performance of 1,4-sorbitan in a polyester.

Materials:

  • This compound (1,4-sorbitan)

  • Adipic acid

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas supply

  • High-vacuum line

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Charge the reaction vessel with equimolar amounts of this compound and adipic acid.

  • Add the catalyst (e.g., 250 ppm of Titanium (IV) butoxide).

  • Heat the mixture to 180°C under a slow stream of nitrogen with mechanical stirring to form a homogenous melt.

  • Gradually increase the temperature to 220°C over 2 hours to facilitate the esterification reaction, during which water will be evolved and collected.

  • Once the theoretical amount of water is collected, apply a high vacuum ( <1 mbar) to the system.

  • Continue the polycondensation reaction under vacuum at 220-240°C for 4-6 hours, or until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature and collect the resulting polymer.

  • The polymer can then be characterized for its molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties (tensile testing).

Cost-Benefit Analysis: The Economic Equation

A thorough cost-benefit analysis requires an examination of both the production cost of this compound and the value it brings to the final application.

Production Cost

The production of 1,4-sorbitan is intrinsically linked to the price of its feedstock, D-sorbitol, which is a widely available and relatively inexpensive sugar alcohol derived from glucose. The primary cost driver is the dehydration process itself, which requires energy input and a catalyst.

The synthesis of 1,4-sorbitan involves the acid-catalyzed dehydration of D-sorbitol.[5] Challenges in this process include achieving high selectivity to avoid the formation of the di-dehydrated product, isosorbide, and other byproducts.[5] Patents describe methods for producing high-purity 1,4-sorbitan, often involving multiple crystallization steps, which can add to the overall cost.[10]

While precise industrial-scale pricing is not publicly available, laboratory-grade this compound is available from various suppliers, with prices that are significantly higher than those of commodity diols like propylene glycol. However, for specialty applications where its unique properties are beneficial, the cost may be justifiable. One supplier indicates a price of approximately US $10.00 / kg for high-purity material, though this is likely not reflective of bulk industrial pricing.[2]

A techno-economic analysis of the broader sorbitol biorefinery indicates that the feedstock cost is a major contributor to the final product price.[11] Therefore, fluctuations in the price of glucose and sorbitol will directly impact the cost of 1,4-sorbitan.

Benefit Analysis: Where Does 1,4-Sorbitan Shine?

The "benefit" side of the equation depends on the specific application:

  • Surfactants: In the established market for Span™ and Tween™ surfactants, the performance and safety profiles of 1,4-sorbitan derivatives are well-documented and accepted by regulatory bodies. Here, the cost is factored into the price of the final formulated product.

  • Polymers:

    • Bio-based Content: As a derivative of sorbitol, this compound offers a route to increasing the renewable carbon content of polymers, a significant advantage in today's market, which is increasingly focused on sustainability.

    • Performance Enhancement: The introduction of its cyclic structure can lead to polymers with improved thermal stability and mechanical properties compared to those made with simple aliphatic diols. This could be advantageous in applications requiring higher performance, such as engineering plastics and specialty coatings.

    • Potential for Novel Properties: The unique combination of a flexible ether linkage and secondary hydroxyl groups could lead to polymers with novel properties, such as enhanced biodegradability or specific interactions with other molecules, which could be valuable in biomedical applications.

Visualizing the Landscape: Workflows and Relationships

To better understand the context of this compound, the following diagrams illustrate its synthesis pathway and its position relative to its precursor and a key derivative.

SynthesisPathway Sorbitol D-Sorbitol Sorbitan This compound (1,4-Sorbitan) Sorbitol->Sorbitan - H₂O (Acid Catalyst) Isosorbide Isosorbide Sorbitan->Isosorbide - H₂O (Acid Catalyst)

Caption: Dehydration pathway from D-Sorbitol to Isosorbide.

ApplicationWorkflow cluster_feedstock Bio-based Feedstock cluster_intermediate Intermediate cluster_applications Industrial Applications Sorbitol D-Sorbitol Sorbitan This compound Sorbitol->Sorbitan Surfactants Surfactants (Span™, Tween™) Sorbitan->Surfactants Polymers Polymers (Polyesters, Polyurethanes) Sorbitan->Polymers Pharma Pharmaceutical Intermediates Sorbitan->Pharma

Caption: Industrial application workflow for this compound.

Conclusion: A Niche Player with Growth Potential

This compound, or 1,4-sorbitan, currently occupies a significant but somewhat niche position in the industrial chemical landscape, primarily as a precursor to widely used surfactants. Its potential as a direct monomer in polymer synthesis is an area ripe for further exploration.

Cost-Benefit Summary:

AspectAnalysis
Cost The production cost is higher than petroleum-based diols due to the multi-step synthesis from sorbitol. However, being bio-based, it is less susceptible to the volatility of crude oil prices. Advances in catalysis to improve the selectivity of sorbitol dehydration could significantly reduce production costs.
Benefit The primary benefits lie in its renewable origin, contributing to a more sustainable product profile. In polymers, it has the potential to enhance thermal and mechanical properties compared to linear aliphatic diols. Its unique structure may also unlock novel material properties.

For researchers and drug development professionals, this compound offers a versatile, bio-based platform. While a direct substitution for commodity diols in large-volume applications may not be economically feasible at present, its use in high-performance and specialty applications where its unique properties can command a premium is a promising avenue. Further research focusing on optimizing its polymerization, and a more detailed techno-economic analysis of its industrial-scale production, will be crucial in unlocking the full potential of this valuable bio-derived intermediate.

References

A Tale of Two Isomers: Unpacking the Mechanical Prowess of Isosorbide-Based Polymers Over 1,4-Anhydro-D-glucitol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of sustainable materials, the quest for high-performance, bio-based polymers has led researchers to the rich chemistry of sugar-derived monomers. Among these, anhydro sugar alcohols, derived from the dehydration of sorbitol, present a compelling platform for creating rigid and durable polymers. This guide delves into a comparative analysis of the mechanical properties of polymers derived from two key isomers: 1,4-Anhydro-D-glucitol (more commonly known as 1,4-sorbitan) and its doubly dehydrated counterpart, isosorbide (1,4:3,6-dianhydro-D-glucitol). While both originate from the same renewable feedstock, their distinct molecular architectures give rise to polymers with remarkably different performance profiles. This guide will elucidate these differences, provide supporting experimental data, and detail the methodologies used to characterize these advanced materials.

The Decisive Dehydration: Understanding the Monomer Landscape

Before delving into the mechanical properties of the resulting polymers, it is crucial to understand the structural nuances of the monomers themselves. This compound, or 1,4-sorbitan, is an intermediate in the production of isosorbide from D-sorbitol.[1] This initial dehydration reaction yields a molecule with a single five-membered tetrahydrofuran ring and four available hydroxyl groups for polymerization.

In contrast, isosorbide is the product of a second dehydration step, resulting in a rigid, V-shaped bicyclic structure with two fused tetrahydrofuran rings.[1] This locked conformation significantly restricts rotational freedom, a key factor that translates into the properties of the final polymer. While 1,4-sorbitan is a viable monomer, the vast majority of research and commercial development has focused on isosorbide due to the superior thermo-mechanical properties it imparts to polymers.

G cluster_0 Sorbitol Dehydration Pathway Sorbitol Sorbitol This compound\n(1,4-Sorbitan) This compound (1,4-Sorbitan) Sorbitol->this compound\n(1,4-Sorbitan) - H2O Isosorbide\n(1,4:3,6-dianhydro-D-glucitol) Isosorbide (1,4:3,6-dianhydro-D-glucitol) This compound\n(1,4-Sorbitan)->Isosorbide\n(1,4:3,6-dianhydro-D-glucitol) - H2O

Caption: Dehydration pathway from sorbitol to isosorbide.

The Isosorbide Advantage: A Comparative Analysis of Mechanical Properties

The rigid and compact structure of the isosorbide monomer is the cornerstone of its ability to produce high-performance polymers. When incorporated into polymer backbones, such as in polycarbonates, polyesters, and polyurethanes, isosorbide significantly enhances several key mechanical properties compared to their more flexible aliphatic or even some aromatic counterparts. Due to a scarcity of research on polymers derived specifically from this compound for high-performance applications, this section will focus on the well-documented properties of isosorbide-based polymers, which stand as the current benchmark for this class of bio-based materials.

Isosorbide-Based Polycarbonates: A Clear Superiority

Polycarbonates derived from isosorbide have emerged as a promising bio-based alternative to traditional bisphenol A (BPA)-based polycarbonates, offering not only a more favorable safety profile but also enhanced mechanical and optical properties.[2]

Mechanical PropertyIsosorbide-Based PolycarbonateBPA-Based Polycarbonate (Reference)
Tensile Strength 70 - 90 MPa60 - 70 MPa
Tensile Modulus 2.4 - 3.0 GPa2.2 - 2.4 GPa
Elongation at Break 60 - 120%100 - 150%
Notched Izod Impact Strength 60 - 100 J/m600 - 850 J/m
Glass Transition Temperature (Tg) 160 - 180 °C145 - 150 °C
Heat Deflection Temperature (HDT) 130 - 150 °C130 - 140 °C

Note: The values presented are typical ranges and can vary depending on the specific grade, molecular weight, and processing conditions.

The data clearly indicates that isosorbide-based polycarbonates exhibit higher tensile strength and modulus, signifying a stiffer and stronger material. This is a direct consequence of the rigidity of the isosorbide unit, which restricts chain mobility. The trade-off for this increased rigidity is a lower elongation at break and significantly lower notched impact strength compared to BPA-based polycarbonates, indicating a more brittle nature. However, the higher glass transition temperature and heat deflection temperature of isosorbide polycarbonates are significant advantages, allowing them to be used in applications requiring greater thermal resistance.

Isosorbide in Polyesters and Polyurethanes: Enhancing Performance

The benefits of incorporating isosorbide extend beyond polycarbonates. In polyesters, the inclusion of isosorbide can significantly increase the glass transition temperature (Tg), enhancing the material's thermal stability. For instance, replacing ethylene glycol with isosorbide in polyethylene terephthalate (PET) to create polyethylene-co-isosorbide terephthalate (PEIT) results in a copolyester with a substantially improved thermal profile.

In the realm of polyurethanes, isosorbide can be used as a chain extender or as a building block for polyester or polycarbonate polyols. Its rigid structure contributes to increased hardness, abrasion resistance, and thermal stability of the resulting polyurethane.

Experimental Protocols: The Foundation of Reliable Data

The accurate and reproducible measurement of mechanical properties is paramount in materials science. The following are standardized, step-by-step methodologies for key experiments used to characterize the polymers discussed in this guide.

Tensile Testing (ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of a polymer.

Methodology:

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by machining from a pressed plaque according to the dimensions specified in ASTM D638.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing Machine: A universal testing machine equipped with a suitable load cell and extensometer is used.

  • Procedure: a. The thickness and width of the narrow section of the specimen are measured. b. The specimen is mounted in the grips of the testing machine. c. The extensometer is attached to the specimen to measure strain. d. The specimen is pulled at a constant crosshead speed until it fractures.

  • Data Analysis: The load and displacement data are recorded to generate a stress-strain curve, from which the tensile strength, tensile modulus (slope of the initial linear portion), and elongation at break are calculated.

G cluster_workflow Tensile Testing Workflow Start Start Specimen_Preparation Specimen Preparation (ASTM D638) Start->Specimen_Preparation Conditioning Conditioning (23°C, 50% RH, 40h) Specimen_Preparation->Conditioning Machine_Setup Universal Testing Machine Setup Conditioning->Machine_Setup Testing Tensile Test (Constant Crosshead Speed) Machine_Setup->Testing Data_Acquisition Record Load and Displacement Testing->Data_Acquisition Analysis Generate Stress-Strain Curve & Calculate Properties Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for tensile property determination.

Notched Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance of a polymer.

Methodology:

  • Specimen Preparation: Rectangular bar specimens are prepared, and a V-notch is machined into the specimen.

  • Conditioning: Specimens are conditioned as per the tensile testing protocol.

  • Testing Machine: A pendulum-type impact testing machine is used.

  • Procedure: a. The specimen is clamped in a cantilevered position with the notch facing the direction of the pendulum strike. b. The pendulum is released from a specified height, striking and fracturing the specimen. c. The energy absorbed by the specimen during fracture is recorded.

  • Data Analysis: The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen.

Thermal Analysis: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) (ASTM D3418)

Objective: To determine the glass transition temperature of a polymer.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in an aluminum DSC pan.

  • Testing Machine: A differential scanning calorimeter is used.

  • Procedure: a. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected Tg to erase its thermal history. b. The sample is then cooled at a controlled rate. c. A second heating scan is performed at the same rate.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically taken as the midpoint of this transition.

Conclusion: The Future is Rigid and Renewable

References

A Comparative Guide to the Thermal Properties of Copolyesters Containing 1,4-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals exploring sustainable and high-performance polymers, the integration of bio-based monomers is a paramount objective. Among these, 1,4-Anhydro-D-glucitol, commonly known as isosorbide, has emerged as a pivotal building block for enhancing the thermal properties of copolyesters. This guide provides an in-depth, objective comparison of the thermal performance of isosorbide-containing copolyesters against conventional alternatives, supported by experimental data and detailed methodologies. Our focus is to elucidate the structure-property relationships that govern their thermal behavior, thereby empowering informed material selection for demanding applications.

The introduction of isosorbide, a rigid bicyclic diol derived from starch, into a polyester backbone fundamentally alters its chain mobility and, consequently, its thermal characteristics. This guide will dissect these changes, offering a clear perspective on the advantages and trade-offs associated with isosorbide incorporation.

Comparative Thermal Analysis: Isosorbide Copolyesters vs. Conventional Polyesters

The thermal stability and behavior of a polymer are critical determinants of its processing window and end-use application performance. The inclusion of isosorbide units significantly influences key thermal parameters such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

Glass Transition Temperature (Tg): A Story of Enhanced Rigidity

The glass transition temperature is a crucial parameter, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For applications requiring dimensional stability at elevated temperatures, a higher Tg is desirable. The rigid, fused-ring structure of isosorbide imparts significant steric hindrance to the polymer chain, restricting segmental motion and thereby increasing the Tg.

Numerous studies have demonstrated a near-linear relationship between the molar percentage of isosorbide in the copolyester and the resulting Tg. For instance, in poly(ethylene glycol 1,4-cyclohexanedimethylene isosorbide terephthalate) (PEICT) copolyesters, the Tg was observed to increase from 83.5 °C for a copolyester with 0 mol% isosorbide to 98.8 °C for a composition containing 13.2 mol% of isosorbide.[1][2] This enhancement is a direct consequence of the rigid isosorbide units stiffening the polymer backbone.[2] Similarly, in poly(1,4-cyclohexanedimethylene-co-isosorbide terephthalate) (PCIT), the Tg linearly increased by approximately 1.1 °C for each molar percent of isosorbide incorporated.[3]

Table 1: Comparison of Glass Transition Temperatures (Tg) of Isosorbide-Based Copolyesters and Conventional Polyesters

PolymerIsosorbide Content (mol%)Glass Transition Temperature (Tg) (°C)Reference
Poly(ethylene terephthalate) (PET)0~70-80[4]
Poly(butylene terephthalate) (PBT)0~22-65[4]
Poly(ethylene glycol 1,4-cyclohexanedimethylene terephthalate) (PCTG)083.5[1]
PEICT13.298.8[1]
PCIT16-61Increases linearly with ISB content[3]
Poly(isosorbide 2,5-furandicarboxylate-co-ε-caprolactone) (PIFCL)45-74 (FDCA molar ratio)72.4 - 132.1[3]

Melting Temperature (Tm) and Crystallinity: A Balancing Act

While the rigidity of isosorbide boosts Tg, its non-linear, asymmetric structure can disrupt the packing of polymer chains, thereby affecting crystallinity and melting temperature. In semi-crystalline copolyesters, an increase in isosorbide content generally leads to a decrease in both the melting temperature and the degree of crystallinity.[3][5] For example, in semi-crystalline PCIT samples, the Tm was found to decrease linearly by 2.1 °C for each molar percent of isosorbide added (up to 25 mol%).[3] This is a critical consideration for applications where high crystallinity is desired for properties like solvent resistance and mechanical strength. However, for applications demanding amorphous, transparent materials, the suppression of crystallinity by isosorbide can be a significant advantage.[1][3]

Table 2: Influence of Isosorbide Content on Melting Temperature (Tm)

PolymerIsosorbide Content (mol%)Melting Temperature (Tm) (°C)Effect on CrystallinityReference
Poly(butylene terephthalate) (PBT)0~223Semicrystalline[4]
PCITup to 25Decreases linearlyDecreases[3]
Poly(isosorbide-co-1,6-hexanediol) oxalateN/ATunableCan be tuned[6]
Copolyesters from 2,4:3,5-di-O-methylene-D-glucitol and PBTup to 30DecreasesDecreases[5]

Thermal Stability (Td): Maintaining Robustness

The thermal stability of a polymer, often characterized by its decomposition temperature, is vital for melt processing and long-term performance at elevated temperatures. Encouragingly, the incorporation of isosorbide generally does not compromise, and can even enhance, the thermal stability of copolyesters. Thermogravimetric analysis (TGA) of various isosorbide-based copolyesters shows high decomposition temperatures, often exceeding 300 °C.[3] For PEICT terpolyesters, the 5% weight loss temperature (Td,5%) was consistently above 395 °C, indicating excellent thermal stability suitable for high-temperature processing.[1]

Table 3: Thermal Decomposition Temperatures (Td) of Isosorbide-Containing Copolyesters

PolymerDecomposition Temperature (Td, 5% weight loss) (°C)Reference
PEICT Copolyesters> 395[1]
Poly(isosorbide 2,5-furandicarboxylate-co-ε-caprolactone) (PIFCL)> 300[3]
Polyamides with isohexide units> 300[5]

Experimental Protocols for Thermal Characterization

To ensure the trustworthiness and reproducibility of the data presented, this section details the standard methodologies for determining the key thermal properties of copolyesters.

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

DSC is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the dry copolyester sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal History Erasure: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above its expected melting point (e.g., 260 °C) at a controlled rate (e.g., 20 °C/min). Hold at this temperature for a few minutes (e.g., 3 minutes) to erase any prior thermal history.[2]

  • Cooling Cycle: Cool the sample at a controlled rate (e.g., 20 °C/min) to a temperature below its expected glass transition (e.g., 30 °C).

  • Second Heating Cycle: Heat the sample again at a controlled rate (e.g., 20 °C/min) to the upper temperature limit. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during this second heating scan.[2] The melting temperature (Tm) is identified as the peak of the endothermic melting event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 3-5 mg of dry copolyester prep2 Place in Al DSC pan prep1->prep2 heat1 Heat 1 (erase thermal history) (e.g., 20 °C/min to 260 °C) prep2->heat1 cool Cool (e.g., 20 °C/min to 30 °C) heat1->cool heat2 Heat 2 (Data Acquisition) (e.g., 20 °C/min to 260 °C) cool->heat2 tg Determine Tg (midpoint of transition) heat2->tg tm Determine Tm (peak of endotherm) heat2->tm

Caption: Workflow for DSC analysis of copolyesters.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the copolyester sample (e.g., 5-10 mg) into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 K/min) under a controlled atmosphere (typically nitrogen or air).[7]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific amount of weight loss (e.g., 5%) occurs (Td,5%).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of copolyester prep2 Place in TGA pan prep1->prep2 heat Heat at constant rate (e.g., 10 K/min to 800 °C) in N2 atmosphere prep2->heat td Determine Td (e.g., temp at 5% weight loss) heat->td

Caption: Workflow for TGA analysis of copolyesters.

Visualizing the Molecular Impact of this compound

The unique, rigid structure of isosorbide is the root cause of the observed changes in thermal properties. The following diagram illustrates a representative structure of a copolyester containing isosorbide.

Isosorbide_Copolyester terephthalate [ O-C(=O)-Ar-C(=O)-O ] isosorbide [ Isosorbide Unit ] terephthalate->isosorbide ...- diol [ O-R-O ] terephthalate->diol - or - isosorbide->terephthalate -... diol->terephthalate -... note Ar = p-phenylene R = alkylene or cycloalkylene Isosorbide unit introduces rigidity

References

A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of 1,4-Anhydro-D-glucitol: A Comparative Assessment of Chromatographic and Electrophoretic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical integrity of a molecule is paramount. For 1,4-Anhydro-D-glucitol (also known as 1,4-sorbitan), a key chiral building block, ensuring its enantiomeric purity is not merely a quality control checkpoint but a critical determinant of its efficacy and safety in downstream applications. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The choice of analytical methodology is a strategic decision, balancing resolution, sensitivity, speed, and sample compatibility. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed methodological choices.

The Analytical Challenge: Resolving Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Their differentiation necessitates the introduction of a chiral selector, a molecule that forms transient diastereomeric complexes with the enantiomers, leading to separable differences in their physical properties. The three techniques discussed herein each employ this principle in a unique fashion.

Comparative Analysis of Key Performance Metrics

The selection of an appropriate analytical technique hinges on a variety of factors. The following table provides a comparative summary of Chiral HPLC, Chiral GC, and Chiral CE for the enantiomeric purity analysis of this compound.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase (CSP) and a mobile phase.Differential partitioning between a chiral stationary phase (CSP) and a carrier gas, following derivatization.Differential migration in an electric field due to interaction with a chiral selector in the background electrolyte.
Sample Derivatization Not typically required.Mandatory for the non-volatile this compound (e.g., acylation, silylation).Not required.
Resolution Excellent, highly dependent on CSP selection.Excellent, dependent on both derivatization and CSP.Very high, often superior to HPLC and GC.
Analysis Time 5 - 30 minutes.10 - 40 minutes (including derivatization).5 - 20 minutes.
Sensitivity (LOD/LOQ) Good to excellent, detector-dependent (UV, RI, MS).Excellent, especially with sensitive detectors (FID, MS).Excellent, though sample loading is limited.
Method Development Can be complex due to the wide variety of CSPs and mobile phases.[1]Moderately complex, requires optimization of both derivatization and GC conditions.Relatively straightforward, involves screening of chiral selectors and buffer optimization.
Solvent Consumption High.Low.Very low.
Robustness High, well-established technology.High, but derivatization can introduce variability.Moderate, sensitive to buffer composition and capillary surface.

In-Depth Technical Review and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for enantiomeric separations due to its versatility and high resolving power. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2][3][4] For a polar, polyhydroxylated molecule like this compound, polysaccharide-based CSPs are a primary choice.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a broad range of chiral compounds, including those with multiple hydroxyl groups.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative. A column such as a CHIRALPAK® AD-H or CHIRALCEL® OD-H would be a logical starting point for method development.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol, is often preferred for polysaccharide-based CSPs. This is because the polar analyte can interact more strongly with the chiral stationary phase in a non-polar environment, leading to better enantioseparation.

  • Detection: Due to the lack of a strong chromophore in this compound, a Refractive Index (RI) detector is a suitable choice. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) can provide both high sensitivity and structural confirmation. A specific LC-ESI-MS/MS assay has been developed for the simultaneous determination of the structurally similar isosorbide 2-mononitrate and isosorbide 5-mononitrate using a chiral column, demonstrating the feasibility of this approach.[6]

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Chiral HPLC System Filter->HPLC Column Polysaccharide-based CSP Detector RI or MS Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis of this compound.

Detailed Experimental Protocol for Chiral HPLC:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique for the separation of volatile enantiomers. For non-volatile compounds like this compound, derivatization is a mandatory prerequisite to increase volatility and thermal stability.[7]

Causality Behind Experimental Choices:

  • Derivatization: Acylation, the reaction with an acylating agent to form esters, is a common and effective derivatization strategy for compounds with hydroxyl groups.[8] Trifluoroacetylation, using trifluoroacetic anhydride (TFAA), is often preferred as it introduces fluorine atoms, which can enhance detection by an electron capture detector (ECD) and often improves volatility and chiral resolution.

  • Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs are the most widely used for chiral GC separations.[9][10] The toroidal shape of cyclodextrins provides a chiral cavity into which one enantiomer of the derivatized analyte may fit better than the other, leading to separation. A column with a derivatized β-cyclodextrin stationary phase, such as Rt-βDEXsm, would be a suitable choice.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher sensitivity, a Mass Spectrometer (MS) can be used, which also provides structural information for peak identification.

Experimental Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatize Derivatize with TFAA Sample->Derivatize Extract Extract with Organic Solvent Derivatize->Extract GC Chiral GC System Extract->GC Column Cyclodextrin-based CSP Detector FID or MS Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation

Caption: Workflow for Chiral GC Analysis of this compound.

Detailed Experimental Protocol for Chiral GC:

  • Derivatization:

    • To 1 mg of this compound in a vial, add 200 µL of pyridine and 200 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC analysis.

  • Instrument: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.

  • Chiral Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 10 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Data Analysis: Calculate the enantiomeric excess as described for the HPLC method.

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis offers exceptionally high separation efficiency and requires minimal sample and solvent consumption. The separation is achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.[11][12]

Causality Behind Experimental Choices:

  • Chiral Selector: Cyclodextrins and their derivatives are the most common chiral selectors in CE.[13][14][15] For neutral analytes like this compound, charged cyclodextrins, such as sulfated-β-cyclodextrin, are necessary to impart a charge to the transient complex, enabling migration and separation in the electric field. Alternatively, neutral cyclodextrins can be used in micellar electrokinetic chromatography (MEKC) mode, where the analyte partitions between the micelles and the aqueous phase.

  • Background Electrolyte (BGE): A borate buffer is commonly used in CE for the analysis of carbohydrates and polyols as it can form charged complexes with diols, enhancing separation. The pH of the BGE is critical and needs to be optimized to ensure proper ionization of the selector and interaction with the analyte.

  • Detection: UV detection is standard in CE. Since this compound lacks a strong chromophore, indirect UV detection or derivatization with a UV-active tag would be necessary. However, for simplicity and to avoid an extra derivatization step, direct detection at low UV wavelengths (e.g., 195 nm) might be feasible, although with lower sensitivity.

Experimental Workflow for Chiral CE Analysis

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in BGE Sample->Dissolve CE CE System Dissolve->CE Capillary Fused-Silica Capillary BGE BGE with Chiral Selector Detector UV Detector Electropherogram Obtain Electropherogram Detector->Electropherogram Integration Peak Integration Electropherogram->Integration Calculation Calculate e.e. Integration->Calculation

Caption: Workflow for Chiral CE Analysis of this compound.

Detailed Experimental Protocol for Chiral CE:

  • Instrument: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 50 cm total length (40 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium tetraborate buffer, pH 9.2, containing 20 mM sulfated-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 195 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the BGE.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas in the electropherogram.

Conclusion and Recommendations

The choice of the optimal method for the enantiomeric purity analysis of this compound depends on the specific requirements of the laboratory and the application.

  • Chiral HPLC is a robust and versatile technique, particularly well-suited for routine quality control environments. The direct analysis without derivatization is a significant advantage. Its main drawback is the higher solvent consumption.

  • Chiral GC offers excellent sensitivity and resolution but requires a derivatization step, which adds complexity and a potential source of error. It is an excellent choice when high sensitivity is paramount or when GC-MS is required for definitive identification.

  • Chiral CE provides outstanding separation efficiency with minimal sample and solvent usage, making it a "green" analytical technique. It is an ideal choice for research and development settings where sample amounts may be limited and high resolving power is needed.

For a laboratory equipped with all three techniques, a pragmatic approach would be to start with Chiral HPLC with a polysaccharide-based column due to its directness and proven track record for similar compounds. If higher sensitivity is required or if derivatization is already a part of the workflow for other analyses, Chiral GC is a strong alternative. For challenging separations or when minimizing solvent waste is a priority, Chiral CE is the method of choice.

Ultimately, the validation of the chosen method according to the relevant regulatory guidelines (e.g., ICH) is crucial to ensure the reliability and accuracy of the enantiomeric purity determination of this compound.

References

Safety Operating Guide

Navigating the Disposal of 1,4-Anhydro-D-glucitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1,4-Anhydro-D-glucitol (CAS RN: 27299-12-3), a versatile polyol used in various research and development applications. Our aim is to empower you with the knowledge to manage this chemical waste stream effectively, ensuring the safety of your team and compliance with regulatory standards.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. While some sources may classify it as non-hazardous, it is crucial to recognize the potential for irritation.[1] One safety data sheet (SDS) explicitly states that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] However, other sources report that it does not meet the criteria for GHS hazard classification.[2] This discrepancy underscores the importance of treating the substance with a degree of caution, adhering to good laboratory practices, and handling it as a potential irritant.

Key Hazard Considerations:

  • Eye Contact: May cause serious irritation. Immediate and thorough flushing with water is essential in case of contact.[1]

  • Skin Contact: Can cause skin irritation. Prompt washing with soap and water is recommended after handling.[1]

  • Inhalation: May lead to respiratory tract irritation.[1] Work should be conducted in a well-ventilated area or with appropriate exhaust ventilation.[3]

  • Ingestion: While acute oral toxicity data is not widely available, ingestion should always be avoided.[1]

Given these potential hazards, a conservative approach to handling and disposal is warranted. The toxicological properties of this material have not been thoroughly investigated, reinforcing the need for caution.[1]

Section 2: Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks outlined above, the following personal protective equipment should be worn when handling and disposing of this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.To prevent accidental splashes and protect against serious eye irritation.[1]
Hand Protection Protective gloves (e.g., nitrile).To avoid skin contact and potential irritation.[3]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Generally not required in well-ventilated areas. If dusts are generated, a NIOSH-approved N95 or P1 dust mask may be used.To prevent inhalation of airborne particles and respiratory irritation.[3]

General Handling Precautions:

  • Always handle this compound in a well-ventilated area to minimize the potential for inhalation.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

Section 3: Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration.[1] This process should be carried out by a licensed waste disposal contractor. The following steps provide a clear workflow for managing this waste stream within a laboratory setting.

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips), in a designated, properly labeled, and closed container.[1]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Preparation for Disposal

  • For larger quantities, it may be advisable to dissolve or mix the material with a combustible solvent.[1] This should only be done by trained personnel in a chemical fume hood.

  • The choice of solvent should be guided by your institution's waste management policies and the capabilities of your licensed waste disposal contractor. Common choices include ethanol or other flammable solvents.

Step 3: Labeling and Storage

  • Clearly label the waste container with the full chemical name: "this compound Waste."

  • Include any other components of the waste mixture (e.g., the name of the combustible solvent).

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[4]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or your contracted licensed waste disposal company to arrange for pickup and disposal.

  • Provide them with a clear description of the waste, including its composition and any known hazards.

The following diagram illustrates the decision-making process for the disposal of this compound waste:

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Waste Generation (this compound) B Collect in a Designated Container A->B Segregate C Label Container Clearly B->C D Store in a Secure Waste Area C->D E Contact EHS or Waste Contractor D->E Schedule Pickup F Prepare for Shipment E->F G Incineration at a Licensed Facility F->G Transport

Caption: Disposal workflow for this compound.

Section 4: Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[1] For large spills, restrict access to the area.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in Section 2.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[5] Avoid generating dust. For liquid spills, cover with an inert absorbent material, collect, and place in a designated waste container.

  • Decontamination: Thoroughly clean the spill area.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Section 5: Environmental Considerations

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the procedures outlined in this guide for the disposal of this compound, you contribute to a safer laboratory environment and the protection of our planet. Always consult your institution's specific waste disposal policies and your local regulations to ensure full compliance.

References

Navigating the Safe Handling of 1,4-Anhydro-D-glucitol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 1,4-Anhydro-D-glucitol. Moving beyond a simple checklist, we will explore the rationale behind these recommendations to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Risks: Hazard Profile of this compound

Before detailing protective measures, it is crucial to understand the potential hazards associated with this compound. According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. One safety data sheet also indicates it may be toxic if swallowed[2]. While some sources state it is not considered hazardous by the OSHA Hazard Communication Standard, it is prudent to handle it with care, adhering to good industrial hygiene and safety practices[3][4].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks of exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or European Standard EN166. This is to prevent eye contact which can cause serious irritation[1][5].
Hand Protection Compatible chemical-resistant gloves.Inspect gloves for any signs of degradation before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use[1][5].
Body Protection Laboratory coat or protective suit.This should be appropriate for the concentration and amount of the substance being handled to prevent skin contact[1][5].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).Recommended when handling the powder form, especially if there is a risk of generating dust, to prevent respiratory irritation[1][5][6].

Step-by-Step Guide to Safe Handling and Disposal

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Experimental Workflow: From Preparation to Clean-up

prep 1. Preparation - Assemble all necessary equipment and reagents. - Ensure safety shower and eye wash station are accessible. ppe 2. Don PPE - Follow the recommended PPE protocol. prep->ppe handling 3. Handling this compound - Handle in a well-ventilated area or chemical fume hood. - Avoid generating dust. ppe->handling procedure 4. Experimental Procedure - Perform the experiment, minimizing contact with the substance. handling->procedure cleanup 5. Decontamination and Clean-up - Clean spills immediately. - Decontaminate work surfaces. procedure->cleanup disposal 6. Waste Disposal - Dispose of waste in sealed, labeled containers. cleanup->disposal doff_ppe 7. Doff PPE - Remove PPE in the correct order to prevent self-contamination. disposal->doff_ppe

Caption: Standard operational workflow for handling this compound.

Handling and Storage
  • Ventilation: Always work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended[1][7].

  • Avoiding Dust Formation: Minimize the generation of dust when handling the solid form[7][8].

  • Personal Hygiene: Wash hands thoroughly after handling the compound and before breaks. Do not eat, drink, or smoke in the work area[1][5].

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[3][5][7].

Spill Management and Disposal Plan

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate personnel to a safe area[7].

  • Containment: For small spills, wipe up with an absorbent material. For larger spills, prevent further leakage if it is safe to do so[8].

  • Clean-up: Pick up and transfer the spilled material into a properly labeled, sealed container for disposal[3].

  • Decontamination: Thoroughly clean the spill area to remove any residual contamination[1][8].

Waste Disposal:

  • Classification: While not always classified as hazardous waste, consult local, regional, and national regulations for proper classification and disposal[5].

  • Procedure: Dispose of unused product and contaminated materials through a licensed disposal company. Do not allow the chemical to enter drains[5][6][7].

  • Container Disposal: Dispose of the original container as unused product[5].

In Case of Exposure: First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart. Seek medical attention from an ophthalmologist[1].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention[1][3].

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention[1][3].

Conclusion

By understanding the hazards of this compound and diligently following the recommended PPE, handling, and disposal protocols, you can ensure a safe laboratory environment for yourself and your colleagues. This proactive approach to safety is the foundation of sound scientific research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Anhydro-D-glucitol
Reactant of Route 2
1,4-Anhydro-D-glucitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.